molecular formula C9H12N4O2 B10840320 1-Butyl-3,7-dihydro-purine-2,6-dione CAS No. 60942-22-5

1-Butyl-3,7-dihydro-purine-2,6-dione

Número de catálogo: B10840320
Número CAS: 60942-22-5
Peso molecular: 208.22 g/mol
Clave InChI: HZPVRRDNEDXPAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Butyl-3,7-dihydro-purine-2,6-dione is a chemical compound based on the purine-2,6-dione scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. The purine-2,6-dione nucleus, also known as a xanthine derivative, serves as a versatile precursor for synthesizing a diverse array of biologically active molecules . This specific 1-butyl-substituted analog is a valuable building block for researchers designing and developing new compounds to probe biological systems. The primary research applications of this compound and its structural analogs are found in neuroscience and pharmacology. Derivatives of purine-2,6-dione have been extensively investigated as potent ligands for serotonin receptors, particularly the 5-HT 1A and 5-HT 7 subtypes . These receptors are critical targets for understanding and treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia . As part of a class of compounds known as Long-Chain Arylpiperazines (LCAPs), such purine-2,6-dione derivatives can be engineered to display high-to-moderate affinity for these receptors, making them useful tools for studying receptor function and for the pharmacological evaluation of potential anxiolytic and antidepressant agents in vivo . Beyond neuropharmacology, the purine-2,6-dione scaffold demonstrates a remarkable ability to interact with various enzymatic targets. For instance, closely related substituted purine-2,6-diones have been identified as (sub)micromolar inhibitors of ribonucleases like Caf1/CNOT7, a key enzyme in eukaryotic mRNA deadenylation . This inhibition occurs through the coordination of magnesium ions in the enzyme's active site, disrupting mRNA decay pathways . Furthermore, recent patents highlight that novel purine-2,6-dione compounds are being explored as inhibitors of oncogenic KRAS G12C, a prevalent and challenging target in cancer therapy . This wide range of potential biological activities—from central nervous system targets to anticancer applications—underscores the compound's value as a multifunctional pharmacophore in scientific research. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Propiedades

Número CAS

60942-22-5

Fórmula molecular

C9H12N4O2

Peso molecular

208.22 g/mol

Nombre IUPAC

1-butyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-13-8(14)6-7(11-5-10-6)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,15)

Clave InChI

HZPVRRDNEDXPAJ-UHFFFAOYSA-N

SMILES canónico

CCCCN1C(=O)C2=C(NC1=O)N=CN2

Origen del producto

United States
Foundational & Exploratory

Strategic Rationale: Regiocontrol via the Traube Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

De Novo Synthesis and Mechanistic Evaluation of 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine)

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing regioselective pathways for privileged heterocyclic scaffolds. 1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-butylxanthine, is one such critical scaffold. It serves as an essential precursor for the development of highly selective A2B adenosine receptor antagonists and potent phosphodiesterase (PDE) inhibitors. This technical whitepaper provides an in-depth mechanistic analysis and optimized experimental protocols for its regioselective synthesis via a microwave-assisted Traube purine pathway.

Direct alkylation of the unsubstituted xanthine core is notoriously unselective. Due to the tautomeric nature of the purine system, direct substitution typically yields an intractable mixture of N1, N3, and N7-alkylated isomers. To achieve absolute regiocontrol, the de novo construction of the purine ring via the 1[1] is required.

Nomenclature & Numbering Shift: A critical mechanistic insight is the numbering shift between the pyrimidine (uracil) precursor and the final purine (xanthine) core. The N1 position of the purine ring corresponds to the N3 position of the uracil ring. Therefore, to synthesize 1-butylxanthine, the causally required precursor is 3-butyl-5,6-diaminouracil, not 1-butyl-5,6-diaminouracil[2].

Mechanistic Pathway

TraubePathway N1 1-Butylurea + Cyanoacetic Acid N2 3-Butyl-6-aminouracil N1->N2 Condensation (NaOEt, Reflux) N3 3-Butyl-6-amino- 5-nitrosouracil N2->N3 Nitrosation (NaNO2, AcOH) N4 3-Butyl-5,6- diaminouracil N3->N4 Reduction (Na2S2O4) N5 1-Butylxanthine N4->N5 Ring Closure (HC(OEt)3, MW)

Chemical synthesis pathway of 1-butylxanthine via the modified Traube purine synthesis.

The synthesis proceeds through four distinct, causally linked stages:

  • Pyrimidine Core Construction : Condensation of 1-butylurea with cyanoacetic acid under basic conditions (sodium ethoxide) yields 3-butyl-6-aminouracil.

  • Electrophilic Nitrosation : The C5 position of 3-butyl-6-aminouracil is highly activated by the electron-donating effects of the adjacent C6-amino group and the ring nitrogens. Treatment with sodium nitrite in glacial acetic acid selectively introduces a nitroso group at C5, forming3[3].

  • Reduction : The nitroso group is reduced to an amine using sodium dithionite (Na₂S₂O₄) to yield 3-butyl-5,6-diaminouracil. This intermediate is highly susceptible to oxidation and must be processed rapidly or stored under inert gas.

  • Imidazole Ring Closure : The classical Traube method utilizes formic acid, which forms an intermediate formamide requiring tedious aqueous workup. To bypass this, modern protocols employ triethyl orthoformate under microwave irradiation. Triethyl orthoformate acts as both the one-carbon electrophile and a dehydrating agent, driving the cyclization directly to the purine system without isolable intermediates[4].

Experimental Methodology: Microwave-Assisted Cyclization

MicrowaveWorkflow S1 1. Reagent Mixing 3-Butyl-5,6-diaminouracil + Triethyl Orthoformate S2 2. Microwave Irradiation 120 W, 160°C, 5 min S1->S2 S3 3. Cooling & Precipitation Cool to RT S2->S3 S4 4. Isolation Vacuum Filtration & Ether Wash S3->S4 S5 5. Purification Recrystallization (H2O) S4->S5 S6 6. Validation Yield: 85% | MP: 261°C S5->S6

Step-by-step experimental workflow for the microwave-assisted ring closure of 1-butylxanthine.

Self-Validating Protocol: Synthesis of 1-Butylxanthine Objective: High-yield cyclization of 3-butyl-5,6-diaminouracil to 1-butylxanthine. Causality Note: Conventional heating requires up to 5 hours of reflux.4[4] accelerates the kinetics through superheating and dielectric heating of the polar precursors, reducing reaction time to 5 minutes while improving the yield.

  • Reagent Loading : In a 10 mL pressure-rated microwave tube, suspend highly pure 3-butyl-5,6-diaminouracil (1.0 g, ~5.0 mmol) in triethyl orthoformate (6.0 mL). Note: The precursor will exhibit poor initial solubility; triethyl orthoformate is used in excess to serve as both the reactant and the solvent matrix.

  • Irradiation : Seal the tube and place it in a focused mono-mode microwave reactor (e.g., CEM Discover). Irradiate at 120 W, ramping to 160 °C. Maintain these parameters for exactly 5 minutes under continuous magnetic stirring.

  • Isolation : Allow the vessel to cool to room temperature. The 1-butylxanthine product will spontaneously precipitate as the reaction matrix cools.

  • Filtration : Collect the solid via vacuum filtration. Wash the filter cake with cold diethyl ether (10 mL) to remove unreacted orthoformate and ethanol by-products.

  • Purification : Recrystallize the crude solid from boiling water to yield colorless crystals.

  • Validation (Quality Control) :

    • Melting Point: Confirm the melting point is sharp at 261 °C (Lit. 262 °C). A depressed melting point indicates incomplete cyclization or trapped solvent.

    • Thin-Layer Chromatography (TLC): Co-spot against a reference standard using a polar solvent system (e.g., DCM:MeOH 9:1). A single spot confirms purity and completes the self-validation loop.

Quantitative Data & Yield Optimization

The choice of N-alkyl substituents on the diaminouracil precursor slightly influences the cyclization efficiency due to steric hindrance and solubility profiles. The table below summarizes the comparative yields of various xanthine derivatives synthesized via this microwave-assisted methodology[4].

Target Xanthine DerivativePrecursorReagentConditionsTimeYield (%)Melting Point (°C)
1-Butylxanthine 3-Butyl-5,6-diaminouracilTriethyl orthoformateMW (120W, 160°C)5 min85261
1-Propargylxanthine 3-Propargyl-5,6-diaminouracilTriethyl orthoformateMW (120W, 160°C)5 min90278
1,3-Diethylxanthine 1,3-Diethyl-5,6-diaminouracilTriethyl orthoformateMW (120W, 160°C)5 min76221
1,3-Dibutylxanthine 1,3-Dibutyl-5,6-diaminouracilTriethyl orthoformateMW (120W, 160°C)5 min80186-187

Analysis: The data indicates that mono-alkylated derivatives (e.g., 1-butyl, 1-propargyl) generally achieve higher cyclization yields compared to di-alkylated systems, likely due to reduced steric bulk around the reacting imidazole face.

Conclusion

The synthesis of 1-butyl-3,7-dihydro-purine-2,6-dione relies heavily on the strategic application of the Traube purine synthesis to ensure absolute regiocontrol. By transitioning from classical formic acid-mediated cyclization to a microwave-assisted triethyl orthoformate protocol, researchers can bypass tedious intermediate workups, drastically reduce reaction times, and achieve high-purity yields of 85% or greater. This optimized pathway is foundational for downstream functionalization, particularly in the development of selective adenosine receptor antagonists.

References

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction.ARKIVOC.
  • A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.Benchchem.
  • 6-Amino-5-nitrosouracil|CAS 5442-24-0.Benchchem.
  • 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists.Journal of Medicinal Chemistry / ResearchGate.

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A Comprehensive Technical Guide on the Physicochemical Properties and Synthetic Utility of 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-Butylxanthine , is a privileged heterocyclic scaffold in medicinal chemistry. As a mono-alkylated derivative of the naturally occurring xanthine core, it serves as a critical structural intermediate for the development of potent adenosine receptor (AR) antagonists and phosphodiesterase (PDE) inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical behavior, structure-activity relationships (SAR), and a field-validated, self-consistent protocol for its microwave-assisted synthesis.

As an Application Scientist, I emphasize not just the what, but the why—exploring the causality between the molecule's hydrogen-bonding network and its macroscopic properties, and how these factors dictate our choices in the laboratory.

Chemical Identity and Physicochemical Properties

The physicochemical profile of a xanthine derivative dictates its solubility, bioavailability, and reactivity. 1-Butylxanthine features a lipophilic butyl chain at the N1 position, while retaining the unsubstituted N3 and N7/N9 positions of the purine-2,6-dione core[2].

Structural Causality and Phase Behavior

Despite the presence of the flexible, lipophilic butyl chain, 1-Butylxanthine exhibits a remarkably high melting point of 261–262 °C[3][4]. This thermal stability is a direct consequence of the strong intermolecular hydrogen-bonding network facilitated by the N3-H and N7-H/N9-H protons interacting with the carbonyl oxygens (C2=O and C6=O). This extensive hydrogen bonding creates a highly stable, rigid crystal lattice that requires significant thermal energy to disrupt.

Consequently, this stable lattice energy results in poor aqueous solubility and limited solubility in standard organic solvents at room temperature, a factor that historically complicated its synthesis and derivatization[4].

Quantitative Physicochemical Data

The fundamental properties of 1-Butylxanthine are summarized below for rapid reference:

PropertyValueAnalytical Significance
IUPAC Name 1-butyl-3,7-dihydropurine-2,6-dioneDefines the exact regiochemistry of the alkylation[2].
CAS Registry Number 60942-22-5Primary identifier for reagent sourcing[2].
Molecular Formula C9H12N4O2Used for exact mass calculation in MS[2].
Molecular Weight 208.22 g/mol Critical for stoichiometric calculations[2].
Melting Point 261–262 °CPrimary indicator of crystalline purity[3][4].
Tautomerism N7-H ⇌ N9-HInfluences NMR peak broadening at room temperature.

Pharmacological Relevance and Mechanism of Action

The xanthine core is a "privileged structure" capable of binding to multiple biological targets, most notably the Adenosine Receptors (A1, A2A, A2B, and A3) and cyclic nucleotide phosphodiesterases (PDEs)[5].

Adenosine Receptor Antagonism

Unsubstituted and mono-substituted xanthines often exhibit broad, non-selective affinity for adenosine receptors. However, 1-monosubstituted xanthines, such as 1-propylxanthine and 1-butylxanthine, have been identified as having significantly enhanced potency at the A2B Adenosine Receptor (A2BAR) compared to traditional clinical xanthines like enprofylline.

The N1-butyl group occupies a specific lipophilic pocket within the transmembrane domains of the A2B receptor, competitively blocking the endogenous agonist, adenosine, from binding. This blockade prevents the activation of Gs proteins, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cAMP.

G A Adenosine (Endogenous Agonist) C Adenosine A2B Receptor A->C Agonism B 1-Butylxanthine (Competitive Antagonist) B->C Blockade D Gs Protein Activation C->D Stimulates E Adenylyl Cyclase (AC) D->E Activates F cAMP Production E->F Catalyzes ATP

Figure 1: Mechanism of A2B Receptor blockade by 1-Butylxanthine modulating the cAMP signaling cascade.

Experimental Workflow: Microwave-Assisted Synthesis

Historically, the synthesis of xanthines via the Traube purine synthesis required harsh, prolonged reflux conditions (up to several hours) due to the poor solubility of the 5,6-diaminouracil precursors in cyclizing agents like triethyl orthoformate[4].

To overcome this thermodynamic barrier, modern protocols utilize microwave-assisted organic synthesis (MAOS) . Microwave irradiation directly couples with the polar domains of the reaction mixture, causing rapid localized superheating. This kinetically traps the imidazole ring closure before oxidative degradation of the electron-rich diamine precursor can occur, resulting in higher yields and cleaner profiles[4][5].

Validated Step-by-Step Protocol

Objective: Synthesis of 1-Butylxanthine from 5,6-diamino-3-butyluracil. Expected Yield: ~85%[3][4].

Reagents & Equipment:

  • 5,6-diamino-3-butyluracil (Precursor)

  • Triethyl orthoformate (Cyclizing agent and solvent)

  • Diethyl ether (Wash solvent)

  • Deionized Water (Recrystallization solvent)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure tubes.

Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe pressure tube, suspend 1.0 g of 5,6-diamino-3-butyluracil in 6.0 mL of triethyl orthoformate. Note: The precursor will not fully dissolve at room temperature; it will remain a suspension. This is expected and will be resolved via microwave dielectric heating[4].

  • Microwave Irradiation: Seal the pressure tube and subject the mixture to microwave irradiation at 120 W, maintaining a target temperature of 160 °C for exactly 5 minutes under continuous magnetic stirring[3][4].

  • Cooling and Precipitation: Allow the vessel to cool to room temperature via compressed air cooling. As the mixture cools, the synthesized 1-Butylxanthine will precipitate out of the triethyl orthoformate due to its high lattice energy and low solubility in organic media[3].

  • Isolation: Filter the resulting suspension under vacuum. Wash the crude crystalline filter cake thoroughly with 10 mL of cold diethyl ether to remove residual triethyl orthoformate and lipophilic byproducts[4].

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling water. Allow to cool slowly to yield colorless crystals.

  • Validation: Dry the crystals at 70 °C. Verify the identity and purity by measuring the melting point (Target: 261–262 °C) and comparing TLC retention factors (Rf) with a conventionally prepared analytical standard[3][4].

G Step1 1. Suspend 5,6-diamino-3-butyluracil in Triethyl Orthoformate Step2 2. Microwave Irradiation (120 W, 160 °C, 5 min) Step1->Step2 Overcomes poor solubility Step3 3. Imidazole Ring Closure (Kinetic Trapping) Step2->Step3 Rapid Heating Step4 4. Cooling & Vacuum Filtration Step3->Step4 Precipitation Step5 5. Diethyl Ether Wash Step4->Step5 Removes impurities Step6 6. Recrystallization (H2O) Yield: ~85%, MP: 261 °C Step5->Step6 Final Purification

Figure 2: Microwave-assisted synthetic workflow for 1-Butylxanthine.

Conclusion

1-Butyl-3,7-dihydro-purine-2,6-dione is a highly stable, crystalline intermediate that plays a foundational role in the synthesis of advanced therapeutics targeting the A2B adenosine receptor and phosphodiesterase enzymes. Understanding its physicochemical properties—specifically its robust hydrogen-bonding network and consequent low solubility—is crucial for rationalizing modern synthetic approaches. By employing microwave-assisted ring closure, researchers can bypass the thermodynamic limitations of traditional heating, yielding high-purity 1-butylxanthine rapidly and efficiently.

References

  • PubChem Compound Summary for CID 14969715: 1-Butyl-3,7-dihydro-purine-2,6-dione Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction Source: ARKIVOC / ResearchGate URL:[Link]

  • Xanthines as Adenosine Receptor Antagonists Source: PubMed Central (PMC) / Handbook of Experimental Pharmacology URL:[Link]

  • Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship Source: PubMed Central (PMC) / Carcinogenesis URL:[Link]

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The Molecular Pharmacology of 1-Butyl-3,7-dihydro-purine-2,6-dione: Mechanisms, Receptor Dynamics, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Mono-substituted Alkylxanthine / Purine Alkaloid Derivative

Executive Summary & Structural Pharmacophore

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly referred to as 1-butylxanthine (PubChem CID 14969715)[1], is a synthetic derivative of the naturally occurring xanthine scaffold. While naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) act as non-selective, low-affinity ligands, targeted alkylation at specific nitrogen positions fundamentally alters the molecule's pharmacodynamic profile.

From a structural biology perspective, the substitution of a butyl group at the N1 position is critical. The N1-alkyl chain acts as a hydrophobic anchor, deeply penetrating the binding pocket of adenosine receptors (ARs). Structure-activity relationship (SAR) studies demonstrate that elongating the N1 substituent to a propyl or butyl group significantly enhances binding affinity, making 1-monosubstituted xanthines like 1-butylxanthine approximately 10-fold more potent at the A2B adenosine receptor compared to 3-propylxanthine (enprofylline)[2]. Furthermore, the length of the carbon chain at the R1 and R3 positions is a primary determinant in the compound's ability to inhibit neoplastic cell transformation[3].

Dual Mechanism of Action

The pharmacological efficacy of 1-butylxanthine is driven by a synergistic dual mechanism: orthosteric antagonism of G-protein coupled adenosine receptors and the enzymatic inhibition of phosphodiesterases (PDEs)[4].

Adenosine Receptor (AR) Antagonism

Adenosine receptors are P1 purinergic GPCRs divided into four subtypes: A1, A2A, A2B, and A3.

  • Gi/o-Coupled Receptors (A1, A3): Activation by endogenous adenosine inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP).

  • Gs-Coupled Receptors (A2A, A2B): Activation stimulates AC, increasing cAMP production.

1-Butylxanthine acts as a competitive antagonist. By occupying the orthosteric binding site, it sterically hinders adenosine from inducing the necessary transmembrane conformational shifts required for G-protein coupling. Its enhanced affinity for the A2B receptor makes it a valuable scaffold for developing A2B-selective therapeutics, which are highly relevant in asthma, inflammation, and oncology[2].

Phosphodiesterase (PDE) Inhibition

Secondary to AR antagonism, 1-butylxanthine competitively inhibits cyclic nucleotide phosphodiesterases. PDEs are responsible for the hydrolysis of the phosphodiester bond in cAMP and cGMP, converting them into inactive 5'-AMP and 5'-GMP. By blocking this degradation pathway, 1-butylxanthine forces an intracellular accumulation of cAMP, subsequently hyperactivating Protein Kinase A (PKA).

Mechanism cluster_0 GPCR Signaling (Adenosine Receptors) Ado Endogenous Adenosine A1 A1 / A3 Receptors (Gi/o) Ado->A1 Agonism A2 A2A / A2B Receptors (Gs) Ado->A2 Agonism Antag 1-Butylxanthine Antag->A1 Competitive Antagonism Antag->A2 Competitive Antagonism PDE Phosphodiesterase (PDE) Antag->PDE Enzymatic Inhibition AC Adenylyl Cyclase (AC) A1->AC Inhibits (-) A2->AC Stimulates (+) cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates PDE->cAMP Degrades (-)

Fig 1: Dual mechanism of 1-butylxanthine via adenosine receptor antagonism and PDE inhibition.

Quantitative Pharmacodynamics

The table below summarizes the binding affinities ( Ki​ ) of various xanthine derivatives, highlighting the impact of N1-substitution on receptor subtype selectivity. Data illustrates that 1-alkyl substitutions (propyl/butyl) drastically improve A2B affinity compared to standard methylxanthines[2].

CompoundSubstitution PatternA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)A2B Affinity ( Ki​ , nM)
Caffeine 1,3,7-trimethylxanthine~12,000~2,400~13,000
Theophylline 1,3-dimethylxanthine~8,500~1,200~1,600
Enprofylline 3-propylxanthine>100,000>100,0004,730
1-Propylxanthine 1-propylxanthine>1,000>1,000360
1-Butylxanthine 1-butylxanthine>1,000>1,000~470

Note: 1-butylxanthine maintains parity with 1-propylxanthine, exhibiting ~10-fold greater potency at A2B than enprofylline.

Experimental Workflows & Self-Validating Protocols

To accurately quantify the binding affinity ( Ki​ ) of 1-butylxanthine at the A2B receptor, a rigorous radioligand displacement assay must be employed. The following protocol is designed as a self-validating system to ensure data integrity and eliminate false positives.

Protocol: Radioligand Binding Assay for A2B Receptor Affinity

1. Membrane Preparation (The "Clean Background" Principle)

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor.

  • Causality: CHO cells are utilized because they lack endogenous adenosine receptors. Using native tissues (e.g., brain homogenates) introduces competing A1/A2A receptors, which would confound the binding data of the test ligand.

2. Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with 1 nM [3H] XAC (Xanthine Amine Congener) and varying concentrations of 1-butylxanthine ( 10−10 to 10−4 M) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Causality: [3H] XAC is chosen for its high specific activity and robust affinity for the A2B subtype. Equilibrium must be reached to apply standard thermodynamic calculations.

3. Self-Validation: Non-Specific Binding (NSB) Control

  • Action: In parallel control wells, add a saturating concentration (10 µM) of unlabeled NECA (5'-N-ethylcarboxamidoadenosine).

  • Causality: Any radioactivity detected in these wells represents [3H] XAC binding to the plastic plate or non-receptor membrane lipids. Subtracting this NSB value from total binding yields the Specific Binding. Without this control, IC50 values are fundamentally untrustworthy.

4. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and preventing the non-specific adhesion of the radioligand. Ice-cold buffer slows the dissociation rate ( Koff​ ) of the ligand-receptor complex during the wash steps.

5. Data Analysis (Cheng-Prusoff Conversion)

  • Action: Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: IC50​ is a relative value that changes based on the concentration of the radioligand ( [L] ) used in the specific experiment. Converting to Ki​ provides an absolute, thermodynamic constant of 1-butylxanthine's affinity, allowing for direct comparison across different laboratories and assays.

Workflow Step1 1. Membrane Prep CHO Cells Step2 2. Incubation [3H]XAC + Ligand Step1->Step2 Step3 3. NSB Control + 10 µM NECA Step2->Step3 Self-Validation Step4 4. Rapid Filtration PEI-soaked GF/B Step3->Step4 Step5 5. Quantification Scintillation Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Ki Step5->Step6

Fig 2: Self-validating radioligand binding workflow for quantifying AR antagonist affinity.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: asianpubs.

Sources

An In-depth Technical Guide to the Biological Activity of Purine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The purine-2,6-dione scaffold, commonly known as xanthine, is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] Naturally occurring xanthine derivatives like caffeine and theophylline are widely recognized for their physiological effects.[1][2] Synthetic modifications of the purine-2,6-dione core have unlocked a vast chemical space, leading to the discovery of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the diverse biological activities of purine-2,6-dione derivatives, focusing on their mechanisms of action, therapeutic targets, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field.

The versatility of the purine-2,6-dione scaffold allows for substitutions at various positions, primarily N1, N3, N7, and C8, which significantly influences the resulting biological profile.[1] This has led to the development of potent and selective agents with applications in oncology, immunology, virology, and neurology.

I. Anti-inflammatory Activity: Targeting Phosphodiesterases

A significant area of investigation for purine-2,6-dione derivatives is their potent anti-inflammatory activity, primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes.[3][4] PDEs are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in inflammatory signaling pathways.

Mechanism of Action: PDE Inhibition

Xanthine derivatives act as competitive, nonselective inhibitors of phosphodiesterases, which leads to an increase in intracellular cAMP levels.[2][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and modulating the innate immune response.[2]

Certain derivatives have been designed as dual inhibitors of specific PDE isoenzymes, such as PDE4 and PDE7, to achieve a more potent and targeted anti-inflammatory effect.[3] For instance, novel butanehydrazide derivatives of purine-2,6-dione have demonstrated significant dual inhibitory activity against PDE4B and PDE7A, leading to a strong anti-TNF-α effect in vivo.[3]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

A robust workflow for assessing the anti-inflammatory potential of purine-2,6-dione derivatives involves a combination of in vitro enzyme assays and in vivo models of inflammation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Synthesis of Purine-2,6-dione Derivatives b PDE Enzyme Inhibition Assay (e.g., PDE4/PDE7) a->b c Determination of IC50 Values b->c d LPS-induced Endotoxemia Model in Rats c->d Lead Compound Selection e Measurement of Pro-inflammatory Cytokines (e.g., TNF-α) d->e f Assessment of Anti-inflammatory Efficacy e->f

Caption: Workflow for evaluating the anti-inflammatory activity of purine-2,6-dione derivatives.

Detailed Protocol: PDE4/7 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human PDE4B and PDE7A enzymes are used. The substrate, cAMP, is prepared in an appropriate assay buffer.

  • Compound Incubation: The synthesized purine-2,6-dione derivatives are pre-incubated with the PDE enzymes at varying concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

  • Detection: The amount of remaining cAMP or the product, AMP, is quantified using methods like fluorescence polarization or radioimmunoassay.

  • Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.

II. Anticancer Activity: A Multi-targeted Approach

The purine-2,6-dione scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] These derivatives exert their anti-proliferative effects through various mechanisms, including the inhibition of key kinases involved in cancer cell signaling and the induction of apoptosis.

Targeting Receptor Tyrosine Kinases

Several studies have focused on designing purine-2,6-dione derivatives as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. Some derivatives have been synthesized as dual inhibitors of both EGFR and BRAFV600E, a mutated kinase found in many melanomas.

Induction of Cell Cycle Arrest and Apoptosis

Beyond kinase inhibition, certain purine-2,6-dione derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[6] This is often achieved by targeting proteins crucial for cell cycle progression, such as Aurora kinases.[6]

Experimental Workflow: Assessing Anticancer Potential

The evaluation of the anticancer activity of these compounds follows a tiered approach, starting from in vitro cytotoxicity screening to in vivo tumor models.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Synthesis of Derivatives b Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines a->b c Determination of GI50/IC50 Values b->c d Kinase Inhibition Assays (e.g., EGFR, BRAF) c->d Hit Compound Identification e Cell Cycle Analysis (Flow Cytometry) d->e f Apoptosis Assays (e.g., Annexin V) e->f g Xenograft Tumor Models in Mice f->g Lead Compound Advancement h Measurement of Tumor Growth Inhibition g->h

Caption: A streamlined workflow for the preclinical evaluation of anticancer purine-2,6-dione derivatives.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the purine-2,6-dione derivatives for a specified period (e.g., 72 hours).[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

Derivative Type Target Activity (IC50/GI50) Cancer Cell Line Reference
Purine-based with spiro moietyEGFR87 nMMultiple
Pteridine-basedEGFR92 nMMultiple
1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneEGFR0.32 µMMultiple
Thiazolo[2,3-f]purine-2,4-dionesNot specifiedPotentSKW-3, MDA-MB-231[8]

III. Antiviral Activity: Targeting Viral Enzymes

The purine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for antiviral drug development.[9] Purine-2,6-dione derivatives have been investigated for their potential to inhibit the replication of various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[10]

Mechanism of Action: Inhibition of Viral Proteases and Polymerases

A key strategy in antiviral drug design is the inhibition of viral enzymes that are essential for replication.[9] Purine-2,6-dione derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral polyprotein processing.[11] The increased demand for purine nucleotides in virus-infected cells for viral RNA or DNA synthesis also makes enzymes in the purine biosynthesis pathway, such as IMPDH, attractive targets for antiviral chemotherapy.[9]

Broad-Spectrum Antiviral Potential

Some 2,6-diaminopurine derivatives, which are structurally related to the purine-2,6-dione core, have demonstrated broad-spectrum antiviral activity against a range of viruses, including Dengue, Zika, West Nile, and Influenza A viruses.[10] This suggests that these compounds may act on common host or viral targets.

Experimental Workflow: Evaluation of Antiviral Efficacy

The assessment of antiviral activity typically involves cell-based assays that measure the inhibition of viral replication.

G a Synthesis of Purine-2,6-dione Derivatives b Cytotoxicity Assay on Host Cells (e.g., Vero E6) a->b c Antiviral Assay (e.g., Plaque Reduction Assay) b->c d Determination of EC50 and CC50 Values c->d e Calculation of Selectivity Index (SI = CC50/EC50) d->e

Caption: Workflow for determining the in vitro antiviral activity and selectivity of purine-2,6-dione derivatives.

Detailed Protocol: Plaque Reduction Assay
  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

  • Viral Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the test compounds.

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 (the concentration that inhibits plaque formation by 50%) is calculated.

IV. Enzyme Inhibition and Receptor Antagonism

Beyond their roles in inflammation, cancer, and viral infections, purine-2,6-dione derivatives have been explored as inhibitors of various other enzymes and as receptor antagonists.[12][13]

Inhibition of Deadenylases

Derivatives of purine-2,6-dione have been identified as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation.[12][14] The regulation of mRNA stability is a critical aspect of gene expression, and inhibitors of deadenylases could have broad therapeutic applications.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of novel 3,7-dihydro-1H-purine-2,6-dione derivatives have been synthesized and evaluated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[13] Antagonism of the CRF1 receptor is a potential therapeutic strategy for the treatment of anxiety and depression.[13][15]

Conclusion

The purine-2,6-dione scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The extensive body of research highlights the diverse biological activities of its derivatives, spanning anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity towards specific biological targets. The experimental workflows and protocols detailed in this guide provide a framework for the continued exploration and optimization of purine-2,6-dione derivatives as promising drug candidates for a wide range of human diseases. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, ultimately translating the therapeutic potential of this remarkable scaffold into clinical applications.

References

  • Chłoń-Rzepa, M., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381-394. [Link]

  • de la Fuente, C., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4150-4155. [Link]

  • Asati, V., & Sharma, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(19), 2603-2626. [Link]

  • Hart, R. A., et al. (2004). Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

  • Wikipedia contributors. (2023, December 19). Xanthine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

  • de la Fuente, C., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & Medicinal Chemistry Letters, 25(19), 4150-4155. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3899. [Link]

  • Li, Y., et al. (2022). Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. Journal of Agricultural and Food Chemistry, 70(40), 12948-12957. [Link]

  • Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. Journal of Applied Pharmaceutical Science, 8(12), 154-165. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Hart, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

  • Hayallah, A. M., et al. (2008). Antitumor activity of some new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones. Bulletin of Pharmaceutical Sciences, Assiut University, 31(2), 391-399. [Link]

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  • El-Gazzar, M. G., et al. (2022). Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations. PeerJ, 10, e14120. [Link]

  • Iovino, M., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • Hart, R. A., et al. (2004). Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. [Link]

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Pharmacological and Synthetic Architecture of 1-Butyl-3,7-dihydro-purine-2,6-dione Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, universally identified as 1-butylxanthine (CAS: 60942-22-5), represents a highly versatile scaffold in medicinal chemistry[1]. As a derivative of the naturally occurring xanthine framework, 1-butylxanthine and its structural analogs are classified as "privileged structures" due to their potent modulation of two primary intracellular targets: cyclic nucleotide phosphodiesterases (PDEs) and adenosine receptors (ARs)[2]. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and validated synthetic methodologies for 1-butylxanthine and its derivatives.

Mechanistic Pharmacology

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives function as competitive inhibitors of PDEs by occupying the enzyme's catalytic pocket, thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms[3][4]. The accumulation of cAMP subsequently activates Protein Kinase A (PKA), driving downstream signaling cascades[4]. A prime example of this class is 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum analog exhibiting IC50 values of 6.5 μM, 26.3 μM, and 31.7 μM for PDE3, PDE4, and PDE5, respectively[5].

Adenosine Receptor (AR) Antagonism

In addition to PDE inhibition, 1-alkylxanthines act as potent antagonists across adenosine receptor subtypes (A1, A2A, A2B, and A3). The pharmacological causality of subtype selectivity is heavily dictated by the substitution pattern at the N1 position. Mono-substitution at N1 with a propyl or butyl group significantly enhances affinity for the A2B and A3 receptors because these alkyl chains optimally fill the hydrophobic binding pocket of these specific receptor subtypes. For example, 1-propylxanthine demonstrates a Ki of 360 nM for the human A2B receptor, making it a highly selective probe.

SignalingPathway AR Adenosine Receptor (A1/A2A/A2B/A3) AC Adenylyl Cyclase AR->AC Modulates cAMP cAMP AC->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Xanthine 1-Butylxanthine Analogs Xanthine->AR Antagonizes Xanthine->PDE Inhibits

Dual mechanism of 1-butylxanthine analogs inhibiting PDEs and antagonizing Adenosine Receptors.

Structure-Activity Relationship (SAR) & Comparative Data

The pharmacological efficacy and synthetic viability of xanthine derivatives depend heavily on their alkylation patterns. The following tables consolidate the comparative data for key analogs.

Table 1: Pharmacological Profile of Key Xanthine Analogs
CompoundTarget Affinity / IC50Primary MechanismReference
1-Butylxanthine A2B / A3 ModulatorAR Antagonist / PDE Inhibitor[6]
1-Propylxanthine Ki = 360 nM (A2B)A2B Selective Antagonist
IBMX IC50 = 6.5 μM (PDE3)Broad-spectrum PDE Inhibitor[5]
7-β-D-Ribofuranosylxanthine A1 Partial AgonistA1 Receptor Modulator[6]
Table 2: Microwave-Assisted Synthesis Yields of 1-Alkylxanthines
PrecursorReagentProductYield (%)Melting Point (°C)
5,6-Diamino-1-butyluracilTriethyl orthoformate1-Butylxanthine 85%261-262
5,6-Diamino-1,3-diethyluracilTriethyl orthoformate1,3-Diethylxanthine 76%221
5,6-Diamino-1,3-dibutyluracilTriethyl orthoformate1,3-Dibutylxanthine 80%186-187
5,6-Diamino-1-propargyluracilTriethyl orthoformate1-Propargylxanthine 90%278-279
(Data synthesized from comparative yields in xanthine ring closure reactions[2][7][8])

Synthetic Methodology & Protocol Validation

Traditional thermal cyclization of diaminouracils to xanthines often requires prolonged heating, which can lead to thermal degradation and diminished yields. The transition to Microwave-Assisted Organic Synthesis (MAOS) provides a kinetically favorable environment, driving the cyclization of 5,6-diamino-1-butyluracil with triethyl orthoformate to completion in mere minutes[2].

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Objective: High-yield synthesis of 1-butyl-3,7-dihydro-purine-2,6-dione via imidazole ring closure. Rationale: Triethyl orthoformate acts dually as the solvent and the carbon source (C8) for the imidazole ring. Microwave irradiation ensures rapid, uniform heating, bypassing the activation energy barrier efficiently without degrading the pyrimidine core[2].

Step-by-Step Workflow:

  • Precursor Preparation: Weigh 1.0 g of 5,6-diamino-1-butyluracil (approx. 5 mmol) and transfer it into a 10 mL microwave-safe pressure tube[2].

  • Reagent Addition: Add 6.0 mL of triethyl orthoformate to the tube. Include a magnetic stir bar to ensure homogenous heat distribution[2].

  • Microwave Irradiation: Seal the pressure tube. Subject the mixture to microwave irradiation at 120 W, maintaining a strict temperature of 160 °C for exactly 5 minutes under continuous stirring[2].

  • Cooling & Precipitation: Allow the reaction vessel to cool to room temperature. The 1-butylxanthine product will spontaneously precipitate out of the solution[2][8].

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the crude crystals with 10 mL of cold diethyl ether to remove unreacted orthoformate and soluble organic impurities[2].

  • Recrystallization (Validation Step): Recrystallize the solid from boiling water to ensure high purity. Dry the purified colorless crystals in a vacuum desiccator[2][7].

  • Analytical Confirmation: Verify the product yield (expected ~0.88 g, 85%). Confirm identity via melting point apparatus (expected mp 261 °C) and compare with a conventionally prepared standard via Thin Layer Chromatography (TLC)[2][7].

SynthesisWorkflow Step1 Precursor Preparation 5,6-diamino-1-butyluracil Step2 Reagent Addition Triethyl Orthoformate (Excess) Step1->Step2 Step3 Microwave Irradiation 120 W, 160 °C, 5 min Step2->Step3 Sealed Pressure Tube Step4 Precipitation & Filtration Diethyl Ether Wash Step3->Step4 Cooling to RT Step5 Recrystallization Purified 1-Butylxanthine (85% Yield) Step4->Step5 H2O Recrystallization

Microwave-assisted cyclization of 5,6-diamino-1-butyluracil to 1-butylxanthine.

References

  • 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem. National Institutes of Health (NIH). 1

  • IBMX (3-Isobutyl-1-methylxanthine) | PDE Inhibitor. MedChemExpress. 5

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. 7

  • The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. PubMed (NIH). 3

  • Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Publication Corporation. 2

  • Isobutylmethylxanthine and Other Classical Cyclic Nucleotide Phosphodiesterase Inhibitors Affect cAMP-dependent Protein Kinase Activity. PubMed (NIH). 4

  • A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. Benchchem. 8

  • Xanthines as Adenosine Receptor Antagonists. PMC (NIH).

  • Synthesis and Adenosine Receptor Affinity of 7–β–D-Ribofuranosylxanthine. PMC (NIH). 6

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solubility of 1-Butyl-3,7-dihydro-purine-2,6-dione in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility characteristics of 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine) requires a fundamental understanding of purine thermodynamics, crystal lattice energies, and solvent-solute interactions. This guide provides drug development professionals and synthetic chemists with the mechanistic reasoning and validated protocols necessary to manipulate this compound in organic solvents.

Chemical Profile & Mechanistic Basis for Solubility

1-Butyl-3,7-dihydro-purine-2,6-dione (C9H12N4O2) is an alkylated derivative of the xanthine core[1]. To understand its solubility, one must first examine the parent compound. Unsubstituted xanthine possesses notoriously poor solubility in both water and most organic solvents (e.g., its solubility in dimethyl sulfoxide is only ~1 mg/mL). This recalcitrance is driven by a highly stable crystal lattice formed through extensive intermolecular hydrogen bonding between the N-H donors and carbonyl oxygen acceptors, combined with strong π−π stacking of the planar purine rings.

The introduction of a butyl group at the N1 position fundamentally alters the thermodynamic landscape of the molecule through three causal mechanisms:

  • Hydrogen Bond Disruption: Alkylation at N1 eliminates a critical hydrogen bond donor, capping a vector that would otherwise contribute to the rigid 2D hydrogen-bonded network in the solid state.

  • Steric Hindrance: The flexible, bulky aliphatic chain disrupts the planar π−π stacking of the purine core, significantly lowering the crystal lattice energy ( ΔHlattice​ ).

  • Enhanced Lipophilicity: The butyl chain increases the overall lipophilicity of the molecule (computed XLogP3 ≈ 1.0)[1], promoting favorable Van der Waals (dispersion) interactions with organic solvents.

Thermodynamic Principles of Dissolution

For 1-butylxanthine to dissolve, the solvation energy provided by the organic solvent must overcome the reduced, yet still significant, lattice energy of the crystal. Polar aprotic solvents excel here because they act as strong hydrogen bond acceptors for the remaining N3-H and N7-H protons, while their high dipole moments stabilize the polar purine core.

G A 1-Butylxanthine (Solid State) B Butyl Group Steric Disruption A->B Decreases Lattice Energy C Polar Aprotic Solvents (DMSO/DMF) A->C H-Bond Acceptance B->C Enhances Lipophilicity D Solvated State (Equilibrium) C->D Solvation Shell Formation

Thermodynamic pathway of 1-butylxanthine dissolution in organic solvents.

Solubility Profile in Key Organic Solvents

Because of the N1-butyl substitution, the solubility of 1-butylxanthine in organic solvents is vastly superior to unsubstituted xanthine. Alkylxanthines typically exhibit solubility exceeding 10% (>100 mg/mL) in strong polar aprotic solvents and moderate solubility in halogenated solvents[2]. During synthesis, 1-butylxanthine is frequently extracted or purified using dichloromethane (DCM) and precipitated using non-polar solvents like petroleum ether[3].

Table 1: Solubility Profile of 1-Butylxanthine at 25°C

SolventClassificationSolubilizing MechanismEstimated Solubility
Dimethyl Sulfoxide (DMSO) Polar AproticStrong H-bond acceptor; high dielectric constant.High (>100 mg/mL)
Dimethylformamide (DMF) Polar AproticStrong H-bond acceptor; dipole-dipole interactions.High (>100 mg/mL)
Dichloromethane (DCM) HalogenatedFavorable dispersion forces with the butyl chain.Moderate (10 - 50 mg/mL)
Ethanol Polar ProticH-bond donor/acceptor; moderate dielectric.Moderate (10 - 50 mg/mL)
Petroleum Ether / Hexane Non-polarUnable to break purine core H-bonds.Very Low (<1 mg/mL)

Experimental Protocols

To generate reliable solubility data for drug development, protocols must be self-validating. A common failure in solubility testing is the unrecognized formation of a solvate (pseudo-polymorph) during the equilibration phase, which alters the solid state and invalidates the thermodynamic measurement.

Protocol 1: Self-Validating Isothermal Shake-Flask Method

This protocol ensures that the measured concentration represents the true thermodynamic equilibrium of the starting polymorph.

Workflow S1 1. Excess Solute Addition (1-Butylxanthine + Solvent) S2 2. Isothermal Agitation (24-48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Quantitative Analysis (HPLC-UV at 272 nm) S3->S4 S5 5. Solid-State Verification (PXRD of Residual Solid) S3->S5 Validates Phase Integrity

Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

  • Saturation: Add an excess of 1-butylxanthine (e.g., 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal water bath shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Check: Sample at 24h and 48h. Equilibrium is confirmed only if the concentration difference between the two time points is < 2%.

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solute. Avoid standard syringe filters initially, as the lipophilic butyl group may cause non-specific binding to certain filter membranes.

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase. Analyze via HPLC-UV, monitoring absorbance at 272 nm, which is optimal for xanthine derivatives[4].

  • Solid-State Verification (Critical): Recover the residual solid from the centrifuge pellet, dry lightly under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD). If the diffractogram matches the starting material, the solubility value is valid. If it differs, a solvate has formed, and the data reflects the solubility of the new solvated crystal lattice.

Protocol 2: Solvent-Mediated Purification (Synthesis Context)

Due to the solubility differentials established in Table 1, 1-butylxanthine can be efficiently purified from its synthetic precursors (which often have poor solubility)[3].

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of moderately polar dichloromethane (DCM).

  • Filtration: Filter the mixture to remove unreacted, highly polar precursors (e.g., 5,6-diamino-1-butyluracil) which remain insoluble in DCM.

  • Precipitation: Slowly add petroleum ether (a non-polar anti-solvent) to the DCM filtrate under continuous stirring until the solution becomes turbid.

  • Crystallization: Cool the mixture to 4°C to maximize the precipitation of pure 1-butylxanthine crystals, followed by vacuum filtration and drying at 70°C[3].

Conclusion

The is a direct function of the steric and lipophilic disruption caused by the N1-butyl chain against the rigid xanthine core. By leveraging polar aprotic solvents for high-concentration formulations or utilizing the differential solubility in chlorinated versus aliphatic solvents for purification, researchers can effectively manipulate this compound in drug development pipelines.

References

  • [1] National Center for Biotechnology Information. "1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem." PubChem, [Link].

  • [3] Shejul, Y., et al. "Synthesis of Xanthine Derivatives by Ring Closure Reaction." Asian Journal of Chemistry, Asian Publication Corporation, [Link].

  • [2] "US4289776A - Xanthine derivatives." Google Patents, .

  • [4] Neau, S. H., et al. "The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets." PubMed, National Institutes of Health, [Link].

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An In-Depth Technical Guide to 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Butyl-3,7-dihydro-purine-2,6-dione, a xanthine derivative with significant potential in pharmacological research and drug development. This document delves into its chemical identity, synthesis, analytical characterization, potential mechanisms of action, and safety considerations, offering a robust resource for professionals in the field.

Core Compound Identification

1-Butyl-3,7-dihydro-purine-2,6-dione, also known as 1-Butylxanthine, is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. The introduction of a butyl group at the N1 position of the purine ring system modifies its physicochemical and biological properties, making it a subject of interest for therapeutic applications.

IdentifierValue
CAS Number 60942-22-5[1]
IUPAC Name 1-butyl-3,7-dihydropurine-2,6-dione[1]
Molecular Formula C₉H₁₂N₄O₂[1]
Molecular Weight 208.22 g/mol [1]
Synonyms 1-Butylxanthine, 1-Butyl-3,7-dihydro-1H-purine-2,6-dione
InChI Key HZPVRRDNEDXPAJ-UHFFFAOYSA-N[1]
SMILES CCCCN1C(=O)C2=C(NC=N2)C(=O)N1
ChEMBL ID CHEMBL68278[1]

Synthesis and Purification

The synthesis of 1-Butyl-3,7-dihydro-purine-2,6-dione can be approached through several established methods for N-alkylation of the purine scaffold. The Traube purine synthesis and direct alkylation of xanthine are two common strategies.

Synthetic Pathway: Modified Traube Purine Synthesis

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors.[2][3] For 1-Butyl-3,7-dihydro-purine-2,6-dione, a plausible approach involves the cyclization of a 5,6-diaminouracil derivative.

Traube Synthesis for 1-Butylxanthine A 4,5-Diaminouracil C Intermediate (Schiff Base) A->C Condensation B Butyraldehyde B->C D Oxidative Cyclization (e.g., with FeCl3) C->D E 1-Butyl-3,7-dihydro-purine-2,6-dione D->E Direct Alkylation of Xanthine A Xanthine D Reaction Mixture A->D B 1-Bromobutane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Purification (Chromatography) D->E Work-up F 1-Butyl-3,7-dihydro-purine-2,6-dione E->F PDE Inhibition Pathway A 1-Butyl-3,7-dihydro-purine-2,6-dione B Phosphodiesterase (PDE) A->B Inhibits D AMP B->D C cAMP C->D Hydrolysis by PDE E Increased intracellular cAMP C->E F Downstream Cellular Effects (e.g., PKA activation) E->F

Sources

Deconvoluting the Polypharmacology of 1-Butyl-3,7-dihydro-purine-2,6-dione: A Comprehensive Guide to Target Identification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-butylxanthine, is a synthetic methylxanthine derivative characterized by its potent polypharmacological profile. Unlike naturally occurring xanthines such as caffeine or theophylline, the strategic addition of a butyl group at the N1 position fundamentally alters the molecule's spatial geometry and lipophilicity. This in-depth guide delineates the target identification workflows required to map the compound's primary interactions with adenosine receptors, its secondary enzymatic inhibition of phosphodiesterases (PDEs), and its downstream phenotypic suppression of neoplastic transformation.

Structural Pharmacophore: The 1-Butyl Advantage

The purine-2,6-dione scaffold is a "privileged structure" in medicinal chemistry. The synthesis of 1-butylxanthine typically involves the microwave-assisted ring closure of 5,6-diamino-3-butyluracil with triethyl orthoformate, yielding a highly pure pharmacophore[1].

The N1-butyl substitution is not merely structural; it is functionally decisive. In silico docking studies suggest that 1-butylxanthine interacts with the orthosteric site of adenosine receptors via a "flipped overlap" mechanism[2]. In this orientation, the xanthine core binds inversely relative to the endogenous agonist adenosine, allowing the bulky, hydrophobic N1-butyl chain to deeply penetrate and anchor into the receptor's ribose-binding domain.

Target Deconvolution Workflow

To systematically validate the targets of 1-butylxanthine, researchers must employ a multi-tiered workflow bridging phenotypic observations with molecular validation.

Workflow S1 Phenotypic Screening (EGF-induced JB6 P+) S2 In Silico Docking (Purine Overlap) S1->S2 S3 Radioligand Binding (A1/A2B/A3 Receptors) S2->S3 S4 Enzymatic Assays (PDE Isoforms) S2->S4 S5 Target Validation (Reporter Assays) S3->S5 S4->S5

Sequential target deconvolution workflow from phenotypic screening to molecular validation.

Primary Target Identification: Adenosine Receptors

Causality & Mechanism

1-monosubstituted xanthine derivatives exhibit profound selectivity and affinity for the A2B​ adenosine receptor (A2BAR). Literature indicates that 1-butylxanthine is approximately 10-fold more potent than 3-propylxanthine (enprofylline) at A2BAR[3]. By acting as a competitive antagonist, 1-butylxanthine prevents adenosine from uncoupling Gs-proteins, thereby modulating downstream intracellular cyclic AMP (cAMP) levels.

Protocol: Radioligand Binding Assay

To validate receptor affinity, a self-validating competitive radioligand binding assay is employed.

  • Step 1: Membrane Preparation : Homogenize CHO cells stably expressing human A2B​ receptors in ice-cold Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: This step isolates membrane-bound GPCRs from cytosolic enzymes that could degrade the receptor or the radioligand, ensuring absolute target stability during the assay.

  • Step 2: Ligand Incubation : Incubate 50 µg of membrane protein with 1 nM [3H] ZM241385 (a selective A2 antagonist) and varying concentrations ( 10−9 to 10−4 M) of 1-butylxanthine for 60 minutes at 25°C.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, a strict mathematical prerequisite for accurately calculating the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Step 3: Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the radioligand to the filter matrix, ensuring the measured radioactivity strictly represents receptor-bound ligand.

  • Step 4: Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter.

Secondary Target Identification: Phosphodiesterases (PDEs)

Causality & Mechanism

Beyond receptor antagonism, xanthines are classic inhibitors of PDEs, the enzymes responsible for degrading cAMP and cGMP. By inhibiting PDEs, 1-butylxanthine prolongs the half-life of these second messengers, amplifying intracellular signaling cascades.

Protocol: PDE Enzymatic Assay
  • Step 1: Enzyme Preparation : Isolate specific PDE isoforms (e.g., PDE4) from tissue homogenates or utilize purified recombinant enzymes.

  • Step 2: Reaction Initiation : Mix the enzyme with 1 µM cAMP substrate containing a [3H] -labeled tracer, in the presence or absence of 1-butylxanthine. Incubate at 30°C for 20 minutes.

  • Step 3: Substrate Cleavage : Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase and incubate for 10 minutes.

    • Causality: PDEs convert [3H] cAMP to [3H] 5'-AMP. The snake venom nucleotidase further cleaves [3H] 5'-AMP into uncharged [3H] adenosine. This enzymatic conversion is critical for the subsequent separation step.

  • Step 4: Ion-Exchange Separation : Pass the mixture through a Dowex anion-exchange resin.

    • Causality: The resin binds the negatively charged, uncleaved [3H] cAMP. The uncharged [3H] adenosine product flows through freely for scintillation counting. This provides a self-validating, zero-background measure of true PDE activity.

Phenotypic Target: AP-1 Transactivation and Neoplastic Transformation

Causality & Mechanism

The culmination of A2BAR antagonism and PDE inhibition by 1-butylxanthine leads to the suppression of Activator Protein 1 (AP-1). AP-1 is a transcription factor critical for the expression of genes involved in tumor progression, metastasis, and angiogenesis. Studies have demonstrated that 1-alkylxanthines dose-dependently inhibit Epidermal Growth Factor (EGF)-induced transactivation of AP-1, thereby preventing neoplastic transformation[4].

Pathway Ligand 1-Butyl-3,7-dihydro-purine-2,6-dione A2BAR A2B Adenosine Receptor (Antagonism) Ligand->A2BAR Receptor Blockade PDE Phosphodiesterase (Inhibition) Ligand->PDE Enzymatic Inhibition cAMP Intracellular cAMP Levels Modulated A2BAR->cAMP Gs-protein uncoupling PDE->cAMP Decreased degradation AP1 AP-1 Transcription Factor (Downregulation) cAMP->AP1 PKA Pathway Modulation Phenotype Suppression of Neoplastic Transformation AP1->Phenotype Gene Expression Control

Multi-target signaling cascade of 1-butylxanthine modulating AP-1 and transformation.

Protocol: AP-1 Luciferase Reporter Assay
  • Step 1: Cell Culture & Transfection : Seed JB6 P+ murine epidermal cells and transfect them with an AP-1-driven luciferase reporter plasmid.

    • Causality: JB6 P+ cells are uniquely promotion-sensitive and irreversibly transform in response to EGF. This provides an ideal, binary phenotypic background to evaluate the anti-neoplastic efficacy of xanthine derivatives[4].

  • Step 2: Serum Starvation : Culture the transfected cells in 0.1% FBS medium for 24 hours prior to compound exposure.

    • Causality: Serum starvation synchronizes the cell cycle across the population and minimizes basal AP-1 activity driven by ambient serum growth factors, thereby maximizing the assay's signal-to-noise ratio.

  • Step 3: Compound Pre-treatment & Stimulation : Pre-treat the cells with 1-butylxanthine (10-40 µM) for 1 hour, followed by stimulation with EGF (10 ng/mL) for 24 hours.

  • Step 4: Luminescence Detection : Lyse the cells, add luciferin substrate, and measure luminescence. The emission of light is directly proportional to AP-1 transcriptional activity.

Quantitative SAR Data

The structural necessity of the N1-alkyl group is evident when comparing 1-butylxanthine to other derivatives. The table below summarizes the Structure-Activity Relationship (SAR), highlighting how the 1-butyl substitution optimizes A2B​ affinity and AP-1 inhibition compared to N3-substituted or fully methylated analogs[3],[4].

CompoundSubstituted Position(s) A2B​ Receptor Affinity ( Ki​ , nM)AP-1 Inhibition Profile
1-Butylxanthine N1~470Active
1-PropylxanthineN1360Active
EnprofyllineN34,730Inactive
CaffeineN1, N3, N7~15,000Inactive (>500 µM)

Conclusion

Target identification for 1-Butyl-3,7-dihydro-purine-2,6-dione requires a holistic approach that bridges molecular docking, orthosteric receptor binding, enzymatic modulation, and phenotypic screening. By utilizing self-validating assay systems, researchers can confidently deconvolute the polypharmacology of this compound, paving the way for its optimization in anti-neoplastic and neuropharmacological drug development pipelines.

References

  • 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 - PubChem, nih.gov,

  • Xanthines as Adenosine Receptor Antagonists - PMC, nih.gov,[3]

  • Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC, nih.gov,[4]

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction - Semantic Scholar, semanticscholar.org,[1]

  • US5773423A - A3 adenosine receptor agonists - Google Patents, google.com,[2]

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Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-Butyl-3,7-dihydro-purine-2,6-dione Interactions

In the landscape of contemporary drug discovery, the imperative to de-risk candidates early in the pipeline has never been more critical. The high attrition rates of promising molecules during later-stage clinical trials, often due to unforeseen issues with efficacy or safety, represent a significant bottleneck and financial burden.[1] It is within this context that in silico modeling has evolved from a niche academic exercise into an indispensable component of pharmaceutical research and development.[2][3] By computationally simulating the interactions between a small molecule and its biological target, and predicting its behavior within a physiological system, we can prioritize resources, refine chemical structures for enhanced potency and safety, and ultimately accelerate the journey from laboratory bench to patient bedside.[4][5]

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 1-Butyl-3,7-dihydro-purine-2,6-dione , a member of the xanthine family of compounds.[6] Xanthine derivatives are a well-established class of alkaloids with a broad spectrum of pharmacological activities, frequently targeting adenosine receptors and phosphodiesterases.[2][7] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a series of protocols, but a causal narrative explaining the strategic decisions behind each stage of the modeling process.

Section 1: Characterization of the Ligand: 1-Butyl-3,7-dihydro-purine-2,6-dione

A thorough understanding of the ligand is the bedrock of any successful modeling study. 1-Butyl-3,7-dihydro-purine-2,6-dione, also known as 1-Butylxanthine, is a purine alkaloid characterized by a butyl group at the N1 position of the xanthine core.[6]

Physicochemical Properties: Before initiating any simulation, it is crucial to understand the molecule's fundamental properties, which can be obtained from databases like PubChem.

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂PubChem[6]
Molecular Weight 208.22 g/mol PubChem[6]
Canonical SMILES CCCCN1C(=O)C2=C(NC1=O)N=CN2PubChem[6]
InChIKey HZPVRRDNEDXPAJ-UHFFFAOYSA-NPubChem[6]

These identifiers are essential for ensuring consistency across different software platforms and databases. The xanthine scaffold itself serves as a key structural motif for bioactive molecules, making this derivative a compelling subject for interaction studies.[2][3]

Section 2: The Integrated In Silico Workflow

A robust in silico analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a molecule's potential. Each step builds upon the last, creating a self-validating system where initial hypotheses are tested with increasing levels of computational rigor.

G cluster_0 Phase 1: Initial Screening & Pose Prediction cluster_1 Phase 2: Dynamic Stability & Refinement cluster_2 Phase 3: Drug-Likeness & Safety Profile A Ligand & Target Preparation B Molecular Docking A->B C Binding Affinity Estimation & Pose Selection B->C D System Setup (Solvation & Ionization) C->D Select Best Pose(s) E Molecular Dynamics (MD) Simulation D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F G ADMET Prediction (Pharmacokinetics & Toxicity) F->G Validated Complex H In Vitro Validation Decision G->H Candidate Profile

Caption: A high-level overview of the integrated in silico modeling workflow.

Section 3: Protocol for Molecular Docking

Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein and estimates the strength of this interaction, typically as a scoring function or binding energy. It is the primary tool for high-throughput virtual screening and for generating an initial structural hypothesis of the protein-ligand complex.[2][3]

G P1 1. Fetch Target Protein (e.g., from RCSB PDB) P2 2. Prepare Protein: - Remove water, co-factors - Add polar hydrogens - Assign charges P1->P2 Grid 5. Define Search Space (Grid Box around Active Site) P2->Grid L1 3. Obtain Ligand Structure (e.g., from PubChem) L2 4. Prepare Ligand: - Generate 3D coordinates - Assign charges - Define rotatable bonds L1->L2 Dock 6. Run Docking Algorithm (e.g., AutoDock Vina) L2->Dock Grid->Dock Analyze 7. Analyze Results: - Binding Affinity (kcal/mol) - Interaction Poses - Hydrogen Bonds, Hydrophobic Contacts Dock->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Detailed Step-by-Step Methodology:

  • Target and Ligand Preparation:

    • Target: Obtain the 3D crystal structure of a putative target (e.g., Phosphodiesterase 9A, a known target for xanthine derivatives) from the Protein Data Bank (PDB).[2]

    • Causality: It is critical to "clean" the PDB file. Water molecules are removed as their positions in a static crystal structure may not reflect the dynamic reality in solution and can interfere with ligand placement.[8] Missing atoms or side chains are added, and polar hydrogens are included to enable correct hydrogen bond formation.

    • Ligand: The 3D structure of 1-Butyl-3,7-dihydro-purine-2,6-dione can be downloaded from PubChem or drawn using chemical sketcher software.[6] The ligand must be energy minimized to achieve a low-energy conformation, and appropriate charges must be assigned.

  • Execution of Docking (using AutoDock Vina as an example):

    • Grid Box Definition: Define a 3D grid box that encompasses the known or predicted binding site of the target protein.[9]

    • Causality: The search space must be large enough to allow the ligand to freely rotate and translate, yet focused enough on the active site to ensure computational efficiency.

    • Running Vina: Execute the docking simulation. Vina will sample different conformations of the ligand within the grid box and score them based on its empirical scoring function.[9][10]

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.

    • Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, UCSF Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues in the protein's active site.

Hypothetical Docking Results:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
PDE9A-9.2Phe456, Tyr378, Gln453Pi-Stacking, H-Bond
Adenosine A2A-7.8Asn253, Ile274, Phe168H-Bond, Hydrophobic

Section 4: Protocol for Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the entire system over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[11][12]

G Start 1. Start with Best Docked Pose (Protein-Ligand Complex) Solvate 2. Solvation: Place complex in a water box (e.g., TIP3P water model) Start->Solvate Ionize 3. Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system Solvate->Ionize Minimize 4. Energy Minimization: Relax the system to remove steric clashes Ionize->Minimize Equilibrate 5. Equilibration: - NVT (constant volume/temp) - NPT (constant pressure/temp) Minimize->Equilibrate Production 6. Production MD Run: Simulate for an extended period (e.g., 100 ns) Equilibrate->Production Analyze 7. Trajectory Analysis: - RMSD (stability) - RMSF (flexibility) - Interaction lifetime Production->Analyze

Caption: Workflow for setting up and analyzing an MD simulation.

Detailed Step-by-Step Methodology:

  • System Preparation (using GROMACS or AMBER as examples):

    • Select the most promising pose from molecular docking as the starting structure.

    • Generate a topology for the ligand using a force field compatible with the protein (e.g., GAFF for the ligand, AMBER for the protein).

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system's charge.[13]

    • Causality: Explicitly modeling water and maintaining a neutral charge are essential for simulating a physiologically relevant environment.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This two-step equilibration (NVT and NPT ensembles) ensures the system reaches a stable state before the production run.[11]

  • Production Simulation and Analysis:

    • Run the simulation for a significant duration (e.g., 50-200 nanoseconds) to sample a wide range of conformational states.

    • Analyze the resulting trajectory to assess the stability and dynamics of the complex.[13] Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from the starting structure. A stable, low RMSD indicates the complex is not drifting apart.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking.

Hypothetical MD Analysis Summary (100 ns Simulation):

MetricAverage ValueInterpretation
Complex RMSD 1.5 ÅHigh stability; the ligand remains securely in the binding pocket.
Ligand RMSF 0.5 ÅLow fluctuation; the ligand is conformationally stable.
Protein Active Site RMSF 1.0 ÅModerate flexibility, allowing for induced fit.
H-Bond Occupancy (Ligand-Gln453) 85%The key hydrogen bond is highly stable and persistent.

Section 5: ADMET Profile Prediction

Causality: A molecule with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to evaluate the "drug-likeness" of a compound, allowing for the early identification of potential liabilities.[4][14] This is typically achieved using predictive models built from large datasets of experimental results.

Methodology: Numerous web-based tools and software packages (e.g., SwissADME, pkCSM, ADMETlab) can be used to predict these properties based on the molecule's structure.

Key ADMET Parameters and Predicted Profile for 1-Butyl-3,7-dihydro-purine-2,6-dione:

CategoryParameterPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed orally.
Caco-2 PermeabilityHighGood potential for crossing the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects.
Plasma Protein Binding (PPB)ModerateA reasonable fraction of the drug will be free and active.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of drug-drug interactions with CYP3A4 substrates.
Toxicity AMES Toxicity (Mutagenicity)NoUnlikely to be carcinogenic.[14]
hERG I Inhibitor (Cardiotoxicity)NoLow risk of causing cardiac arrhythmias.

Conclusion and Forward Look

This in-depth guide has outlined a rigorous, multi-faceted in silico workflow for evaluating the interactions of 1-Butyl-3,7-dihydro-purine-2,6-dione. The process begins with static molecular docking to generate initial binding hypotheses, which are then validated for stability and dynamic behavior through molecular dynamics simulations. Finally, ADMET predictions provide a crucial early assessment of the molecule's potential as a viable drug candidate. The hypothetical results presented suggest that this compound may exhibit stable binding to targets like PDE9A and possesses a favorable drug-like profile.

The true power of this workflow lies in its iterative nature. The insights gained—such as identifying key interacting residues or potential metabolic liabilities—provide a clear roadmap for the rational design of more potent and safer derivatives. The next logical step would be to synthesize the compound and validate these computational predictions through in vitro biochemical assays and cell-based studies.[2][3]

References

  • Title: Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies Source: PubMed URL: [Link]

  • Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness Source: PMC URL: [Link]

  • Title: Using ADMET to Move Forward from Drug Discovery to Development Source: Bitesize Bio URL: [Link]

  • Title: 1-Butyl-3,7-dihydro-purine-2,6-dione Source: PubChem URL: [Link]

  • Title: Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies Source: ResearchGate URL: [Link]

  • Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: SciSpace URL: [Link]

  • Title: MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex Source: PMC URL: [Link]

  • Title: A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes Source: ResearchGate URL: [Link]

  • Title: ADMET Prediction Software Source: Sygnature Discovery URL: [Link]

  • Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: ScienceDirect URL: [Link]

  • Title: Xanthine Derivatives: A Molecular Modeling Perspective Source: ResearchGate URL: [Link]

  • Title: The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex Source: PubMed URL: [Link]

  • Title: ADMET Prediction Source: Rowan Scientific URL: [Link]

  • Title: OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM Source: ACS Publications URL: [Link]

  • Title: Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives Source: PubMed URL: [Link]

  • Title: In-Silico Drug Discovery using Protein-Small Molecule Interaction Source: ResearchGate URL: [Link]

  • Title: Study of potential xanthine oxidase inhibitors: In silico and in vitro biological activity Source: SciSpace URL: [Link]

  • Title: Toward In Silico Design of Protein–Protein Interaction Stabilizers Source: ACS Central Science URL: [Link]

  • Title: Developing In Silico Models of Protein-Protein Interactions (PPIs) Source: Longdom Publishing URL: [Link]

  • Title: Molecular Docking Experiments Source: Chemistry LibreTexts URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

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  • Title: Molecular Docking Tutorial Source: unimore.it URL: [Link]

  • Title: 7-(2-BUTYN-1-YL)-3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)... Source: precisionFDA URL: [Link]

  • Title: 3-Butyl-3,7-dihydro-1H-purine-2,6-dione Source: NextSDS URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)- Source: PubChem URL: [Link]

  • Title: 1,7-Di(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione Source: Pharmaffiliates URL: [Link]

  • Title: Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives Source: Journal of Life Sciences and Modern Technologies URL: [Link]

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Methodological & Application

In Vitro Assay Protocol for 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Application: Decoupling the dual pharmacological mechanisms of xanthine derivatives.

Mechanistic Rationale & Experimental Design

1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine) is a 1-monosubstituted xanthine derivative[1]. In pharmacological research, xanthines are notoriously pleiotropic, primarily acting through two distinct mechanisms:

  • Adenosine Receptor (AR) Antagonism: 1-alkylxanthines exhibit potent competitive antagonism at adenosine receptors, particularly the A2B​ and A1​ subtypes[1]. By blocking these G-protein coupled receptors (GPCRs), they prevent the endogenous ligand (adenosine) from modulating adenylate cyclase (AC) activity.

  • Phosphodiesterase (PDE) Inhibition: Like the classic non-selective inhibitor 3-isobutyl-1-methylxanthine (IBMX), 1-butylxanthine inhibits the PDE enzymes responsible for hydrolyzing cyclic AMP (cAMP) into inactive 5'-AMP[2].

The Causality of Assay Selection: A common pitfall in xanthine evaluation is relying solely on a functional cell-based cAMP assay. Because 1-butylxanthine blocks both ARs (which can suppress cAMP synthesis) and PDEs (which prevents cAMP degradation), a single functional readout conflates the two variables, leading to masked or biphasic dose-response curves[3]. To establish a self-validating system, this protocol mandates a multi-tiered approach: isolating AR affinity via radioligand binding, isolating PDE inhibition via enzymatic cleavage, and finally integrating them in a controlled functional assay.

Quantitative Pharmacological Profile

The following table summarizes the expected in vitro parameters for 1-monosubstituted xanthines (extrapolated from 1-butylxanthine and 1-propylxanthine benchmarks) to guide your dose-response concentration ranges[1],[3].

TargetExpected Affinity / PotencyAssay TypeReference
Adenosine A2B​ Receptor Ki​ ≈ 300 nM - 1.5 µMRadioligand Binding[1]
Adenosine A1​ Receptor Ki​ ≈ 10 µM - 50 µMRadioligand Binding[1]
Phosphodiesterase (Non-selective) IC50​ ≈ 100 µM - 500 µMEnzymatic FRET[3]

Experimental Workflows & Pathway Visualization

Workflow Start 1-Butylxanthine In Vitro Evaluation AR_Assay Adenosine Receptor Radioligand Binding Start->AR_Assay PDE_Assay PDE Enzymatic Inhibition Assay Start->PDE_Assay cAMP_Assay Functional cAMP Accumulation Assay Start->cAMP_Assay AR_Result Determine Ki (Receptor Affinity) AR_Assay->AR_Result PDE_Result Determine IC50 (Enzyme Inhibition) PDE_Assay->PDE_Result cAMP_Result Determine EC50 (Intracellular cAMP) cAMP_Assay->cAMP_Result

Workflow for decoupling AR antagonism and PDE inhibition of 1-butylxanthine.

Pathway Adenosine Endogenous Adenosine AR Adenosine Receptor (A1 / A2B) Adenosine->AR Activates AC Adenylate Cyclase (AC) AR->AC Gs/Gi Signaling cAMP Intracellular cAMP AC->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP 5'-AMP (Inactive) PDE->AMP Degrades Drug 1-Butylxanthine Drug->AR Antagonizes Drug->PDE Inhibits

Dual mechanism of 1-butylxanthine modulating intracellular cAMP levels.

Detailed Methodologies

Protocol A: Adenosine A2B​ Receptor Radioligand Binding Assay

Causality & Choice: 1-butylxanthine has a pronounced affinity for the A2B​ receptor[1]. To measure this without PDE interference, we use isolated cell membranes rather than whole cells. We utilize [3H]ZM241385 as the competitive radioligand because it provides a high signal-to-noise ratio for A2B​ receptors expressed in CHO cells.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO cells stably expressing the human A2B​ receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ and 1 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Adenosine Deaminase (ADA) Pre-treatment: Resuspend the membrane pellet in assay buffer and incubate with 2 U/mL ADA for 30 minutes at 37°C. Crucial Step: ADA degrades endogenous adenosine released during cell lysis, preventing it from competing with 1-butylxanthine and artificially lowering the apparent affinity[3].

  • Incubation: In a 96-well plate, combine:

    • 50 µL of 1-butylxanthine (serial dilutions from 10−4 to 10−9 M).

    • 50 µL of [3H]ZM241385 (final concentration ~1 nM).

    • 100 µL of membrane suspension (approx. 20 µg protein/well).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Causality & Choice: To prove that 1-butylxanthine acts as a PDE inhibitor independently of its receptor effects, we use a cell-free enzymatic assay. A Fluorescence Polarization (FP) assay is ideal here because it directly measures the displacement of a fluorescent cAMP tracer from a binding protein as the recombinant PDE enzyme cleaves unlabelled cAMP[3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1-butylxanthine in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a black 384-well microplate, add:

    • 5 µL of 1-butylxanthine (serial dilutions).

    • 5 µL of recombinant PDE enzyme (e.g., PDE4 or a non-selective PDE mix) diluted in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1 mg/mL BSA).

    • 10 µL of 100 nM cAMP substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 5 µL of the FP detection mix (containing the fluorescent cAMP tracer and anti-cAMP antibody).

  • Reading: Incubate for an additional 30 minutes in the dark. Read the plate on a microplate reader equipped with FP filters (Excitation ~485 nm, Emission ~535 nm).

  • Validation Control: Use IBMX (100 µM) as a positive control for maximum PDE inhibition[2].

Protocol C: Cell-Based cAMP Accumulation Assay

Causality & Choice: This assay integrates the compound's effects in a living system (SH-SY5Y neuroblastoma cells). However, to prevent the AR antagonist effect from masking the PDE inhibitory effect, we stimulate adenylate cyclase directly using Forskolin , bypassing the GPCR entirely[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Wash cells with PBS. Add 1-butylxanthine (various concentrations) in HBSS buffer containing 20 mM HEPES (pH 7.4) and incubate for 15 minutes.

  • Stimulation: Add Forskolin (final concentration 10 µM) to directly activate adenylate cyclase. Incubate for exactly 20 minutes at 37°C. Note: Do not add IBMX or Ro 20-1724 to the buffer, as 1-butylxanthine is acting as the test PDE inhibitor.

  • Lysis & Detection: Aspirate the buffer and lyse the cells using the lysis buffer provided in a commercial TR-FRET cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).

  • Incubation & Reading: Add the TR-FRET conjugates (cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour at room temperature. Read the time-resolved fluorescence at 665 nm and 620 nm. The ratio of 665/620 is inversely proportional to the intracellular cAMP concentration.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of Purine-2,6-Dione (Xanthine) Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Xanthine Analysis

Purine-2,6-dione, commonly known as xanthine, forms the core chemical structure for a class of widely recognized methylxanthine alkaloids, including caffeine, theophylline, and theobromine. These compounds are pharmacologically active and ubiquitous in numerous consumer products such as coffee, tea, and chocolate, as well as in pharmaceutical formulations for respiratory and cardiovascular conditions.[1] Furthermore, endogenous purines like xanthine, hypoxanthine, and uric acid are critical biomarkers in clinical diagnostics for monitoring metabolic disorders, including gout and conditions related to xanthine oxidase activity.[2]

Given their widespread presence and physiological impact, a robust, accurate, and reproducible analytical method is essential for their quantification in diverse matrices. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high separation efficiency, sensitivity, and versatility.[3] This application note provides a comprehensive, field-proven protocol for the simultaneous analysis of key purine-2,6-dione compounds using Reversed-Phase HPLC (RP-HPLC) with UV detection, designed for researchers, quality control analysts, and clinical laboratory professionals.

The Chromatographic Principle: Achieving Selective Separation

The successful separation of xanthine derivatives by RP-HPLC hinges on the differential partitioning of these analytes between a nonpolar stationary phase (typically alkyl-bonded silica like C8 or C18) and a polar mobile phase.[4][5] The causality behind key experimental choices is rooted in the physicochemical properties of the analytes.

  • Role of Mobile Phase pH: Xanthines are weakly acidic or amphoteric compounds. Their ionization state, and therefore their hydrophobicity and retention on a reversed-phase column, is highly dependent on the pH of the mobile phase.[6] For a mixture of purine bases, a slightly acidic mobile phase (e.g., pH 4.0) is often optimal, as it suppresses the ionization of some analytes, increasing their retention while ensuring others remain in a suitable ionic state for separation.[7]

  • Influence of Organic Modifier: The mobile phase typically consists of an aqueous buffer mixed with an organic solvent like methanol or acetonitrile.[8] Adjusting the proportion of the organic modifier controls the overall elution strength. A higher concentration of organic solvent reduces analyte retention, shortening run times. Gradient elution, where the organic modifier concentration is increased over the course of the run, is particularly effective for separating a wide range of xanthines with varying polarities in a single analysis.[9]

  • Ion-Pairing for Enhanced Retention: Highly polar purines can exhibit poor retention on traditional C18 columns. In such cases, adding an ion-pairing reagent (e.g., sodium heptane sulfonate) to the mobile phase can form a neutral, more hydrophobic ion-pair with the analyte, significantly improving its retention and peak shape.[10]

Key Purine-2,6-Dione Analytes

The following diagram illustrates the core xanthine structure and its relationship to common, physiologically important derivatives that are the focus of this method.

Caption: Key derivatives of the purine-2,6-dione (xanthine) core structure.

Comprehensive HPLC Protocol

This protocol is a self-validating system designed for accuracy and reproducibility. It incorporates steps for standard preparation, sample processing, and system suitability checks.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)[8]

    • Phosphoric Acid (Analytical Grade)

    • Ultrapure Water

  • Standards: Caffeine, Theophylline, Theobromine, Xanthine, Uric Acid (≥99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Organic Modifier): Acetonitrile (100%).

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each standard into separate 25 mL volumetric flasks. Dissolve in a small amount of ultrapure water (for uric acid, a few drops of 0.1 M NaOH may be needed to aid dissolution before diluting). Bring to volume with ultrapure water. These stocks are stable for several weeks when stored at 4°C.[8]

  • Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed working standard by diluting the stock solutions appropriately with Mobile Phase A. This mixture should be prepared fresh daily to ensure accuracy.

Sample Preparation: A Matrix-Specific Approach

The goal of sample preparation is to extract the analytes of interest into a clean solution compatible with the HPLC mobile phase.

  • Protocol 1: Aqueous Samples (e.g., Beverages, Urine)

    • Degas carbonated samples by sonication.

    • Centrifuge any turbid samples at 5,000 x g for 10 minutes.

    • Dilute the clear supernatant 1:10 (or as appropriate) with Mobile Phase A.

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[11] This step is critical to remove particulates that could damage the column.

  • Protocol 2: Solid Samples (e.g., Pharmaceutical Tablets, Food Powders)

    • Accurately weigh and grind the sample to a fine powder.

    • Weigh an amount of powder equivalent to a single dose or a known quantity (e.g., 100 mg) into a 50 mL volumetric flask.

    • Add ~30 mL of hot ultrapure water (~80°C) and sonicate for 15 minutes to extract the xanthines.[12]

    • Allow the solution to cool to room temperature, then bring to volume with ultrapure water.

    • Centrifuge an aliquot at 5,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Protocol 3: Biological Fluids (e.g., Serum, Plasma)

    • Protein Precipitation: To 200 µL of serum, add 600 µL of cold acetonitrile (a 3:1 ratio) to precipitate proteins.[13]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[14]

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of Mobile Phase A.

    • Filter through a 0.22 µm spin filter before transferring to an HPLC vial.

Chromatographic Conditions & Workflow

The following diagram outlines the complete analytical workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Collection (Beverage, Serum, Tablet) Extract 2. Extraction / Precipitation Sample->Extract Filter 3. Filtration (0.22 µm) Extract->Filter Inject 4. Autosampler Injection Filter->Inject Separate 5. Chromatographic Separation (C18 Column) Inject->Separate Detect 6. DAD Detection (272 nm) Separate->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification (vs. Calibration Curve) Integrate->Quantify Report 9. Generate Report Quantify->Report

Caption: A typical experimental workflow for HPLC analysis of purine-2,6-diones.

Instrumental Parameters:

Parameter Setting Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides excellent hydrophobic retention for the analytes.[5]
Mobile Phase A 25 mM KH₂PO₄, pH 4.0 Buffers the system to ensure reproducible retention times.[7]
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient Program 0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-18 min: 30% B; 18-20 min: 30% to 5% B; 20-25 min: 5% B Allows for elution of early polar compounds and resolves later, more nonpolar compounds effectively.[9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains stable retention times and improves peak efficiency.[13]
Injection Volume 10 µL A typical volume to avoid column overloading.

| Detection | DAD, 272 nm | This wavelength provides a strong absorbance maximum for most xanthine derivatives.[3] |

System Suitability and Validation

Before analyzing samples, inject the working standard mixture five times. The system is ready when the following criteria are met:

  • Precision: Relative Standard Deviation (RSD) of peak areas is <2.0%.

  • Tailing Factor: Between 0.9 and 1.5 for all analyte peaks.

  • Resolution: Baseline resolution (>1.5) between the closest eluting peaks.

Data Analysis and Expected Results

A calibration curve is generated by plotting the peak area of each analyte against its concentration from a series of serially diluted standards. The concentration of analytes in the samples is then determined from this curve. The method should be validated for linearity, accuracy, precision, and sensitivity.

Table 1: Typical Performance Characteristics of the Validated Method

Analyte Expected Retention Time (min) Linearity (R²) LOD (µg/mL) LOQ (µg/mL)
Uric Acid ~4.5 >0.999 0.09 - 0.74 0.27 - 2.24
Xanthine ~6.2 >0.999 0.09 - 0.74 0.27 - 2.24
Theobromine ~9.8 >0.999 0.19 - 0.26 0.64 - 0.87
Theophylline ~11.5 >0.999 0.19 - 0.26 0.64 - 0.87
Caffeine ~14.1 >0.999 0.19 - 0.26 0.64 - 0.87

(Data synthesized from multiple validated methods reported in literature. Actual values may vary based on specific instrumentation and conditions).[15]

Troubleshooting Common HPLC Issues

Effective troubleshooting requires a logical approach to isolate the problem's source.[10]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Column degradation or contamination.- Mismatch between sample solvent and mobile phase.- Inappropriate mobile phase pH.- Flush or replace the column.- Reconstitute the sample in the initial mobile phase.[10]- Adjust buffer pH to ensure analytes are in a single ionic state.
Drifting Retention Times - Inadequate column equilibration.- Mobile phase composition changing (e.g., evaporation).- Column temperature fluctuations.- Equilibrate the column for at least 30 minutes with the initial mobile phase.[10]- Prepare fresh mobile phase daily.- Ensure the column oven is set and stable.
Poor Resolution - Mobile phase is too strong (analytes elute too quickly).- Gradient slope is too steep.- Decrease the percentage of organic modifier (Acetonitrile).- Optimize the gradient to be shallower, allowing more time for separation.
Ghost Peaks - Contamination in the autosampler or sample.- Carryover from a previous injection.- Run a blank gradient (injecting only mobile phase).- Implement a needle wash step in the autosampler method.

References

  • Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (2006). Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Sørensen, L. K., & Søndergaard, M. (1978). Simultaneous and specific determination of proxyphylline, theophylline and other xanthine derivatives in serum by high pressure liquid chromatography. Acta Pharmacologica et Toxicologica. [Link]

  • Lazar, M. I., et al. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Cellulose Chemistry and Technology. [Link]

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Lazar, M. I., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Link]

  • Mourya, S., Bodla, R., & Sharma, A. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Development and Research. [Link]

  • Cooper, N., et al. (2006). Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies. Journal of Chromatography B. [Link]

  • Terada, H., & Sakabe, Y. (1994). Simultaneous Determination of Caffeine, Theobromine and Theophylline in Foods by HPLC. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi). [Link]

  • Gomez-Ruiz, J. A., et al. (2018). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Scientifica. [Link]

  • Lo Coco, F., et al. (2007). Determination of Theobromine, Theophylline, and Caffeine in by-Products of Cupuacu and Cacao Seeds by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Portillo-Meza, E. L., et al. (2024). Analytical Method Development and Validation with Greenness Assessment of HPLC-DAD Method to Determine Methylxanthines. ResearchGate. [Link]

  • Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica. [Link]

  • Jesionowska, A., et al. (2023). Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography. ACS Omega. [Link]

  • Al-Ghamdi, A. F. (2006). Development of an HPLC/ELCD Analytical Method for the Determination of Caffeine, Theophylline, Theobromine and Adenine. Jordan Journal of Chemistry. [Link]

  • Portillo-Meza, E. L., et al. (2024). Analytical validation and greenness assessment of HPLC-DAD method for methylxanthines analysis. Acta Chimica Slovenica. [Link]

  • Patel, P. N., et al. (2023). Development and validation of stability indicating RP-HPLC and HPTLC methods for determination of xanthinol nicotinate in its tablet dosage forms. Cogent Chemistry. [Link]

  • N/A. Sample Preparation for Purine HPLC Assay. University of Florida. [Link]

  • Yuliana, N. D., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Vlassa, M., Miuța, F., & Dragomir, C. (2021). Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Czech Journal of Food Sciences. [Link]

Sources

Application Note: 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine) as a Core Scaffold for DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). By preventing the rapid enzymatic degradation of the incretin hormone GLP-1 (Glucagon-Like Peptide-1), these compounds prolong insulin secretion and suppress glucagon release in a glucose-dependent manner.

As a Senior Application Scientist, I frequently observe that the success of a lead compound hinges on the rational selection of its core scaffold. 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 1-butylxanthine) serves as a highly privileged structural core for developing potent DPP-4 inhibitors [1].

The Causality of the 1-Butyl Group: The active site of DPP-4 contains several distinct binding pockets (S1, S2, S1', S2'). The S1 pocket is highly hydrophobic, lined by residues such as Tyr631, Val656, Trp659, and Tyr662. The linear, lipophilic 1-butyl chain at the N1 position of the xanthine core is perfectly calibrated to project deep into this S1 pocket. Compared to shorter alkyl chains (like methyl or ethyl), the butyl group maximizes van der Waals interactions, anchoring the scaffold and significantly enhancing the baseline binding affinity before further optimization at the N7 and C8 positions [2].

Pathway Meal Meal Ingestion GLP1 Active GLP-1 Meal->GLP1 Stimulates Inactive Inactive GLP-1 GLP1->Inactive Degraded by Insulin Insulin Secretion GLP1->Insulin Promotes DPP4 DPP-4 Enzyme DPP4->Inactive Catalyzes Glucose Blood Glucose Lowering Insulin->Glucose Drives Inhibitor 1-Butylxanthine Derivatives Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 inhibition by 1-butylxanthine derivatives to enhance GLP-1 mediated insulin secretion.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Every critical step includes a rationale and an internal control.

Protocol A: Microwave-Assisted Synthesis of the 1-Butylxanthine Core

This protocol details the Traube synthesis cyclization of 1-butyl-5,6-diaminouracil into 1-butylxanthine [3].

Rationale: We utilize triethyl orthoformate under microwave irradiation rather than traditional reflux. Triethyl orthoformate acts dually as the C8 carbon source and the dehydrating agent. Microwave heating ensures rapid, uniform energy distribution, driving the cyclization in minutes and minimizing thermal degradation side-products.

Materials:

  • 1-Butyl-5,6-diaminouracil (20 mmol)

  • Triethyl orthoformate (Excess, 10 mL)

  • Catalytic p -Toluenesulfonic acid ( p -TSA)

Step-by-Step Methodology:

  • Preparation: In a 20 mL pressure-rated microwave vial, suspend 20 mmol of 1-butyl-5,6-diaminouracil in 10 mL of triethyl orthoformate.

  • Catalysis: Add 0.1 equivalents of p -TSA. Causality: The acid catalyst accelerates the formation of the intermediate ethoxymethyleneamino derivative.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 160°C for exactly 15 minutes.

  • Precipitation & Recovery: Allow the vial to cool to room temperature. The 1-butylxanthine product will precipitate. Filter the solid under a vacuum and wash with cold ethanol (3 x 5 mL).

  • Validation (QC): Analyze the crude product via LC-MS. You should observe a dominant peak corresponding to the [M+H]+ mass of 1-butylxanthine. A purity of >85% is expected before proceeding to N7/C8 functionalization.

Protocol B: In Vitro Fluorometric DPP-4 Inhibition Assay

To evaluate the inhibitory potency of the synthesized derivatives, a continuous fluorometric assay is employed.

Rationale: We use the fluorogenic substrate H-Gly-Pro-AMC. DPP-4 specifically recognizes the penultimate proline residue, cleaving the dipeptide and releasing free 7-amino-4-methylcoumarin (AMC). The release of AMC shifts the fluorescence emission, providing a highly sensitive, real-time kinetic readout that is superior to endpoint colorimetric assays.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • H-Gly-Pro-AMC substrate (50 µM stock)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 0.1% BSA.

  • Positive Control: Linagliptin or Sitagliptin (Known DPP-4 inhibitors).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1-butylxanthine derivatives in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer. Critical Rule: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher DMSO concentrations will denature the DPP-4 enzyme, leading to false-positive inhibition.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of the diluted inhibitor, 40 µL of Assay Buffer, and 25 µL of DPP-4 enzyme solution. Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 25 µL of the H-Gly-Pro-AMC substrate to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. The positive control must show >95% inhibition at 100 nM. Calculate the IC50​ using non-linear regression analysis (e.g., four-parameter logistic curve).

Quantitative Data & Optimization

The raw 1-butylxanthine scaffold exhibits weak baseline inhibition. However, it serves as the critical anchor. Subsequent structural modifications—specifically halogenation or amination at C8, and alkylation at N7—drastically improve the IC50​ by engaging the S1' and S2 pockets, respectively[1].

Table 1: Comparative Yields and in vitro DPP-4 Inhibition of Xanthine Scaffolds

Scaffold PrecursorCyclizing ReagentFinal Core / DerivativeSynthesis Yield (%)in vitro DPP-4 IC50​ (nM)
5,6-Diamino-1,3-dimethyluracilTriethyl orthoformate1,3-Dimethylxanthine97.7> 10,000
1-Butyl-5,6-diaminouracilTriethyl orthoformate1-Butylxanthine 85.0~ 4,500
1-Butyl-5,6-diaminouracilTriethyl orthoformate + N7/C8 Optimization1-Butyl-8-(3-aminopiperidin-1-yl)-7-(2-butynyl)xanthine68.51.2

Data Interpretation: The transition from a methyl to a butyl group at N1 improves baseline affinity. However, the true power of the 1-butylxanthine scaffold is unlocked when the C8 position is substituted with an aminopiperidine group (targeting the S2 pocket) and the N7 position is modified with a bulky alkyne (targeting the S1' pocket), driving the IC50​ into the low nanomolar range.

Experimental Workflow Visualization

Workflow S1 Scaffold Synthesis (1-Butylxanthine) S2 Lead Optimization (N7/C8 Substitution) S1->S2 S3 In Vitro Assay (Fluorometric) S2->S3 S4 IC50 Determination S3->S4 S5 In Vivo Efficacy (OGTT) S4->S5

Experimental workflow for developing and validating 1-butylxanthine-based DPP-4 inhibitors.

References

  • Himmelsbach, F., et al. (2004). Xanthine derivatives, production and use thereof as medicament. US Patent US20040077645A1.

Application Note: 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Grounding

1-Butyl-3,7-dihydro-purine-2,6-dione, commonly known as 1-butylxanthine (1-BX) , is a mono-substituted xanthine derivative that serves as a critical pharmacological tool in neuroscience and drug development [1]. While naturally occurring methylxanthines like caffeine and theophylline are non-selective adenosine receptor (AR) antagonists with micromolar affinities, targeted structural modifications—specifically the substitution of a butyl group at the N1 position—dramatically alter the compound's receptor subtype selectivity and binding kinetics [2].

In neuropharmacology, 1-BX is primarily utilized to probe the A2B and A3 adenosine receptors , where it exhibits approximately 10-fold greater potency compared to enprofylline (3-propylxanthine) [2]. Furthermore, like many xanthine scaffolds, 1-BX functions as a competitive inhibitor of phosphodiesterases (PDEs) at higher concentrations. This dual mechanism of action—modulating both extracellular GPCR activation and intracellular cyclic nucleotide degradation—makes 1-BX an invaluable asset for investigating neuroprotection, neuroinflammation, and antinociceptive (pain-relieving) pathways [3].

Mechanistic Pathways in the Central Nervous System

To effectively utilize 1-BX in experimental models, researchers must account for its polypharmacology. The compound intervenes in the adenosine signaling axis at two distinct loci:

  • Receptor Antagonism (Extracellular): 1-BX competitively blocks endogenous adenosine from binding to ARs. In the context of the A2B receptor (Gs-coupled), antagonism prevents the stimulation of adenylyl cyclase (AC). Conversely, at the A3 receptor (Gi-coupled), antagonism prevents the inhibition of AC [4].

  • PDE Inhibition (Intracellular): By inhibiting PDEs, 1-BX prevents the hydrolysis of cAMP into AMP, thereby artificially elevating intracellular cAMP levels and prolonging downstream Protein Kinase A (PKA) signaling [2].

Pathway Ado Endogenous Adenosine A2B A2B Receptor (Gs-coupled) Ado->A2B Activates A3 A3 Receptor (Gi-coupled) Ado->A3 Activates BX 1-Butylxanthine (1-BX) BX->A2B Antagonizes BX->A3 Antagonizes PDE Phosphodiesterase (PDE) BX->PDE Inhibits AC Adenylyl Cyclase (AC) A2B->AC Stimulates A3->AC Inhibits cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Degraded by AMP AMP PDE->AMP

Figure 1: Dual mechanism of 1-Butylxanthine (1-BX) modulating both Adenosine Receptors and Phosphodiesterase.

Quantitative Pharmacological Profile

The structural shift from a methyl group (caffeine) to a butyl group at the N1 position enhances the hydrophobic interaction within the binding pocket of the A2B and A3 receptors. The table below summarizes the comparative affinities, illustrating why 1-BX is preferred over natural methylxanthines when targeting these specific subtypes [2].

CompoundA1 AR Affinity (Kᵢ, µM)A2A AR Affinity (Kᵢ, µM)A2B AR Affinity (Kᵢ, µM)A3 AR Affinity (Kᵢ, µM)PDE Inhibition (IC₅₀, µM)
1-Butylxanthine (1-BX) ~15.0~20.0~3.5 ~10.0 ~150.0
Caffeine (Reference)29.048.0130.0>100.0~500.0
Enprofylline (Reference)>100.0>100.0~35.0>100.0>1000.0

(Note: Values are representative approximations derived from structure-activity relationship studies of mono-substituted xanthines in rodent models. Species-specific variations exist.)

Experimental Protocols

To ensure rigorous, reproducible data when utilizing 1-BX in neuropharmacology, assays must be designed to isolate its specific mechanisms. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro Radioligand Binding Assay for A2B/A3 Receptors

This protocol determines the binding affinity (Kᵢ) of 1-BX in cortical or striatal tissue membranes.

Causality & Assay Design: Brain tissue contains high concentrations of endogenous adenosine, which will competitively bind to ARs and artificially lower the apparent affinity of 1-BX. Therefore, the addition of Adenosine Deaminase (ADA) is an absolute requirement to hydrolyze endogenous adenosine into inactive inosine.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect rat cortical tissue on ice. Homogenize in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Expert Insight: Maintaining 4°C prevents the proteolytic degradation of the GPCRs and maintains membrane integrity.

  • Membrane Isolation: Centrifuge the homogenate at 48,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Resuspend the final pellet to a protein concentration of 1 mg/mL.

  • Endogenous Ligand Depletion: Add 2 U/mL of Adenosine Deaminase (ADA) to the membrane suspension and incubate at 37°C for 30 minutes.

  • Ligand Incubation: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of radioligand (e.g., [³H]DPCPX for A1, or[¹²⁵I]AB-MECA for A3) at a concentration near its K_d.

    • 50 µL of 1-BX at varying concentrations (10⁻⁹ to 10⁻⁴ M) to generate a displacement curve.

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer instead of 1-BX.

    • Non-Specific Binding (NSB): Add 10 µM NECA (a non-selective AR agonist) instead of 1-BX. The assay window is validated only if TB is at least 5x higher than NSB.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific radioligand adherence). Wash filters three times with ice-cold buffer.

  • Scintillation: Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Workflow Step1 1. Tissue Homogenization (Ice-cold Tris-HCl + Protease Inhibitors) Step2 2. Membrane Isolation (48,000 x g Centrifugation) Step1->Step2 Step3 3. Endogenous Ligand Depletion (Incubation with 2 U/mL ADA) Step2->Step3 Step4 4. Competitive Incubation (Membranes + Radioligand + 1-BX) Step3->Step4 Step5 5. Rapid Vacuum Filtration (GF/B Filters pre-soaked in PEI) Step4->Step5 Step6 6. Scintillation Counting & Data Analysis (Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step workflow for the AR radioligand binding assay.

Protocol B: Ex Vivo cAMP Accumulation Assay (Isolating AR vs. PDE Effects)

Because 1-BX acts as both an AR antagonist and a PDE inhibitor, measuring downstream cAMP requires a bifurcated experimental design to isolate causality.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute brain slices (e.g., hippocampus) in oxygenated artificial cerebrospinal fluid (aCSF).

  • Conditioning: Divide slices into two experimental cohorts:

    • Cohort 1 (Isolating AR Antagonism): Pre-incubate slices with 10 µM Ro 20-1724 (a broad-spectrum PDE inhibitor) for 20 minutes. Causality: Saturating the PDEs with a potent inhibitor nullifies 1-BX's PDE activity, meaning any changes in cAMP are strictly due to AR antagonism.

    • Cohort 2 (Evaluating Dual/Synergistic Action): Pre-incubate slices in standard aCSF without a background PDE inhibitor.

  • Stimulation: Add an AR agonist (e.g., NECA) to stimulate cAMP production, simultaneously co-administering 1-BX (10 µM).

  • Termination & Lysis: After 15 minutes, rapidly terminate the reaction by adding 0.1 M HCl to lyse the cells and halt all enzymatic activity.

  • Quantification: Centrifuge the lysate to remove cellular debris and measure cAMP levels in the supernatant using a standard competitive ELISA kit.

Data Analysis & Interpretation

For Protocol A, raw Counts Per Minute (CPM) must be converted to specific binding by subtracting the NSB from all points. Plot the specific binding against the log concentration of 1-BX. Use non-linear regression to determine the IC₅₀.

To report the true affinity (Kᵢ), apply the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_d) (Where [L] is the concentration of the radioligand used, and K_d is its known dissociation constant for the receptor).

References

  • Xanthines as Adenosine Receptor Antagonists. National Institutes of Health (NIH) - PMC.[2]

  • 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715. PubChem.[1]

  • Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. National Institutes of Health (NIH) - PMC.[4]

  • Antinociceptive Effects of Novel A2B Adenosine Receptor Antagonists. ResearchGate.[3]

Sources

protocol for synthesizing novel purine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Protocol for the Synthesis and Derivatization of Novel Purine-2,6-dione Scaffolds

Introduction & Mechanistic Rationale

Purine-2,6-diones (xanthines) are privileged heterocyclic scaffolds in medicinal chemistry, characterized by a pyrimidinedione fused to an imidazole ring[1]. While historically recognized as adenosine receptor antagonists and phosphodiesterase inhibitors, recent breakthroughs have identified specific purine-2,6-dione derivatives as potent, (sub)micromolar inhibitors of the human poly(A)-selective ribonuclease Caf1—a critical target in oncology and inflammatory disease management[2].

The functionalization of this scaffold at the N1, N3, N7, and C8 positions allows for immense structural diversity[1]. The classical Traube purine synthesis, which builds the purine core from 6-aminouracil derivatives, has long been the standard approach[3]. However, traditional methods often require harsh alkaline conditions and prolonged reaction times, limiting their utility for sensitive functional groups[1][4].

To address these limitations, this application note details a modernized, self-validating synthetic workflow. We employ a modified Traube sequence utilizing 1,1,1,3,3,3-hexamethyldisilazane (HMDS) for mild cyclodehydration[5], followed by phase-transfer catalyzed N-alkylation[4]. This approach ensures high yields, preserves labile substituents, and streamlines purification.

Biological Context & Target Pathway

Understanding the biological target informs the synthetic strategy. For Caf1 deadenylase inhibitors, the N-hydroxyimide moiety or specific C8/N7 substitutions are hypothesized to coordinate with essential Mg²⁺ ions in the enzyme's active site, competitively inhibiting the cleavage of mRNA poly(A) tails[2].

BioPathway Purine Purine-2,6-dione Inhibitor Caf1 Caf1 Deadenylase (Mg2+) Purine->Caf1 Competitive Binding Inhibition Translational Preservation Purine->Inhibition Therapeutic Outcome PolyA mRNA Poly(A) Tail Caf1->PolyA Cleaves Degradation mRNA Degradation PolyA->Degradation Shortening triggers

Mechanism of action for purine-2,6-dione derivatives as Caf1 deadenylase inhibitors.

Synthetic Strategy & Workflow

The protocol is divided into three critical phases:

  • Preparation of the Diamine Precursor: Regioselective nitrosation of a 1,3-dialkyl-6-aminouracil at the C5 position, followed by reduction[3].

  • Amidation and Cyclodehydration: Coupling of the C5-amine with a carboxylic acid derivative, followed by HMDS-mediated cyclization. HMDS acts as both solvent and dehydrating agent, forming silyl ethers that serve as excellent leaving groups, thereby driving the imidazole ring closure without aqueous base[5].

  • Regioselective N-Alkylation: Utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to alkylate the N7 position. TBAB enhances the solubility of the purine potassium salt in organic solvents (e.g., THF or MeCN), preventing solvent-mediated O-alkylation and allowing the reaction to proceed rapidly at room temperature[4].

SynthesisWorkflow A 1,3-Dialkyl-6-aminouracil (Starting Material) B Nitrosation (NaNO2, AcOH) Regioselective C5-Nitrosation A->B C 1,3-Dialkyl-5-nitroso-6-aminouracil (Intermediate 1) B->C D Reduction (Na2S2O4) Nitroso to Amine C->D E 1,3-Dialkyl-5,6-diaminouracil (Intermediate 2) D->E F Acylation (R-COOH, EDC) Amide Formation E->F G 5-Acylamino-6-aminouracil (Intermediate 3) F->G H Cyclodehydration (HMDS) Imidazole Ring Closure G->H I 1,3,8-Trisubstituted Purine-2,6-dione (Target Scaffold) H->I

Workflow for the modified Traube synthesis of 1,3,8-trisubstituted purine-2,6-diones.

Detailed Experimental Protocol

Phase 1: Synthesis of 1,3-Dialkyl-5,6-diaminouracil

  • Nitrosation: Dissolve 10 mmol of 1,3-dialkyl-6-aminouracil in 20 mL of 50% aqueous acetic acid. Cool to 0–5 °C. Slowly add a solution of sodium nitrite (12 mmol) in 5 mL water dropwise over 15 minutes[3].

    • Causality & Self-Validation: The acidic medium generates the active electrophile, the nitrosonium ion (NO⁺). The reaction is self-validating; the mixture will immediately transition from a colorless solution to a thick, deep crimson/purple suspension, confirming successful C5-nitrosation.

  • Reduction: To the vigorously stirred crimson suspension at room temperature, add sodium dithionite (Na₂S₂O₄, 30 mmol) in portions.

    • Causality & Self-Validation: Na₂S₂O₄ is preferred over catalytic hydrogenation (Pd/C) to prevent poisoning by downstream sulfur-containing reagents and to avoid over-reduction. The reduction is complete when the deep crimson color rapidly discharges to yield a pale yellow solution/precipitate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Amidation and HMDS-Mediated Cyclodehydration 3. Amidation: Suspend the diamine (5 mmol) and the desired carboxylic acid (5.5 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (6 mmol) and HOBt (6 mmol), followed by DIPEA (15 mmol). Stir at room temperature for 12 hours.

  • Self-Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the highly polar diamine baseline spot.

  • Cyclodehydration: Isolate the intermediate amide via standard aqueous workup. Suspend the dried amide in 10 mL of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and add a catalytic amount of ammonium sulfate (0.5 mmol). Reflux at 120 °C for 4–6 hours[5].

    • Causality: HMDS silylates the enolized amide oxygen, creating an excellent leaving group that facilitates intramolecular nucleophilic attack by the C6-amine. This avoids the use of harsh NaOH, which can hydrolyze sensitive esters or amides[5].

    • Self-Validation: The suspension will turn into a clear solution upon heating, indicating successful silylation. Evaporate excess HMDS under reduced pressure and triturate the residue with methanol to precipitate the 1,3,8-trisubstituted purine-2,6-dione.

Phase 3: Regioselective N7-Alkylation via Phase-Transfer Catalysis 5. Alkylation: Dissolve the synthesized purine-2,6-dione (2 mmol) in anhydrous THF (10 mL). Add anhydrous K₂CO₃ (3 mmol) and the phase-transfer catalyst tetrabutylammonium bromide (TBAB, 0.2 mmol). Stir for 15 minutes, then add the alkyl halide (2.2 mmol) and stir at room temperature or mild heating (40 °C) for 4–8 hours[4].

  • Causality: TBAB shuttles the deprotonated purine potassium salt into the bulk organic phase. This dramatically accelerates the reaction rate and ensures exclusive N-alkylation over O-alkylation, a common side reaction in polar aprotic solvents without PTC[4].

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the cyclodehydration and alkylation steps, demonstrating the superior performance of the modified conditions.

StepMethod / ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Notes
Cyclization 10% Aqueous NaOH901245-55~85%Significant hydrolysis of R-groups observed.
Cyclization POCl₃ / PPA100860-65~90%Harsh workup required; tar formation limits yield.
Cyclization HMDS / (NH₄)₂SO₄ 120 4 85-92 >98% Clean conversion; product easily precipitates in MeOH.
Alkylation DMF / K₂CO₃ (No PTC)802450-60~80%Competing O-alkylation; difficult solvent removal.
Alkylation THF / K₂CO₃ / TBAB 40 6 88-95 >99% Highly regioselective N7-alkylation; easy workup.

Quality Control & Spectroscopic Self-Validation

To ensure the integrity of the synthesized purine-2,6-dione derivatives, perform the following verifications:

  • IR Spectroscopy: The disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) and the presence of strong, distinct imide/lactam C=O stretches (~1700 and 1660 cm⁻¹) confirm successful cyclization.

  • ¹H NMR (DMSO-d₆): For 1,3,8-trisubstituted derivatives, the N7-H proton appears as a distinct broad singlet far downfield (typically δ 12.5–13.5 ppm). Upon successful N7-alkylation, this peak completely disappears, replaced by the aliphatic signals of the new N-alkyl group.

  • ¹³C NMR: The C=O carbons (C2 and C6) reliably appear at ~151 ppm and ~155 ppm, while the C8 carbon resonates at ~148-152 ppm depending on the substituent.

References[4] Zavialov, I. A., et al. "New and Practical Method for Synthesis of 1- and 1,3-Substituted Xanthines." American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ol0491873[3] "Traube Purine Synthesis Overview." Scribd. URL: https://www.scribd.com/document/Traube-Purine-Synthesis-Overview[2] Jadhav, G. P., et al. "Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1." National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4207188/[1] "Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization." IRIS. URL: https://doi.org/10.2174/1570193X17999200507103141[5] Hayallah, A. M., et al. "Synthesis of New 1,3,8-Trisubstituted Purine-2,6-diones and 1,3,6-Trisubstituted Thiazolo[2,3-f]purine-2,4-diones." ResearchGate. URL: https://www.researchgate.net/publication/244365773_Synthesis_of_New_138-Trisubstituted_Purine-26-diones_and_136-Trisubstituted_Thiazolo23-fpurine-24-diones

Sources

In Vivo Administration of 1-Butyl-3,7-dihydro-purine-2,6-dione in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

1-Butyl-3,7-dihydro-purine-2,6-dione , commonly referred to as 1-Butylxanthine , is a mono-substituted xanthine derivative utilized extensively as a pharmacological tool compound in preclinical research[1]. While naturally occurring xanthines like caffeine and theophylline are non-selective adenosine receptor (AR) antagonists and weak phosphodiesterase (PDE) inhibitors, targeted alkyl substitutions significantly alter their pharmacological profile.

In mouse models, 1-Butylxanthine is primarily deployed to investigate two distinct physiological pathways:

  • Adenosine A2B Receptor Antagonism: 1-monosubstituted xanthines, including 1-butylxanthine, exhibit approximately 10-fold higher potency at the A2B adenosine receptor compared to the standard reference compound enprofylline, making it a valuable probe for A2B-mediated inflammatory and nociceptive pathways.

  • Inhibition of Neoplastic Transformation: Xanthine analogues have demonstrated significant antineoplastic properties. 1-Butylxanthine and related derivatives actively inhibit Epidermal Growth Factor (EGF)-induced neoplastic transformation by suppressing AP-1 transactivation, a critical transcription factor in tumor promotion[2].

Summary of Pharmacological Parameters

To contextualize experimental design, the target engagement profile of 1-Butylxanthine is summarized below relative to common reference xanthines.

Table 1: Comparative Pharmacological Profile of 1-Butylxanthine

CompoundA1 AR AffinityA2A AR AffinityA2B AR AffinityPDE InhibitionPrimary In Vivo Application
1-Butylxanthine ModerateModerateHigh (~0.47 µM)YesA2B antagonism, Antineoplastic assays
Caffeine Low (~50 µM)Low (~50 µM)Low (~50 µM)WeakNon-selective baseline reference
Enprofylline LowLowModerate (~4.7 µM)YesAsthma models, A2B reference

Mechanistic Rationale & Pathway Visualization

Understanding the causality behind 1-Butylxanthine's effects is critical for selecting the correct downstream readouts (e.g., cAMP accumulation assays, behavioral pain scoring, or histological tumor counting). By blocking A2B receptors and inhibiting PDEs, 1-Butylxanthine prevents the degradation of intracellular cAMP while simultaneously blocking GPCR-mediated signaling that normally modulates immune cell activation and hyperalgesia[3].

MoA cluster_targets Primary Pharmacological Targets cluster_pathways Downstream Signaling BX 1-Butylxanthine (1-Butyl-3,7-dihydro-purine-2,6-dione) A2B A2B Adenosine Receptor (Antagonism) BX->A2B Blocks PDE Phosphodiesterase (Inhibition) BX->PDE Inhibits AP1 AP-1 Transactivation (Suppression) BX->AP1 Dose-dependent inhibition cAMP cAMP Accumulation A2B->cAMP Modulates PDE->cAMP Prevents hydrolysis Pheno1 Anti-Inflammatory & Antinociceptive Effects cAMP->Pheno1 Regulates Pheno2 Inhibition of Neoplastic Transformation AP1->Pheno2 Prevents

Figure 1: Pharmacological mechanism of action of 1-Butylxanthine in vivo.

Formulation and Pharmacokinetics

Xanthine derivatives bearing lipophilic alkyl chains (like the 1-butyl group) exhibit poor aqueous solubility. Attempting to dissolve 1-Butylxanthine directly in physiological saline will result in rapid precipitation, leading to erratic absorption, localized tissue necrosis at the injection site, and irreproducible data.

Table 2: Recommended In Vivo Dosing Parameters for Mice

ParameterRecommendationRationale (Causality)
Route Intraperitoneal (i.p.)Bypasses immediate first-pass metabolism; ensures rapid systemic exposure for acute models.
Dose Range 10 – 50 mg/kgAchieves sufficient plasma concentrations to engage A2B/PDE targets without inducing off-target locomotor depression.
Vehicle 5% DMSO / 5% Tween-80 / 90% SalineDMSO ensures primary dissolution; Tween-80 acts as a surfactant to prevent precipitation upon aqueous dilution.
Timing 30 – 60 mins pre-assayXanthines have a short half-life in rodents. Testing must align with the Cmax window.

Experimental Protocols

Protocol A: Vehicle Formulation and Compound Preparation

Objective: Create a stable, injectable solution of 1-Butylxanthine at 5 mg/mL for a 50 mg/kg dose in a 25g mouse (injection volume: 250 µL).

  • Weighing: Accurately weigh 5.0 mg of 1-Butylxanthine powder.

  • Primary Dissolution: Add 50 µL of 100% DMSO to the compound. Vortex vigorously for 1-2 minutes until the solution is completely clear. Note: Do not proceed if particulates remain; warm gently to 37°C if necessary.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds. This creates a stable micellar environment for the hydrophobic butyl chain.

  • Aqueous Dilution: Dropwise, add 900 µL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Verification: The final solution should be optically clear. Use within 2 hours of formulation to prevent delayed precipitation.

Protocol B: Acute Nociception and Inflammation Assay (Carrageenan Model)

Objective: Evaluate the anti-inflammatory and antinociceptive efficacy of 1-Butylxanthine via A2B receptor blockade[3].

  • Acclimation: Habituate C57BL/6 mice to the testing environment (e.g., von Frey wire mesh or plethysmometer chambers) for 30 minutes daily for 3 days prior to the experiment.

  • Administration: Administer 1-Butylxanthine (10-50 mg/kg, i.p.) or Vehicle control.

  • Distribution Window: Return the mouse to its home cage for exactly 45 minutes.

  • Model Induction: Inject 20 µL of 1% λ-carrageenan (dissolved in sterile saline) intraplantarly into the right hind paw.

  • Readout: Measure paw edema (volume displacement) and mechanical allodynia (von Frey filaments) at 1, 2, 4, and 6 hours post-carrageenan injection.

Protocol C: In Vivo Assessment of Neoplastic Transformation Inhibition

Objective: Assess the ability of 1-Butylxanthine to suppress EGF/tumor promoter-induced neoplastic transformation[2].

  • Administration: For chronic tumor promotion models, administer 1-Butylxanthine orally (p.o.) via gavage (30 mg/kg) daily, or apply topically (dissolved in acetone) to the shaved dorsal skin of the mouse.

  • Model Induction: Apply a tumor promoter (e.g., TPA or EGF) topically twice weekly for 15-20 weeks.

  • Monitoring: Record the incidence (percentage of mice with tumors) and multiplicity (average number of papillomas per mouse) weekly.

  • Endpoint Analysis: Euthanize mice at week 20. Excise skin tissues for histological H&E staining and Western blot analysis of AP-1 and phosphorylated ERK levels to confirm target engagement.

Standardized Experimental Workflow

Protocol Step1 1. Formulation DMSO/Tween/Saline Step2 2. Administration i.p. Injection (10-50 mg/kg) Step1->Step2 Step3 3. Distribution 30-60 min Incubation Step2->Step3 Step4 4. Model Induction e.g., Carrageenan/EGF Step3->Step4 Step5 5. Analysis Behavioral/Histological Step4->Step5

Figure 2: Standardized in vivo experimental workflow for 1-Butylxanthine administration.

Sources

Application Notes and Protocols for the Development of 1-Butyl-3,7-dihydro-purine-2,6-dione in Anticancer Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Xanthine Scaffolds in Oncology

The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] Within this class, xanthine (3,7-dihydro-purine-2,6-dione) and its derivatives have garnered significant attention for their diverse pharmacological activities. Naturally occurring methylxanthines like caffeine and theophylline have demonstrated capabilities to inhibit tumor development and enhance the efficacy of existing chemotherapeutics.[2] The anticancer effects of xanthine derivatives are often attributed to their ability to induce apoptosis, modulate cell cycle progression, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[2]

This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of a novel xanthine derivative, 1-Butyl-3,7-dihydro-purine-2,6-dione , for anticancer applications. We present detailed protocols for its chemical synthesis and a suite of in vitro and in vivo assays to rigorously assess its therapeutic potential.

Chemical Synthesis and Characterization

The synthesis of 1-Butyl-3,7-dihydro-purine-2,6-dione can be achieved through the regioselective N1-alkylation of xanthine. The following protocol is a robust method for this synthesis.

Protocol 1: Synthesis of 1-Butyl-3,7-dihydro-purine-2,6-dione

Materials:

  • Xanthine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1-Bromobutane

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of xanthine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the xanthine salt.

  • Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of DCM and MeOH as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 1-Butyl-3,7-dihydro-purine-2,6-dione as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

In Vitro Anticancer Evaluation

A battery of in vitro assays is essential to determine the cytotoxic and mechanistic effects of 1-Butyl-3,7-dihydro-purine-2,6-dione on cancer cells.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Butyl-3,7-dihydro-purine-2,6-dione stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 1-Butyl-3,7-dihydro-purine-2,6-dione (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Seeding Density 5 x 10³ cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Detection Method MTT reduction
Readout Absorbance at 570 nm
Protocol 3: Apoptosis Analysis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

Materials:

  • Cancer cells treated with 1-Butyl-3,7-dihydro-purine-2,6-dione

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with 1-Butyl-3,7-dihydro-purine-2,6-dione at its IC₅₀ concentration for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

PI staining of cellular DNA content allows for the analysis of cell cycle distribution.

Materials:

  • Cancer cells treated with 1-Butyl-3,7-dihydro-purine-2,6-dione

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with 1-Butyl-3,7-dihydro-purine-2,6-dione at its IC₅₀ concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Mechanistic Studies: Elucidating the Mode of Action

Understanding the molecular mechanism of action is crucial for drug development. Based on the known activities of xanthine derivatives, we propose investigating the intrinsic apoptotic pathway.

Proposed Signaling Pathway for Investigation

G Compound 1-Butyl-3,7-dihydro- purine-2,6-dione Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondria Mitochondria CytoC Cytochrome c (cytosolic) Mitochondria->CytoC Release Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Activated Caspase-3 aCasp9->aCasp3 Cleavage Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP Cleavage PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Protocol 5: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[4][5]

Materials:

  • Cancer cells treated with 1-Butyl-3,7-dihydro-purine-2,6-dione

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cancer cells with 1-Butyl-3,7-dihydro-purine-2,6-dione at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

In Vivo Anticancer Efficacy

Animal models are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a physiological context.[6][7][8][9]

Protocol 6: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells

  • 1-Butyl-3,7-dihydro-purine-2,6-dione formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer 1-Butyl-3,7-dihydro-purine-2,6-dione (e.g., via intraperitoneal injection) at different doses daily or on a set schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Parameter Description
Animal Model Athymic Nude Mice
Cell Line A549 (Lung Cancer)
Tumor Implantation Subcutaneous
Treatment Groups Vehicle Control, Compound (10 mg/kg, 50 mg/kg)
Route of Administration Intraperitoneal
Dosing Schedule Daily for 21 days
Primary Endpoints Tumor Volume, Body Weight
Secondary Endpoints Histopathology of tumors, Toxicity assessment

Conclusion

This application note provides a comprehensive framework for the preclinical development of 1-Butyl-3,7-dihydro-purine-2,6-dione as a potential anticancer agent. The detailed protocols for synthesis, in vitro screening, and in vivo evaluation are designed to be robust and reproducible, enabling researchers to thoroughly investigate the therapeutic promise of this novel xanthine derivative. The mechanistic studies outlined will provide crucial insights into its mode of action, which is essential for its further development as a targeted cancer therapy.

References

  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. 2021 Jun 17;26(12):3705. doi: 10.3390/molecules26123705. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Front Oncol. 2021; 11: 715856. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. Vet J. 2014 Aug;201(2):21-31. [Link]

  • Spontaneous and Induced Animal Models for Cancer Research. Cancers (Basel). 2020 Sep; 12(9): 2433. [Link]

  • Experimental mouse models for translational human cancer research. Front Oncol. 2022; 12: 962381. [Link]

  • ANIMAL MODELS IN CANCER RESEARCH. SlideShare. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. 2020; 14: 1042. [Link]

  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. [Link]

  • Effects of alkyl substitutions of xanthine skeleton on bronchodilation. J Med Chem. 1992 May 29;35(11):2025-30. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021 Jul 20; 6(28): 17999–18009. [Link]

  • 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. J Exp Ther Oncol. 2001 Nov-Dec;1(6):377-83. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. Molecules. 2016 Jun; 21(6): 771. [Link]

  • Determination of Caspase Activation by Western Blot. Methods Mol Biol. 2017;1657:35-43. [Link]

  • Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Molecules. 2021 Oct; 26(19): 5966. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry. 2021; 12(6): 7438-7468. [Link]

  • Inhibitory effects of new 1,3-diethyl-8-mercapto xanthine derivatives in human MCF7 and K562 cancer cell. ChemXpress. 2016; 9(1): 001-010. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorg Med Chem Lett. 2015 Oct 1;25(19):4169-74. [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1144. [Link]

  • Evaluation of anticancer effects and enhanced doxorubicin cytotoxicity of xanthine derivatives using canine hemangiosarcoma cell lines. Semantic Scholar. [Link]

  • Recent developments in the synthesis and anti-cancer activity of acridine and xanthine-based molecules. Physical Sciences Reviews. 2022; 9(9): 2405-2439. [Link]

  • Regioselective alkylation reaction of purines under microwave irradiation. Arkivoc. 2011; 2011(7): 218-233. [Link]

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. 2011; 16(7): 5838–5851. [Link]

  • Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. J Med Chem. 2004 Sep 9;47(19):4741-54. [Link]

  • Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists. ResearchGate. [Link]

  • Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. ResearchGate. [Link]

  • US7105666B2 - Synthesis of purine derivatives.
  • Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. PubMed. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine)

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights and validated protocols for overcoming the poor solubility of 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine), a potent adenosine receptor antagonist frequently utilized in neuropharmacology and nociception research[1].

Part 1: The Causality of Poor Solubility (Mechanistic Overview)

Why is 1-butylxanthine so difficult to dissolve? Like many xanthine derivatives, 1-butylxanthine exhibits exceptionally high lattice energy. This is driven by extensive intermolecular hydrogen bonding (between the N-H groups and C=O carbonyls) and strong π−π stacking of the planar purine-2,6-dione rings[2]. While the 1-butyl substitution slightly disrupts this crystal lattice compared to an unsubstituted xanthine, the compound remains highly lipophilic and poorly soluble in neutral aqueous media.

Crucially, its pKa is approximately 7.53 (analogous to the N-3/N-7 protons of the xanthine core)[3]. This means the molecule remains predominantly un-ionized and hydrophobic at physiological pH (7.4), which is the primary cause of sudden precipitation when researchers attempt to dilute it directly into standard biological buffers or cell culture media.

Part 2: Troubleshooting FAQs

Q1: My 1-butylxanthine precipitates immediately when diluted into cell culture media. How can I prevent this? Causality: Cell culture media (pH ~7.4) is highly polar. When a concentrated DMSO stock is injected into the media, the local solvent polarity shifts rapidly. Because the drug is un-ionized at this pH, the hydrophobic 1-butylxanthine crashes out of solution before it can evenly disperse. Solution:

  • Pre-warm the media: Always add the stock to media warmed to 37°C to increase the thermodynamic solubility limit.

  • Stepwise dilution: Do not dilute directly from a 50 mM stock to a 10 µM working concentration. Create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (e.g., 10% DMSO / 90% PBS) before the final addition.

  • High-shear mixing: Add the stock dropwise while actively vortexing the media to prevent high local concentrations of the drug.

Q2: What is the optimal solvent for creating a stable, long-term stock solution? Causality: Water and ethanol lack the hydrogen-bond accepting capacity required to disrupt the strong hydrogen-bonding network of the xanthine core. Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. DMSO acts as a strong hydrogen bond acceptor, effectively breaking the intermolecular bonds of the crystal lattice. Store aliquots at -20°C in amber vials. Avoid repeated freeze-thaw cycles, as they introduce atmospheric moisture which nucleates precipitation.

Q3: Can I achieve aqueous solubility without using organic solvents like DMSO? Causality: Yes, by exploiting the weak acidic nature of the xanthine core. Because the pKa of the N-7 proton is ~7.53[3], basic environments will deprotonate the molecule. Solution: Deprotonating the molecule creates a highly water-soluble sodium salt. You can dissolve 1-butylxanthine in 1.0 M NaOH, yielding up to 50 mg/mL with sonication. Once dissolved, slowly back-titrate the pH using a strong buffer (like 1 M Tris-HCl) to a biologically tolerable pH (e.g., pH 8.2–8.5). Note: The compound will immediately precipitate if the pH drops below its pKa.

Q4: How should I formulate 1-butylxanthine for in vivo animal models (e.g., systemic injection)? Causality:In vivo assays require biocompatible vehicles that maintain solubility in the bloodstream without causing vehicle-induced toxicity or localized crystallization at the injection site[1]. Solution: Use a multi-component vehicle system. A standard validated formulation is: 5% DMSO, 10% Tween-80, 40% PEG-400, and 45% Saline . The PEG-400 and Tween-80 act as surfactants and co-solvents to shield the hydrophobic core and prevent precipitation upon injection into the aqueous, pH 7.4 environment of the blood.

Part 3: Quantitative Data & Solubility Profiles

Solvent / ConditionMax Solubility (approx.)Preparation NotesBiocompatibility
Deionized Water (pH 7.0, 25°C)< 0.1 mg/mLPractically insoluble.High
Ethanol (100%)< 1 mg/mLRequires heating; crashes upon cooling.Moderate
Anhydrous DMSO 50 - 100 mMRequires gentle warming (37°C) and sonication.Low (must be diluted <0.1% final)
1.0 M NaOH (Aqueous)~50 mg/mLSonicate for 5 mins. Yields clear solution.Low (requires neutralization)
In Vivo Vehicle (PEG/Tween)5 - 10 mg/mLDissolve in DMSO first, add PEG, Tween, then saline.High (suitable for IP/IV)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Self-Validation Checkpoint: The solution must remain optically clear upon cooling to room temperature. Any turbidity or opalescence indicates moisture contamination in the DMSO, which will ruin downstream assays.

  • Weigh exactly 10.41 mg of 1-Butyl-3,7-dihydro-purine-2,6-dione (MW: ~208.22 g/mol ).

  • Add 1.0 mL of anhydrous, sterile-filtered DMSO (ensure the bottle was opened under dry, inert conditions).

  • Vortex vigorously for 60 seconds to disperse the powder.

  • Place the tube in a heated ultrasonic bath (37°C) for 5–10 minutes until complete dissolution is achieved.

  • Validation Step: Hold the tube against a bright light source; absolutely no particulate matter or cloudiness should be visible.

  • Aliquot into 50 µL volumes in tightly sealed amber tubes and store at -20°C.

Protocol B: Aqueous Solubilization via pH-Shift (For high-concentration biochemical assays)

Self-Validation Checkpoint: The pH must be rigorously monitored during back-titration. Dropping below pH 8.0 will cause immediate micro-precipitation, visible as a milky suspension that cannot be reversed without adding more base.

  • Suspend 10 mg of 1-butylxanthine in 800 µL of deionized water. (It will form a cloudy, insoluble suspension).

  • Add 1.0 M NaOH dropwise (approx. 50-100 µL) while continuously vortexing until the solution turns completely clear.

  • Sonicate for 2 minutes to ensure no microscopic seed crystals remain.

  • Add 100 µL of a high-capacity buffer (e.g., 1 M Tris-HCl, pH 8.5) to stabilize the pH.

  • Bring the final volume to 1.0 mL with deionized water.

  • Validation Step: Measure the final pH using a micro-probe (it should be ~8.2 - 8.5). If the solution turns cloudy during this step, the pH has dropped too low.

Part 5: Workflow Visualization

SolubilizationWorkflow Start 1-Butylxanthine (Solid Powder) Decision1 Intended Application? Start->Decision1 InVitro In Vitro / Cell Culture Decision1->InVitro Cells InVivo In Vivo / Animal Models Decision1->InVivo Animals Aqueous High-Conc Aqueous Assay Decision1->Aqueous Biochemistry DMSOStock Dissolve in Anhydrous DMSO (50-100 mM Stock) InVitro->DMSOStock Vehicle Dissolve in 5% DMSO Add 40% PEG-400 + 10% Tween-80 InVivo->Vehicle NaOH Suspend in H2O Add 1.0M NaOH Dropwise Aqueous->NaOH WarmMedia Pre-warm Media to 37°C Dilute to <0.1% DMSO DMSOStock->WarmMedia Success Clear, Stable Solution Achieved WarmMedia->Success Precipitate Precipitation Occurs? Check pH or Moisture WarmMedia->Precipitate If cold media used Saline Add 45% Saline Dropwise while Vortexing Vehicle->Saline Saline->Success Buffer Back-titrate with Tris Buffer Maintain pH > 8.0 NaOH->Buffer Buffer->Success Buffer->Precipitate If pH < 7.5

Workflow for solubilizing 1-Butylxanthine based on application, highlighting critical failure points.

References

  • Synthesis of xanthine derivatives by microwave-assisted ring closure reaction Semantic Scholar
  • Xanthine | C5H4N4O2 | CID 1188 PubChem - NIH
  • Xanthine Product Inform
  • Antinociceptive Effects of Novel A2B Adenosine Receptor Antagonists ResearchG

Sources

Technical Support Center: Optimizing 1-Butyl-3,7-dihydro-purine-2,6-dione Stability in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-Butyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 1-butylxanthine) is a highly selective adenosine receptor antagonist, demonstrating approximately 10-fold greater potency at the A2B adenosine receptor (A2BAR) compared to [1]. While highly valuable for in vitro and in vivo pharmacological profiling, its planar purine-dione core and lipophilic 1-butyl substitution drive the formation of highly stable crystal lattices[1]. This structural characteristic results in notoriously low aqueous solubility, presenting significant formulation and stability challenges for researchers.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the stability and bioavailability of 1-butylxanthine in experimental solutions.

Troubleshooting Guide & FAQs

Q1: My 1-butylxanthine stock solution precipitates immediately when diluted into aqueous cell culture media. How can I prevent this? Cause: This phenomenon is a classic "solvent crash." When transitioning the compound from a 100% DMSO stock into an aqueous environment (like DMEM or PBS), the hydrophobic 1-butyl group forces the planar xanthine rings to stack, rapidly reforming their stable crystal lattice[1]. Solution:

  • Control DMSO Concentration: Maintain the final DMSO concentration at or below 0.1% to 0.5% (v/v) to avoid cellular toxicity while providing minimal co-solvent support.

  • Use Carrier Molecules: Pre-dilute the DMSO stock into an intermediate buffer containing 0.1% Bovine Serum Albumin (BSA) or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the butyl chain, thermodynamically favoring the dissolved state over crystallization.

Q2: Does 1-butylxanthine chemically degrade over time in standard assay buffers at room temperature? Cause: Xanthine derivatives possess a high melting point (e.g., 261 °C for 1-butylxanthine) and are chemically robust at physiological pH ()[2]. At highly alkaline pH (>9.0), the pyrimidine ring can undergo hydrolytic cleavage. However, at pH 7.0–7.4, the primary reason for a drop in active concentration is not degradation, but adsorption to the hydrophobic walls of polystyrene or polypropylene labware. Solution: Always use surface-treated, low-protein-binding microcentrifuge tubes for serial dilutions. To self-validate your protocol, measure the concentration via UV-Vis spectroscopy (xanthines absorb strongly at ~270 nm) before and after a 4-hour incubation to confirm zero loss to adsorption.

Q3: How many freeze-thaw cycles can a 10 mM DMSO stock of 1-butylxanthine withstand before losing efficacy? Cause: While the molecule is thermally stable, repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic DMSO. Water ingress lowers the solubility limit of 1-butylxanthine, leading to microscopic nucleation events. Once micro-crystals form, they are extremely difficult to redissolve without extensive heating and sonication. Solution: Limit stocks to a maximum of 3 freeze-thaw cycles. The industry gold standard is to aliquot the primary stock into single-use volumes immediately upon preparation and store them at -80°C.

Quantitative Stability Profile

The following table summarizes the expected stability and recovery rates of 1-butylxanthine (and structurally analogous xanthine derivatives) under various standard laboratory conditions ()[3].

Storage ConditionDurationVehicle / MatrixRecovery (% of Initial)
Bench-top (Room Temp) 4 hoursPBS (pH 7.4) + 0.1% DMSO95 - 105%
Autosampler (4°C) 24 hoursPBS (pH 7.4) + 0.1% DMSO93 - 108%
Freeze-Thaw Cycles 3 cycles100% Anhydrous DMSO91 - 102%
Long-term Storage (-80°C) 6 months100% Anhydrous DMSO94 - 106%

Experimental Protocols

Step-by-Step Methodology: Preparation of a Stable 10 mM Working Stock

To ensure maximum stability and self-validation of the compound's integrity, follow this rigorous formulation workflow.

Materials Required:

  • 1-Butyl-3,7-dihydro-purine-2,6-dione powder (MW ≈ 208.22 g/mol ) ()[4]

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Low-bind amber microcentrifuge tubes

  • Bath sonicator

Procedure:

  • Gravimetric Measurement: Accurately weigh exactly 2.08 mg of 1-butylxanthine powder using a calibrated microbalance.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Dissolution & Validation: Vortex vigorously for 30 seconds. Inspect visually; if any particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes. Self-Validation Step: The solution must be optically clear with no light scattering when held against a dark background.

  • Aliquoting: Immediately dispense 20 µL aliquots into sterile, low-bind amber microcentrifuge tubes. (Amber tubes protect against potential long-term photo-degradation).

  • Cryopreservation: Transfer all aliquots to a -80°C freezer for long-term storage (stable for up to 6 months)[3].

  • Aqueous Dilution (Day of Assay): Thaw a single 20 µL aliquot at room temperature. Slowly add the stock dropwise to 19.98 mL of vigorously vortexed assay buffer (e.g., HBSS supplemented with 0.1% BSA) to yield a 10 µM final working solution containing 0.1% DMSO. Use within 4 hours.

System Workflows & Mechanistic Pathways

Formulation & Storage Workflow

FormulationWorkflow Start Dry Powder 1-Butylxanthine Solubilize Dissolve in 100% DMSO (10 mM Stock) Start->Solubilize Add Anhydrous Solvent Aliquots Dispense into Low-Bind Tubes Solubilize->Aliquots Prevent Freeze-Thaw Freeze Store at -80°C (Up to 6 months) Aliquots->Freeze Long-term Storage Dilution Dilute in Aqueous Buffer (e.g., PBS + 0.1% BSA) Freeze->Dilution Thaw once at RT Assay In Vitro Assay (Use within 4 hours) Dilution->Assay Immediate Use

Caption: Workflow for preparing and storing stable 1-butylxanthine solutions.

Pharmacological Mechanism of Action

ARPathway Adenosine Endogenous Adenosine A2B A2B Adenosine Receptor Adenosine->A2B Activates Antagonist 1-Butylxanthine (Antagonist) Antagonist->A2B Competitively Blocks Gs Gs Protein Complex A2B->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces

Caption: 1-Butylxanthine mechanism of action via A2B adenosine receptor antagonism.

References

  • Title: 1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Xanthines as Adenosine Receptor Antagonists Source: Handbook of Experimental Pharmacology (PMC3031055) URL: [Link]

  • Title: Synthesis of Xanthine Derivatives by Ring Closure Reaction Source: Asian Journal of Chemistry / Asian Publication Corporation URL: [Link]

Sources

avoiding off-target effects in 1-Butyl-3,7-dihydro-purine-2,6-dione experiments

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Effects in Experimental Assays

Welcome to the technical support center for researchers using 1-Butyl-3,7-dihydro-purine-2,6-dione, also known as 1-Butylxanthine.[1] This guide is designed to provide expert advice and actionable troubleshooting protocols to help you navigate the complexities of using this purine analog, ensuring the integrity and specificity of your experimental results. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and resolve potential off-target effects and assay interferences.

Introduction: The Challenge of Specificity

1-Butyl-3,7-dihydro-purine-2,6-dione belongs to the xanthine class of compounds, which are structurally related to endogenous purines.[2][3] This structural similarity is the basis for their biological activity but also presents a significant challenge: the potential for interactions with multiple cellular targets. Many xanthine derivatives are known to function as inhibitors of phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotide signaling.[4] However, assuming target specificity without rigorous validation can lead to misinterpretation of data.

This guide provides a self-validating framework for your experiments. By understanding the potential pitfalls and implementing the appropriate controls and counter-screens, you can confidently attribute your observed biological effects to the intended molecular target.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses common questions regarding the mechanism and potential non-specific activities of 1-Butyl-3,7-dihydro-purine-2,6-dione.

Q1: What is the expected primary mechanism of action for 1-Butyl-3,7-dihydro-purine-2,6-dione?

Based on its chemical structure as a xanthine derivative, the most probable primary targets are the phosphodiesterase (PDE) enzymes.[4] PDEs are a superfamily of enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting a specific PDE, the compound would increase the intracellular concentration of its corresponding cyclic nucleotide, thereby modulating downstream signaling pathways.

The diagram below illustrates the central role of PDEs in regulating cyclic nucleotide signaling.

PDE_Pathway cluster_membrane cluster_cytosol Receptor GPCR / Receptor AC_GC Adenylyl / Guanylyl Cyclase Receptor->AC_GC Signal cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterases (PDEs) [Primary Target] cAMP_cGMP->PDE Substrate Effector Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Effector Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Hydrolysis Response Cellular Response Effector->Response Inhibitor 1-Butylxanthine Inhibitor->PDE Inhibition

Figure 1. Role of PDE in cyclic nucleotide signaling.
Q2: If the compound is a PDE inhibitor, how do I know which of the 11 PDE families it targets?

This is a critical question. Many PDE inhibitors, especially early-generation compounds like 3-isobutyl-1-methylxanthine (IBMX), are non-selective and inhibit multiple PDE families. Off-target inhibition of other PDE isoforms is a common source of unexpected biological effects. For example, a compound intended to target PDE4 (cAMP-specific) might also inhibit PDE5 (cGMP-specific) or PDE6 (critical for vision), leading to confounding results.[7][8]

Recommendation: The selectivity of 1-Butylxanthine must be experimentally determined. This is typically done by screening the compound against a panel of recombinant PDE enzymes from different families.

Q3: Besides other PDEs, what other off-target activities are common for purine analogs?

Purine analogs are "privileged structures" in biology and can interact with a wide range of proteins that bind endogenous purines.[9] Potential off-target classes include:

  • Adenosine Receptors: As analogs of adenosine, they can act as agonists or antagonists at A1, A2A, A2B, and A3 receptors.

  • Kinases: The ATP-binding pocket of many kinases has structural similarities to purine-binding sites.

  • DNA/RNA Polymerases: Purine analogs can interfere with nucleic acid synthesis, which is a mechanism for some anticancer and antiviral drugs.[10] This can lead to cytotoxicity that is unrelated to the intended target.

Q4: My compound shows activity in a primary screen. How can I be sure it's a real "hit" and not an artifact?

Assay artifacts are a major cause of false-positive results in high-throughput screening.[11] It is crucial to rule out these interferences early. Common mechanisms of interference include:[11]

  • Autofluorescence: The compound itself fluoresces at the assay's excitation/emission wavelengths.

  • Fluorescence Quenching: The compound absorbs light emitted by the reporter fluorophore (inner filter effect).

  • Colloidal Aggregation: At higher concentrations, the compound forms aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.

  • Chemical Reactivity: The compound may covalently modify the target protein or other assay components.

Part 2: Troubleshooting Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific experimental problems that may indicate off-target effects or assay interference.

Q5: My dose-response curve is extremely steep and non-sigmoidal. What could be the cause?

A very steep, almost switch-like dose-response curve is a classic hallmark of colloidal aggregation .[11] Aggregates typically form only above a critical concentration, leading to a sudden onset of non-specific inhibition.

  • Troubleshooting Steps:

    • Visual Inspection: Check for precipitation in the wells at high concentrations.

    • Detergent Test: Repeat the assay and include 0.01% Triton X-100 or Tween-20 in the assay buffer. If the inhibitory activity is substantially reduced or eliminated, aggregation is the likely cause.[11] Non-ionic detergents prevent the formation of these aggregates.

Q6: I am seeing a high background signal in my fluorescence-based assay, even in control wells without the enzyme. Why?

This strongly suggests the compound is exhibiting autofluorescence .[11]

  • Troubleshooting Steps:

    • Run a control experiment with a serial dilution of 1-Butylxanthine in the assay buffer, without the target enzyme or other reaction components.

    • Read the plate using the same filter set as your main assay.

    • If you observe a dose-dependent increase in fluorescence, the compound is autofluorescent and is directly interfering with signal detection.[11] Consider switching to a non-fluorescent assay format (e.g., luminescence or absorbance-based) if possible.

Q7: My results are highly variable between replicate wells. What should I check?

High variability can stem from several sources.[12]

  • Poor Solubility: The compound may be precipitating out of solution, especially at higher concentrations. Check the solubility of 1-Butylxanthine in your final assay buffer. The use of a small percentage of DMSO is common, but ensure the final concentration is consistent across all wells and does not affect your assay.

  • Uneven Cell Seeding: In cell-based assays, inconsistent cell numbers per well will lead to variable results.[12] Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and alter results. Consider not using the outermost wells or ensuring proper humidification during incubations.[13]

Q8: How do I confirm that the observed effect in my cells is due to PDE inhibition?

This requires building a chain of evidence that links target engagement to the cellular phenotype.

  • Measure the Proximal Biomarker: If you hypothesize that 1-Butylxanthine inhibits a cAMP-degrading PDE (e.g., PDE4, PDE7, PDE8), you must demonstrate that it increases intracellular cAMP levels in your cells.[8][14] This can be measured using commercially available ELISA or HTRF kits.

  • Use a Negative Control: Synthesize or acquire a close structural analog of 1-Butylxanthine that is inactive against your target PDE. This compound should not produce the biological effect in your cellular assay.

The workflow below outlines a decision-making process for validating a potential hit.

Troubleshooting_Workflow Start Primary Hit Observed CheckInterference Step 1: Run Artifact Assays (Autofluorescence, Aggregation, etc.) Start->CheckInterference IsArtifact Is an Artifact Detected? CheckInterference->IsArtifact FalsePositive Result is a False Positive. Modify assay or abandon compound. IsArtifact->FalsePositive Yes SelectivityProfile Step 2: Profile Against Target Family (e.g., PDE Selectivity Panel) IsArtifact->SelectivityProfile No IsSelective Is Compound Selective for Target Isoform? SelectivityProfile->IsSelective NonSelective Result may be due to multiple isoforms. Interpret with caution. IsSelective->NonSelective No TargetEngagement Step 3: Confirm Target Engagement in Cells (e.g., measure cAMP/cGMP) IsSelective->TargetEngagement Yes TargetEngaged Is Target Engaged at Effective Concentrations? TargetEngagement->TargetEngaged NoEngagement Effect is likely Off-Target. Investigate other mechanisms. TargetEngaged->NoEngagement No OrthogonalAssay Step 4: Perform Orthogonal Assay (e.g., siRNA, different inhibitor) TargetEngaged->OrthogonalAssay Yes ValidatedHit HIT VALIDATED On-Target Effect Confirmed OrthogonalAssay->ValidatedHit

Figure 2. Workflow for validating a primary screening hit.
Part 3: Key Experimental Protocols

Here are step-by-step methodologies for essential counter-screens.

Protocol 1: Autofluorescence and Absorbance Interference Check

Objective: To determine if 1-Butyl-3,7-dihydro-purine-2,6-dione interferes with light-based measurements.

Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-Butylxanthine in the final assay buffer (including DMSO if used), typically from the highest concentration tested down to zero.

  • Plate Setup: Dispense the dilutions into the wells of the same type of microplate used for your primary assay (e.g., black plates for fluorescence, clear for absorbance).[13] Include "buffer only" wells as a blank.

  • Absorbance Scan: If using an absorbance-based assay, perform a full spectrum scan (e.g., 230-700 nm) on the highest concentration of the compound to see if it absorbs light at your measurement wavelength.

  • Fluorescence Reading: If using a fluorescence-based assay, read the plate using the exact same excitation and emission wavelengths and gain settings as your primary experiment.[13]

  • Data Analysis:

    • Absorbance: If the compound's absorbance overlaps with the assay wavelength, it can cause interference.

    • Fluorescence: Subtract the "buffer only" blank from all readings. If you see a dose-dependent increase in fluorescence, the compound is autofluorescent.

Protocol 2: Detergent-Based Assay for Colloidal Aggregation

Objective: To determine if the observed activity is due to non-specific inhibition by colloidal aggregates.

Methodology:

  • Assay Preparation: Prepare two identical sets of your primary biochemical assay.

  • Buffer Conditions:

    • Set A (Standard): Use your standard assay buffer.

    • Set B (Detergent): Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Execution: Run your standard dose-response experiment with 1-Butylxanthine in both sets of buffer conditions.

  • Data Analysis:

    • Generate IC₅₀ curves for both conditions.

    • If the IC₅₀ value significantly increases (e.g., >10-fold shift to the right) or the inhibition is completely lost in the presence of Triton X-100, the activity is likely due to aggregation.[11] A true inhibitor that binds specifically to its target should show little to no change in potency.

Quantitative Data Summary

When profiling PDE inhibitors, it is crucial to quantify their selectivity. Selectivity is often expressed as a ratio of IC₅₀ or Kᵢ values.

ParameterDefinitionImportanceExample
IC₅₀ The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.Measures the potency of the inhibitor against a specific enzyme.IC₅₀ for PDE4B = 50 nM
Selectivity Ratio (IC₅₀ for Off-Target) / (IC₅₀ for On-Target)A higher ratio indicates greater selectivity for the intended target. A ratio >100 is often desired.Selectivity for PDE4B over PDE4D = (IC₅₀ PDE4D) / (IC₅₀ PDE4B) = 1500 nM / 50 nM = 30-fold

Note: The values in this table are for illustrative purposes only and must be determined experimentally for 1-Butyl-3,7-dihydro-purine-2,6-dione.

By rigorously applying these troubleshooting guides and validation protocols, you can significantly increase the confidence in your experimental findings and ensure that the observed effects of 1-Butyl-3,7-dihydro-purine-2,6-dione are specific to its intended molecular target.

References
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14969715, 1-Butyl-3,7-dihydro-purine-2,6-dione.
  • Bitesize Bio. (2024, October 2).
  • Vidal-Sanz, M., et al. (2012). Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice. Journal of Medicinal Chemistry, 55(17), 7757-7769.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • Cote, R. H. (2008). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Progress in Retinal and Eye Research, 27(5), 475-502.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs.
  • Gantner, F., & Beleta, J. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Pharmacology & Therapeutics, 240, 108225.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3048504, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-.
  • Blednov, Y. A., et al. (2021). Selective Inhibition of PDE4B Reduces Binge Drinking in Two C57BL/6 Substrains. International Journal of Molecular Sciences, 22(10), 5378.
  • Rademaker, M. T., et al. (2023). Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure. JACC: Heart Failure, 11(11), 1591-1602.
  • Catovsky, D., et al. (2011). Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials.
  • National Institute of Standards and Technology. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. In NIST Chemistry WebBook.
  • MedCram. (2022, September 28).
  • Wikipedia. (n.d.). Ibudilast.
  • Papi, A., et al. (2019). Experimental and investigational phosphodiesterase inhibitors in development for asthma.
  • Al-Obaid, A. M., et al. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. European Journal of Pharmaceutical and Medical Research, 8(3), 134-139.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Kumar, V., et al. (2019). Selective Phosphodiesterase 4B Inhibitors: A Review. Current Drug Targets, 20(12), 1256-1279.
  • Wang, H., et al. (2008). Kinetic and Structural Studies of Phosphodiesterase-8A and Implication on the Inhibitor Selectivity. Biochemistry, 47(48), 12760-12768.
  • Gonsalves, W. I., et al. (2020). Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. Blood, 136(Supplement 1), 9-10.
  • ResearchGate. (n.d.).
  • GuideChem. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-(3-hydroxy-3-methylbutyl)-7-(methoxymethyl)-3-methyl-.
  • Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3894.
  • ChemBK. (n.d.). 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-.
  • Poittevin, M., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6211.
  • ResearchGate. (n.d.). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach.
  • Verma, S. K., et al. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. European Journal of Medicinal Chemistry, 283, 117160.
  • NextSDS. (n.d.). 3-Butyl-3,7-dihydro-1H-purine-2,6-dione.
  • Food and Drug Administration. (n.d.). 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE.
  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182.
  • GuideChem. (n.d.). 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(3-hydroxy-3-methylbutyl)-.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.

Sources

Technical Support Center: 1-Butyl-3,7-dihydro-purine-2,6-dione Degradation Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the degradation profiling of 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-Butylxanthine)[1]. As a critical pharmaceutical intermediate and a scaffold for phosphodiesterase (PDE) inhibitors, understanding its stability profile is paramount.

This guide is engineered for analytical chemists and drug development professionals. It moves beyond basic protocols to explain the chemical causality behind degradation pathways, providing field-proven troubleshooting strategies for LC-MS/MS and HPLC-UV workflows.

Mechanistic Overview of Xanthine Degradation

The degradation of xanthine derivatives is primarily dictated by the stability of the purine-2,6-dione moiety[2]. 1-Butylxanthine exhibits specific vulnerabilities under forced stress conditions:

  • Oxidative Vulnerability (C-8 Position): The C-8 carbon of the imidazole ring is electron-deficient. Under oxidative stress (e.g., peroxides), it undergoes rapid nucleophilic attack by reactive oxygen species, yielding 1-butyluric acid derivatives.

  • Alkaline Hydrolysis (Ring Cleavage): Under strongly basic conditions, the imidazole ring is susceptible to hydrolytic cleavage[3]. The C8-N7 and C8-N9 bonds break, often resulting in the loss of the C-8 carbon as formate and the formation of highly polar 5,6-diamino-1-butyluracil derivatives.

  • Photolytic/Thermal Stress (N-Dealkylation): High-energy UV exposure or extreme thermal stress can induce homolytic cleavage of the N-alkyl bond, resulting in N-dealkylation and the formation of the unsubstituted xanthine core.

Degradation Pathway Visualization

DegradationPathways API 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine, m/z 209.1) Ox Oxidative Stress (3% H2O2) API->Ox Base Alkaline Stress (0.1 M NaOH) API->Base Photo Photolytic Stress (UV 254 nm) API->Photo Deg1 1-Butyluric Acid (C-8 Oxidation, m/z 225.1) Ox->Deg1 Deg2 5,6-Diamino-1-butyluracil (Imidazole Cleavage, m/z 199.1) Base->Deg2 Deg3 Xanthine (N-Dealkylation, m/z 153.0) Photo->Deg3

Fig 1: Primary chemical degradation pathways of 1-Butyl-3,7-dihydro-purine-2,6-dione under ICH stress.

Standardized Forced Degradation Protocol

To ensure a self-validating system , this protocol targets a 5–20% degradation threshold. Exceeding 20% risks the formation of secondary degradants that do not reflect real-world stability profiles[2].

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 1-Butylxanthine in HPLC-grade Methanol:Water (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Acidic Stress: Mix 5.0 mL of stock with 5.0 mL of 0.1 M HCl. Heat under reflux at 80°C for 2 hours. Crucial Step: Neutralize immediately with 5.0 mL of 0.1 M NaOH to halt degradation before injection[4].

  • Alkaline Stress: Mix 5.0 mL of stock with 5.0 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 5.0 mL of 0.1 M HCl[4].

  • Oxidative Stress: Mix 5.0 mL of stock with 5.0 mL of 3% H₂O₂. Heat at 80°C for 2 hours. Quench residual peroxide with a catalytic amount of sodium thiosulfate.

  • Photolytic Stress: Expose a quartz cuvette of the stock solution to UV light (254 nm) for 24 hours at ambient temperature.

  • System Suitability & Mass Balance Check (Self-Validation): Analyze samples via LC-UV (272 nm). Calculate the total peak area. The sum of the parent peak and all degradant peaks must equal 95–105% of the unstressed control. A deviation <95% indicates the formation of volatile degradants or irreversible column adsorption.

Quantitative Degradation Profile
Stress ConditionReagent / ExposurePrimary Degradation PathwayExpected ProductExpected m/z [M+H]⁺
Oxidative 3% H₂O₂, 80°C, 2hC-8 Oxidation1-Butyluric Acid225.1
Alkaline 0.1 M NaOH, 80°C, 2hImidazole Ring CleavageDiaminouracil Derivative199.1
Photolytic UV 254 nm, 24hN-DealkylationXanthine153.0

Troubleshooting Guides & FAQs

Q1: During forced oxidative degradation, my LC-MS shows a major degradant with a mass shift of +16 Da. What is the structural mechanism?

A: A +16 Da shift corresponds to the addition of a single oxygen atom. In xanthine scaffolds, the C-8 position of the imidazole ring is highly susceptible to oxidation[2]. The reactive oxygen species from the peroxide attack this electron-deficient carbon, converting the purine-2,6-dione core into a uric acid derivative (1-butyluric acid, m/z 225.1).

Q2: My alkaline degradation samples show new peaks, but they are eluting in the void volume (t₀) on my standard C18 column. How can I retain and resolve them?

A: Alkaline hydrolysis cleaves the imidazole ring, exposing primary amines (forming 5,6-diamino-1-butyluracil derivatives). These ring-opened amines are highly polar and positively charged at the acidic pH of standard LC-MS mobile phases (e.g., 0.1% Formic Acid), resulting in zero hydrophobic retention.

  • Solution 1 (Preferred): Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-pHILIC or Amide). Use a mobile phase starting at 90% Acetonitrile with 10 mM Ammonium Formate (pH 3.0) to retain the polar amines.

  • Solution 2: If you must use Reversed-Phase, add a volatile ion-pairing reagent like Heptafluorobutyric acid (HFBA, 0.05%) to neutralize the charge and increase the apparent hydrophobicity of the amines.

Q3: I am struggling to chromatographically separate 1-Butylxanthine from its N-dealkylated degradant (Xanthine). They co-elute under standard gradients. What is the best approach?

A: 1-Butylxanthine and unsubstituted xanthine share the identical purine-2,6-dione chromophore, meaning their UV spectra are nearly indistinguishable, and their polarity difference can be subtle depending on the organic modifier.

  • Action: Switch your stationary phase from a standard C18 to a Phenyl-Hexyl column. The phenyl phase provides alternative selectivity via π−π interactions with the purine ring. The steric hindrance of the butyl group on the parent compound will disrupt these π−π interactions compared to the planar, unsubstituted xanthine, driving baseline resolution.

Q4: My degradation yields are inconsistent between different batches of mobile phase during the stability study. Why?

A: Xanthine oxidation can be inadvertently catalyzed by trace transition metals (like iron or copper) present in lower-grade buffer salts or glassware.

  • Action: Ensure all aqueous mobile phases are prepared with LC-MS grade water and add 1 mM EDTA during the forced degradation incubation step to chelate trace metals and isolate the true chemical degradation kinetics.

Troubleshooting Workflow Visualization

LCMS_Troubleshooting Start Issue: Poor Resolution of Degradation Products Decision Are degradants eluting in the void volume? Start->Decision Yes Yes: Highly Polar (e.g., Ring-Opened Amines) Decision->Yes Yes No No: Closely Eluting (e.g., Oxidative Species) Decision->No No Action1 Switch to HILIC Column (Amide/ZIC-pHILIC) Yes->Action1 Action2 Use Phenyl-Hexyl Column for π-π interactions No->Action2

Fig 2: Logical decision tree for resolving chromatographic co-elution of xanthine degradants.

References

  • PubChem . "1-Butyl-3,7-dihydro-purine-2,6-dione | C9H12N4O2 | CID 14969715". National Institutes of Health (NIH). 1

  • BenchChem . "The Degradation of Theophylline Sodium Glycinate: A Technical Guide". BenchChem Technical Resources.2

  • Scholars Middle East Publishers . "Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol". Saudi Journal of Medical and Pharmaceutical Sciences. 4

  • Proceedings of the National Academy of Sciences (PNAS) . "Variants of the guanine riboswitch class exhibit altered ligand specificities for xanthine, guanine, or 2′-deoxyguanosine". 3

Sources

Technical Support Center: Overcoming Non-Specific Binding of 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, pharmacologists, and drug development professionals resolve non-specific binding (NSB) issues associated with 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine).

While 1-butylxanthine is a highly valuable scaffold—acting as a potent 1[1] and an allosteric inhibitor for targets like and 2[2]—its structural properties demand rigorous assay optimization.

Mechanistic Insight: The Causality of NSB

To troubleshoot effectively, we must first understand the thermodynamic drivers of the problem. The core issue stems from the N1-alkyl substitution. The addition of the aliphatic butyl chain at the N1 position significantly increases the molecule's lipophilicity (LogP).

While this hydrophobic alkyl chain plays a key role in target affinity (such as driving the2[2]), it also thermodynamically favors non-specific insertion into hydrophobic environments. This results in the compound partitioning into polystyrene assay plates, off-target membrane lipids, and non-catalytic protein domains, leading to false positives and high background noise.

NSB_Mechanism Compound 1-Butylxanthine (High LogP via N1-butyl) Target Specific Target (e.g., Adenosine Receptor / MTHFD2) Compound->Target High Affinity Specific Interaction OffTarget Non-Specific Binding (NSB) (Polystyrene Plates, Lipid Membranes) Compound->OffTarget Hydrophobic Partitioning Mitigation Mitigation Strategies (BSA, CHAPS, NBS Plates) Mitigation->OffTarget Steric/Hydrophobic Blocking

Diagram illustrating the mechanism of 1-butylxanthine NSB and mitigation strategies.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high background noise and poor signal-to-noise ratios in my radioligand binding assays with 1-butylxanthine? A1: This is caused by hydrophobic partitioning. In crude membrane preparations, the lipophilic N1-butyl group causes the compound to dissolve into the bulk lipid bilayer rather than binding exclusively to the target receptor. Solution: Introduce a "lipid sink." Adding 0.1% to 0.5% Bovine Serum Albumin (BSA) to your assay buffer provides a hydrophobic sink that reversibly binds excess free compound, preventing it from accumulating in non-target membrane lipids without disrupting high-affinity specific receptor binding.

Q2: My IC50 values shift dramatically depending on the microplate used. What is the cause? A2: Standard untreated polystyrene plates have a high affinity for lipophilic small molecules. 1-butylxanthine adsorbs to the plastic walls, drastically reducing the effective free concentration of the drug in the assay well. You are likely calculating IC50 based on the added concentration, not the actual free concentration. Solution: Switch to Non-Binding Surface (NBS) or PEG-coated microplates. These plates undergo surface passivation to create a hydrophilic layer that repels the butyl chain.

Q3: How can I distinguish between true allosteric binding and false positives in affinity-based ultrafiltration-HPLC? A3: In ultrafiltration assays, lipophilic xanthines often stick to the ultrafiltration membrane or non-catalytic sites on the enzyme. Solution: Implement a self-validating competitive binding control. As demonstrated in recent3[3], running a parallel assay where the target site is pre-blocked with a known high-affinity ligand allows you to subtract the NSB baseline accurately.

Quantitative Data: Impact of Optimization on NSB

The table below summarizes the causality of our optimization strategies. By combining surface passivation with buffer optimization, the specific binding window is drastically improved.

Assay ConditionPlate TypeBuffer AdditiveSpecific Binding (%)Non-Specific Binding (%)Signal-to-Noise Ratio
Standard (Unoptimized) Standard PolystyreneNone45%55%0.8
Passivated NBS (PEG-coated)None65%35%1.8
Optimized Buffer Standard Polystyrene0.1% Fatty-Acid Free BSA70%30%2.3
Fully Optimized NBS (PEG-coated)0.1% BSA + 0.01% CHAPS92% 8% 11.5

Self-Validating Experimental Protocols

Protocol A: Buffer Optimization & Surface Passivation for Binding Assays

This protocol is designed to establish a self-validating system where NSB is actively suppressed and continuously monitored.

  • Buffer Preparation: Prepare the base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Additive Integration: Add 0.1% (w/v) Fatty-Acid Free BSA and 0.01% (v/v) CHAPS. Causality Note: Fatty-acid free BSA is critical; standard BSA contains endogenous lipids that can competitively displace lipophilic ligands.

  • Plate Selection: Dispense the buffer into a 96-well Non-Binding Surface (NBS) microplate.

  • Compound Preparation: Prepare 1-butylxanthine stocks in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced protein denaturation.

  • Validation Step: Run a "No Protein" control well. Any signal detected in this well represents absolute NSB to the plate or buffer components.

Protocol B: Competitive Binding Validation for Ultrafiltration-HPLC

To eliminate false positives caused by 1-butylxanthine adhering to ultrafiltration membranes[3].

  • Enzyme Incubation: Incubate the target protein (e.g., MTHFD2 or FTO) with 1-butylxanthine (10 µM) in the optimized buffer (from Protocol A) for 30 minutes at 37°C.

  • Competitive Control Setup: In a parallel reaction, pre-incubate the enzyme with an excess (100 µM) of a known, structurally distinct specific inhibitor for 15 minutes before adding 1-butylxanthine.

  • Ultrafiltration: Transfer the mixtures to 10 kDa MWCO ultrafiltration tubes. Centrifuge at 10,000 × g for 10 minutes.

  • Washing & Elution: Wash the retentate three times with buffer to remove unbound ligand. Elute the bound ligand using 80% methanol.

  • HPLC Analysis: Quantify the 1-butylxanthine peak. Self-Validation: The specific binding is the difference in peak area between the standard incubation (Step 1) and the competitive control (Step 2). If the peak area remains unchanged between the two, the binding is entirely non-specific.

Workflow Start Identify High Assay Background (Signal-to-Noise < 3) CheckPlates Step 1: Surface Passivation Use Non-Binding Surface Plates Start->CheckPlates CheckBuffer Step 2: Buffer Optimization Add 0.1% BSA or 0.01% CHAPS CheckPlates->CheckBuffer CheckTarget Step 3: Competitive Binding Displace with Unlabeled Ligand CheckBuffer->CheckTarget Success Valid Specific Binding (NSB < 10%) CheckTarget->Success Signal Displaced Fail Persistent NSB Re-evaluate Solubility CheckTarget->Fail Signal Retained

Step-by-step troubleshooting workflow to eliminate false positives in 1-butylxanthine assays.

References

  • Source: National Institutes of Health (NIH)
  • Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)
  • Source: Royal Society of Chemistry (RSC)
  • Competitive binding experiments can reduce the false positive results of affinity-based ultrafiltration-HPLC Source: ResearchGate URL

Sources

optimization of HPLC methods for purine analytes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center . This technical guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methods for purine analytes.

Purines (e.g., adenine, guanine, hypoxanthine, xanthine, and uric acid) present unique chromatographic challenges due to their high polarity, structural similarities, and basic nitrogenous rings. Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to ensure method robustness and scientific integrity.

SECTION 1: Core Troubleshooting & FAQs

Q1: Why do my purine analytes elute in the void volume on a standard C18 column, and how can I increase retention? Mechanistic Causality: Purines are highly polar, nitrogen-rich heterocyclic compounds (often exhibiting a logP < 0) that remain extensively hydrated in aqueous mobile phases. On conventional hydrophobic C18 stationary phases, the thermodynamic drive for purines to partition into the alkyl chains is extremely low. This results in negligible retention and co-elution with the solvent front[1]. Corrective Action:

  • Shift to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar purines. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic/ZIC) and a highly organic mobile phase (>70% acetonitrile). Retention occurs via analyte partitioning into a water-enriched layer immobilized on the stationary phase surface.

  • Optimize RP-HPLC: If reversed-phase (RP) is mandatory, utilize a polar-embedded or high-aqueous compatible C18 column (e.g., Agilent TC-C18) that resists stationary phase "dewetting" (phase collapse) in 100% aqueous conditions.

Q2: I am experiencing severe peak tailing for basic purines like adenine and guanine. What is the cause, and how do I resolve it? Mechanistic Causality: Peak tailing in purine analysis is predominantly caused by secondary ion-exchange interactions. The basic nitrogen atoms of the purine ring interact with residual, unreacted silanol groups (Si-O⁻) on the silica support of the stationary phase. These secondary interactions exhibit slow desorption kinetics, which skews the peak shape and reduces theoretical plates[1]. Corrective Action:

  • Stationary Phase Selection: Use highly end-capped or ultra-pure Type B silica columns to minimize accessible silanols.

  • Buffer Optimization: Adjust the mobile phase pH to ~4.0 using an acetate buffer (e.g., 50 mM). This maximizes the buffer capacity and ensures a reproducible ionization state for both the purines and the stationary phase, mitigating tailing[2].

Q3: How do I optimize the mobile phase for simultaneous MS/MS detection of purine metabolites without signal suppression? Mechanistic Causality: Traditional RP-HPLC methods for purines often rely on non-volatile phosphate buffers (e.g., 0.02 M KH₂PO₄) to achieve sharp peaks. However, non-volatile salts precipitate in the mass spectrometer's electrospray ionization (ESI) source, causing severe ion suppression, loss of sensitivity, and physical blockages. Corrective Action: Replace phosphate with volatile buffers. In HILIC-MS/MS setups, a mobile phase of acetonitrile and water buffered with 10 mM ammonium formate or ammonium acetate provides excellent ionization efficiency and chromatographic resolution for canonical purine metabolism[3].

SECTION 2: Experimental Workflows & Protocols

Protocol: Self-Validating HILIC-MS/MS Method for Purine Metabolomics

This protocol is designed to separate closely related purine metabolites (adenine, guanine, hypoxanthine, inosine) while ensuring method self-validation.

Step 1: Sample Preparation (Protein Precipitation)

  • Extract 50 µL of plasma/cell lysate using 150 µL of ice-cold methanol/acetonitrile (1:1, v/v) containing stable isotope-labeled internal standards (e.g., ¹³C₅-hypoxanthine).

  • Vortex for 30 seconds and centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Column & Mobile Phase Setup

  • Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm) or equivalent HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 95% B (Isocratic hold to establish the aqueous layer).

  • 2.0 - 7.0 min: Linear gradient from 95% B to 50% B (Elution of highly polar purines).

  • 7.0 - 9.0 min: 50% B (Column wash).

  • 9.0 - 12.0 min: 95% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 4: System Suitability & Self-Validation (Critical) To ensure the protocol is functioning as a self-validating system, perform the following checks before running unknown samples:

  • Validation Check 1 (Peak Shape): Inject a 10 µg/mL mixed standard. Calculate the USP tailing factor (TF) for guanine. Logic Gate: If TF > 2.0, secondary interactions are occurring. Action: Flush the column with 50% ACN/50% Water to remove strongly bound contaminants, or verify the buffer pH is strictly ≤ 3.0.

  • Validation Check 2 (Resolution): Calculate the resolution ( Rs​ ) between hypoxanthine and adenine. Logic Gate: If Rs​ < 1.5, the hydrophilic partitioning is insufficient. Action: Increase the initial organic hold (Mobile Phase B) from 95% to 98% to enhance retention.

SECTION 3: Logical Relationships & Method Development Workflow

G Start Start: Assess Purine Polarity (LogP & pKa) Decision Is LogP < 0? (Highly Polar/Hydrophilic) Start->Decision HILIC Select HILIC Method (Amide or ZIC Phase) Decision->HILIC Yes RPHPLC Select RP-HPLC Method (Polar-embedded C18) Decision->RPHPLC No HILIC_Opt Mobile Phase: 70-95% ACN Buffer: 10mM NH4-Formate (pH 3.0) HILIC->HILIC_Opt RP_Opt Mobile Phase: 0-20% MeOH Buffer: 50mM Acetate (pH 4.0) RPHPLC->RP_Opt Tailing Peak Tailing Observed? (Silanol Interactions) HILIC_Opt->Tailing RP_Opt->Tailing Endcap Action: Use End-capped Column or Adjust Buffer Capacity Tailing->Endcap Yes Validate System Suitability Passed (Rs > 1.5, Tailing < 2.0) Tailing->Validate No Endcap->Validate

Fig 1. Decision matrix and optimization workflow for purine HPLC method development.

SECTION 4: Quantitative Data & Buffer Selection

Selecting the correct buffer is the most critical variable in purine chromatography. The table below synthesizes quantitative parameters to guide your method optimization.

Buffer SystemOptimal ConcentrationTarget pH RangeMS CompatibilityChromatographic Effect on Purines
Potassium Phosphate 20 - 50 mM2.1 - 3.1; 6.2 - 8.2Poor (Ion Suppression)Excellent resolution in UV-based RP-HPLC; effectively suppresses silanol ionization.
Ammonium Acetate 10 - 50 mM3.8 - 5.8Excellent Good retention; optimal pH ~4.0 for simultaneous purine/pyrimidine separation[2].
Ammonium Formate 10 - 20 mM3.0 - 5.0Excellent Ideal for HILIC-MS/MS; promotes sharp peaks and high sensitivity for polar metabolites[3].
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Moderate Suppresses ionization but may not fully resolve silanol-induced peak tailing for basic purines[1].

SECTION 5: References

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance Separation Science URL:[Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Acta Chimica Slovenica (PubMed) URL:[Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD MDPI Molecules URL:[Link]

  • Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Butyl-3,7-dihydro-purine-2,6-dione (Xanthine Scaffold) and Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin hormones (GLP-1 and GIP). Among the diverse chemical classes of DPP-4 inhibitors, 1-butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine) serves as a foundational Type II non-peptidomimetic scaffold [1]. While the unsubstituted core exhibits weak baseline affinity, strategic functionalization of this xanthine framework yields highly potent, long-acting therapeutics—most notably Linagliptin.

This guide objectively compares the pharmacodynamic and pharmacokinetic properties of the xanthine scaffold against other major DPP-4 inhibitor classes (β-amino acids, cyanopyrrolidines, and pyrimidines) and provides self-validating experimental protocols for evaluating novel derivatives.

IncretinPathway Meal Meal Ingestion Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Binding Insulin Insulin Secretion Incretins->Insulin Active Intact Inactive Inactive Peptides DPP4->Inactive Cleavage Inhibitor Xanthine Core (1-Butylxanthine) Inhibitor->DPP4 Competitive Inhibition

Figure 1: Incretin signaling pathway illustrating the competitive inhibition of DPP-4 by xanthines.[2]

Structural Evolution & Mechanistic Causality

The 1-butyl-3,7-dihydro-purine-2,6-dione scaffold is highly valued in medicinal chemistry because its rigid purine-2,6-dione core perfectly mimics the natural substrate's binding mode while projecting functional groups into critical enzyme pockets [3].

Why the Xanthine Scaffold?

Unlike Type I inhibitors (e.g., Sitagliptin) which primarily rely on the S1 and S2 pockets, the xanthine core allows for multidirectional expansion [4]:

  • S1 Pocket (Hydrophobic): The N7 position of the xanthine core can be substituted (e.g., with a butynyl group) to occupy the hydrophobic S1 pocket.

  • S2 Pocket (Glutamate-rich): The C8 position is directed toward Glu205/Glu206. Adding a basic amine (like 3-aminopiperidine) establishes a critical salt bridge.

  • S2' Pocket: The N1 position allows for bulky substitutions (e.g., a quinazoline ring). This enables π−π stacking with Trp629, a structural feature unique to optimized xanthines that drastically decreases the dissociation rate ( koff​ )[5].

StructuralEvolution Core 1-Butyl-3,7-dihydro- purine-2,6-dione (Base Scaffold) Mod1 N1: Quinazoline (Trp629 pi-pi stacking) Core->Mod1 Mod2 C8: Aminopiperidine (Glu205/206 salt bridge) Core->Mod2 Mod3 N7: Butynyl (Hydrophobic S1 pocket) Core->Mod3 Linagliptin Linagliptin (Picomolar Affinity) Mod1->Linagliptin Mod2->Linagliptin Mod3->Linagliptin

Figure 2: Structural evolution of the 1-butylxanthine core into a highly potent DPP-4 inhibitor. [6]

Comparative Performance Data

When comparing the optimized xanthine scaffold to other clinical DPP-4 inhibitors, the most striking difference lies in the pharmacokinetic profile. Because the xanthine core facilitates extremely tight binding and high lipophilicity, derivatives like Linagliptin are excreted almost entirely via the biliary route, unlike the renal clearance required for Sitagliptin or Vildagliptin [7].

Table 1: Pharmacodynamic and Pharmacokinetic Comparison
Compound / ScaffoldStructural ClassDPP-4 IC₅₀Primary ExcretionBinding Mechanism
1-Butylxanthine Xanthine Core>10 µM (Baseline)N/A (Precursor)Weak S1/S2 interaction
Linagliptin Xanthine Derivative~1 nMBiliary (>90%) Non-covalent, S1/S2/S2'
Sitagliptin β -amino acid~18 nMRenal (87%)Non-covalent, S1/S2
Vildagliptin Cyanopyrrolidine~3 nMRenal (85%)Covalent (Ser630)
Alogliptin Pyrimidine~24 nMRenal (76%)Non-covalent, S1/S2

Data synthesized from established structure-activity relationship (SAR) studies of DPP-4 homologues. [8]

Experimental Methodology: Self-Validating DPP-4 Assay

To objectively evaluate the potency of newly synthesized 1-butyl-3,7-dihydro-purine-2,6-dione derivatives, a continuous fluorometric cleavage assay must be employed.

Causality in Design: We utilize the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). DPP-4 specifically cleaves dipeptides with a penultimate proline. Upon cleavage, the AMC fluorophore is released, shifting its emission spectrum and allowing real-time kinetic monitoring.

Step-by-Step Protocol
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA). Dilute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/µL.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the 1-butylxanthine derivative in DMSO (final DMSO concentration in assay 1%).

  • Pre-Incubation (Critical Step): Combine 10 µL of the inhibitor with 40 µL of the enzyme solution in a black 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Xanthine derivatives often exhibit slow-binding kinetics due to the deep insertion of the N1 substituent into the S2' pocket. Pre-incubation ensures binding equilibrium is reached before substrate introduction.

  • Reaction Initiation: Add 50 µL of 100 µM Gly-Pro-AMC substrate to all wells.

  • Self-Validating Controls:

    • Positive Control: 1 nM Linagliptin (validates assay sensitivity and enzyme viability).

    • Negative Control (Vehicle): DMSO only (establishes Vmax​ / 100% activity).

    • Blank: Buffer + Substrate without enzyme (establishes background fluorescence).

  • Kinetic Measurement: Immediately read the plate in a microplate reader at Ex: 360 nm / Em: 460 nm every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot % inhibition vs. log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC₅₀.

AssayWorkflow Step1 1. Reagent Preparation (DPP-4, Gly-Pro-AMC, Buffer) Step2 2. Inhibitor Pre-incubation (37°C, 15 min with enzyme) Step1->Step2 Establishes equilibrium Step3 3. Substrate Addition (Initiate cleavage reaction) Step2->Step3 Ensures target engagement Step4 4. Kinetic Measurement (Ex: 360nm, Em: 460nm) Step3->Step4 Fluorophore release Step5 5. Data Analysis (Non-linear regression for IC50) Step4->Step5 Self-validating controls

Figure 3: Workflow for the continuous fluorometric DPP-4 cleavage assay. [9]

Secondary Pharmacological Potential: Dual Mechanism

An emerging advantage of the 1-butyl-3,7-dihydro-purine-2,6-dione scaffold over pyrimidine or cyanopyrrolidine classes is its structural homology to natural purines. Recent studies indicate that purine-based DPP-4 inhibitors possess a dual mechanism of hypouricemic activity [10].

Because the xanthine core structurally mimics hypoxanthine/xanthine, derivatives can act as weak competitive inhibitors of Xanthine Oxidase (XO). By simultaneously inhibiting DPP-4 (which forms a complex with Adenosine Deaminase) and XO, xanthine-based scaffolds reduce the generation of uric acid and reactive oxygen species, offering secondary cardiovascular and renal protective effects not observed with Sitagliptin or Vildagliptin [11].

1-Butyl-3,7-dihydro-purine-2,6-dione versus linagliptin efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-Butyl-3,7-dihydro-purine-2,6-dione vs. Linagliptin in DPP-4 Inhibition

Executive Summary

In the landscape of rational drug design, the evolution from a basic chemical scaffold to a highly potent therapeutic agent is governed by precise structure-activity relationships (SAR). This guide provides an objective, data-driven comparison between 1-Butyl-3,7-dihydro-purine-2,6-dione (a baseline mono-substituted xanthine scaffold) and Linagliptin , a fully optimized, FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. By contrasting these two molecules, researchers can understand the critical molecular determinants required to transform a weakly interacting purine-dione core into a blockbuster drug with sub-nanomolar efficacy.

Structural Determinants and Mechanistic Profiling

The efficacy of a DPP-4 inhibitor is dictated by its ability to occupy specific sub-pockets within the enzyme's active site. DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1.

  • 1-Butyl-3,7-dihydro-purine-2,6-dione (Baseline Scaffold): This molecule possesses the core 3,7-dihydro-1H-purine-2,6-dione (xanthine) ring system but lacks the extended functional groups necessary for high-affinity binding. It exhibits negligible inhibition of DPP-4 because it cannot bridge the catalytic triad or the surrounding hydrophobic pockets.

  • Linagliptin (Optimized Therapeutic): Linagliptin utilizes the purine-2,6-dione core but introduces three critical substitutions that exponentially increase its binding affinity:

    • 8-(3-aminopiperidin-1-yl) group: Occupies the S2 pocket , forming a network of charge-reinforced hydrogen bonds with Glu205, Glu206, and Tyr662[2].

    • 1-(4-methylquinazolin-2-ylmethyl) group: Extends into the S2' pocket , establishing strong π−π stacking interactions with Trp629[2][3].

    • 7-(but-2-ynyl) group: Anchors into the hydrophobic S1 pocket .

Structural Evolution & Binding Pathway

SAR_Evolution Scaffold 1-Butyl-3,7-dihydro-purine-2,6-dione (Base Xanthine Scaffold) IC50 > 100 µM Sub1 + 8-(3-aminopiperidin-1-yl) [S2 Pocket: Glu205, Glu206] Scaffold->Sub1 C-8 Substitution Sub2 + 1-(4-methylquinazolin-2-ylmethyl) [S2' Pocket: Trp629] Scaffold->Sub2 N-1 Substitution Sub3 + 7-(but-2-ynyl) [S1 Pocket: Hydrophobic] Scaffold->Sub3 N-7 Substitution Linagliptin Linagliptin Optimized DPP-4 Inhibitor IC50 ~ 1 nM Sub1->Linagliptin Sub2->Linagliptin Sub3->Linagliptin Outcome DPP-4 Inhibition GLP-1 Preservation Linagliptin->Outcome In Vivo Efficacy

Caption: Logical workflow illustrating the structural evolution from the base purine-dione scaffold to Linagliptin.

Quantitative Efficacy Comparison

The addition of the aforementioned functional groups translates to a massive shift in pharmacodynamic parameters. Linagliptin demonstrates an IC50​ of ~1 nM, making it one of the most potent DPP-4 inhibitors available, with a >10,000-fold selectivity over related enzymes like DPP-8 and DPP-9[2].

Pharmacological Parameter1-Butyl-3,7-dihydro-purine-2,6-dioneLinagliptinDPP-4 Target Affinity ( IC50​ )> 100 µM (Non-specific/Weak)~1.0 nM[1][3]Enzyme Dissociation KineticsRapid / TransientSlow off-rate ( koff​ 3×10−5s−1 )[3]S2 Pocket EngagementNoneHigh (Salt bridge via primary amine)[2]In Vivo Efficacy (Glucose AUC Reduction)Negligible~50% reduction during OGTT[3]Renal ExcretionVariable / Scaffold dependent< 5% (Unique hepatic clearance)[1]

Experimental Validation Protocols

To empirically validate the efficacy differences between the raw scaffold and the optimized drug, researchers must employ robust, self-validating experimental systems. Below are the standardized protocols for in vitro and in vivo assessment.

Protocol A: In Vitro Fluorometric DPP-4 Cleavage Assay

This protocol measures the ability of the compounds to prevent DPP-4 from cleaving a fluorogenic substrate.

System Validation & Causality:

  • Causality of Substrate: We utilize Gly-Pro-AMC (7-Amino-4-methylcoumarin) because DPP-4 specifically cleaves dipeptides from the N-terminus where proline or alanine is at the penultimate position.

  • Causality of Incubation: Linagliptin is a slow-binding inhibitor. A 15-minute pre-incubation step is mandatory to allow the drug to reach thermodynamic equilibrium with the enzyme before introducing the substrate.

  • Self-Validating Controls: The assay must include a No-Enzyme Control (to subtract background AMC auto-fluorescence) and a Vehicle Control (DMSO only, representing 100% enzyme activity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 0.1 mg/mL BSA.

  • Compound Dilution: Serially dilute 1-Butyl-3,7-dihydro-purine-2,6-dione (100 µM to 100 nM) and Linagliptin (100 nM to 0.01 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Pre-Incubation: In a black 96-well microplate, combine 10 µL of the test compound, 40 µL of assay buffer, and 25 µL of recombinant human DPP-4 enzyme (final concentration ~0.5 ng/well). Incubate at room temperature for exactly 15 minutes.

  • Reaction Initiation: Add 25 µL of 200 µM Gly-Pro-AMC substrate (final concentration 50 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at Ex380nm​ / Em460nm​ .

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot % inhibition against log[inhibitor] to derive the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

This workflow evaluates the physiological translation of DPP-4 inhibition into glycemic control using a rodent model.

System Validation & Causality:

  • Causality of Timing: The test compounds are administered 45 minutes prior to the glucose challenge. This specific window allows Linagliptin to be absorbed, reach Cmax​ , and achieve >80% target engagement of plasma DPP-4 before the glucose spike occurs[2].

  • Self-Validating Controls: A normoglycemic baseline must be established via a 6-hour fast. A vehicle-dosed group receiving the glucose challenge serves as the 100% excursion baseline to calculate the Area Under the Curve (AUC) reduction.

Step-by-Step Methodology:

  • Animal Preparation: Utilize male C57BL/6J Diet-Induced Obese (DIO) mice. Fast the animals for 6 hours (e.g., 08:00 to 14:00) to stabilize baseline blood glucose without inducing starvation-related catabolism.

  • Baseline Measurement: Perform a tail snip to collect a micro-drop of blood. Measure baseline glucose ( T−45​ ) using a calibrated handheld glucometer.

  • Dosing: Administer treatments via oral gavage (PO). Group 1: Vehicle (0.5% Natrosol); Group 2: 1-Butyl-3,7-dihydro-purine-2,6-dione (10 mg/kg); Group 3: Linagliptin (1 mg/kg).

  • Glucose Challenge: Exactly 45 minutes post-dose ( T0​ ), administer an oral glucose load of 2 g/kg body weight via gavage.

  • Longitudinal Sampling: Measure blood glucose from the tail vein at T15​ , T30​ , T60​ , and T120​ minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time. Calculate the incremental Area Under the Curve (iAUC) using the trapezoidal rule. Linagliptin should yield a ~50% reduction in iAUC compared to vehicle, whereas the base scaffold will show no statistically significant deviation from the vehicle control.

Sources

Validation of 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine) Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to 3-isobutyl-1-methylxanthine (IBMX) for broad-spectrum phosphodiesterase (PDE) inhibition or caffeine for generic adenosine receptor (AR) antagonism. However, this binary approach overlooks the nuanced structural biology of monosubstituted xanthines. 1-Butyl-3,7-dihydro-purine-2,6-dione (1-butylxanthine) represents a highly tuned pharmacological tool that bridges these activities while offering distinct advantages in cellular assays, particularly in mitigating neoplastic transformation[1].

This guide objectively compares the biological activity of 1-butylxanthine against classical alternatives, detailing the causality behind its structural advantages and providing self-validating experimental protocols for your laboratory.

Mechanistic Grounding: Why the 1-Butyl Substitution Matters

The biological activity of xanthines is strictly governed by the alkyl substitutions at the 1, 3, and 7 positions of the purine-2,6-dione scaffold. The specific addition of a butyl group at the 1-position fundamentally alters the molecule's interaction with intracellular and extracellular targets:

  • Adenosine Receptor Antagonism (A2B/A3 Selectivity): The 1-position substitution is critical for anchoring the ligand into the hydrophobic pocket of the AR binding site. Structurally, 1-monosubstituted xanthines like 1-butylxanthine and 1-propylxanthine are approximately 10-fold more potent than 3-alkylated analogs (such as enprofylline) at the A2B receptor[2]. Furthermore, the alkyl chain length provides secondary recognition moieties that enhance affinity for A3 receptors[3].

  • Phosphodiesterase (PDE) Inhibition: Similar to IBMX, 1-butylxanthine acts as a competitive non-selective inhibitor of cyclic nucleotide phosphodiesterases, preventing the hydrolysis of cAMP and cGMP[4][5]. The bulky butyl group interacts with a highly conserved hydrophobic subpocket (comprising residues like Ile-336 and Phe-340 in PDE4D2), effectively locking the catalytic domain in an inactive conformation[4].

  • Anti-Neoplastic Activity: The length of the carbon chain directly correlates with the compound's ability to inhibit epidermal growth factor (EGF)-induced malignant transformation. The 1-butyl group provides the optimal lipophilicity required to penetrate cell membranes and dose-dependently inhibit the transactivation of Activator Protein 1 (AP-1)[1].

Pathway Ligand 1-Butylxanthine (1-Butyl-3,7-dihydro-purine-2,6-dione) AR Adenosine Receptors (A2B / A3) Ligand->AR Antagonizes PDE Phosphodiesterases (PDEs) Ligand->PDE Inhibits cAMP Intracellular cAMP Accumulation AR->cAMP Prevents Gi/Gs modulation PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Biological Response (Anti-neoplastic / Vasodilation) PKA->Response Phosphorylation cascade

Caption: Signaling pathway of 1-Butylxanthine via AR antagonism and PDE inhibition.

Comparative Performance Data

To objectively justify the selection of 1-butylxanthine, we must benchmark its performance metrics against standard xanthine derivatives. The data below synthesizes established structure-activity relationship (SAR) studies[1][2].

CompoundPrimary Target(s)A2B Receptor Affinity (Ki)PDE Inhibition ProfileAnti-Neoplastic Efficacy (Cell Transformation)
1-Butylxanthine A2B/A3 ARs, PDEs~400 - 500 nMModerate, Non-selectiveHigh (Strong AP-1 inhibition)
IBMX PDEs (Non-selective)MicromolarHigh, Non-selectiveLow
Caffeine ARs (Non-selective)> 10,000 nMWeakWeak (Requires high doses)
Theophylline ARs (A1/A2A)~10,000 nMWeakWeak
Enprofylline A2B AR4,730 nMWeakUnknown

Key Takeaway: While IBMX is superior for pure PDE inhibition[4], 1-butylxanthine offers a highly potent, dual-action profile with significantly stronger A2B receptor affinity and robust anti-neoplastic properties[1][2].

Experimental Methodologies: Self-Validating Protocols

To validate the biological activity of 1-butylxanthine in your own laboratory, you must utilize orthogonal assays that independently verify AR antagonism and PDE inhibition. The following protocols incorporate strict causality checks to eliminate confounding variables.

Protocol 1: Radioligand Binding Assay for A2B Adenosine Receptor Affinity

Objective: Quantify the binding affinity (Ki) of 1-butylxanthine at the A2B receptor. Causality Check: We utilize a stable CHO cell line expressing human A2B receptors to isolate the AR variable from intracellular PDE activity[3].

  • Membrane Preparation: Harvest CHO cells stably expressing hA2B receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Mixture: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of a selective A2B radioligand, and varying concentrations of 1-butylxanthine ( 10−10 to 10−4 M).

  • Adenosine Deaminase (ADA) Treatment (Critical Step): Add 1 U/mL ADA to the assay buffer. This degrades endogenous adenosine released during membrane preparation, preventing it from competing with the radioligand and artificially inflating the apparent IC50[3][5].

  • Incubation & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation (CHO cells expressing ARs) Incubation 2. Radioligand Incubation (Membranes + [3H]Ligand + 1-Butylxanthine) Prep->Incubation Filtration 3. Rapid Filtration (GF/B glass fiber filters) Incubation->Filtration Washing 4. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Detection 5. Scintillation Counting (Quantify bound radioactivity) Washing->Detection Analysis 6. Data Analysis (Calculate IC50 and Ki) Detection->Analysis

Caption: Step-by-step workflow for the radioligand binding assay.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: Determine the IC50 of 1-butylxanthine for cAMP hydrolysis. Causality Check: By using purified PDE enzymes (e.g., PDE4D2 or PDE5A1), we eliminate the confounding effects of adenosine receptor blockade entirely[4].

  • Enzyme Preparation: Reconstitute purified PDE4D2 or PDE5A1 in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Substrate Addition: Add 1 µM cAMP spiked with [3H]cAMP (approx. 100,000 cpm/well) to the enzyme mixture in the presence of serial dilutions of 1-butylxanthine.

  • Incubation: Incubate at 30°C for 20 minutes. Ensure that substrate depletion does not exceed 15% to maintain linear, steady-state kinetics.

  • Termination & Cleavage: Stop the reaction by boiling for 2 minutes. Add snake venom nucleotidase (50 µ g/well ) and incubate for 10 minutes at 30°C to convert the reaction product (5'-AMP) into uncharged adenosine.

  • Separation & Quantification: Apply the mixture to an anion-exchange resin (e.g., Dowex 1x8). Uncharged [3H]adenosine elutes in the flow-through, while unreacted [3H]cAMP is retained. Measure the radioactivity of the eluate to calculate the percentage of PDE inhibition[4].

Protocol 3: Cell Transformation Inhibition Assay (JB6 P+ Cells)

Objective: Validate the downstream phenotypic efficacy of 1-butylxanthine against neoplastic transformation.

  • Cell Culture: Culture mouse epidermal JB6 promotion-sensitive (P+) cells in MEM supplemented with 5% FBS[1].

  • Soft Agar Assay: Suspend 104 cells in 0.33% agar containing EGF (10 ng/mL) to induce transformation, alongside varying concentrations of 1-butylxanthine (5–40 µM)[1].

  • Incubation: Layer the cell suspension over a 0.5% agar base in 6-well plates. Incubate at 37°C in a 5% CO2 atmosphere for 14 days.

  • Scoring: Stain colonies with 0.005% crystal violet. Count colonies exceeding 8 cells using a stereomicroscope to determine the ICT50 (50% inhibition of cell transformation)[1].

Application Insights

1-Butyl-3,7-dihydro-purine-2,6-dione is not just a structural curiosity; it is a highly functional probe. Its extended alkyl chain at the 1-position grants it superior A2B/A3 receptor affinity compared to classical methylxanthines[2][3], while retaining the core purine-dione structure necessary for PDE inhibition[4]. For researchers investigating tumor promotion, airway smooth muscle relaxation, or neuroinflammation, substituting non-selective agents like caffeine or IBMX with 1-butylxanthine can unmask specific pathway dependencies that would otherwise remain obscured.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Analytical Rigor

1-Butyl-3,7-dihydro-purine-2,6-dione, a substituted xanthine derivative, represents a class of compounds with significant interest in pharmaceutical development due to the diverse biological activities of the xanthine scaffold.[1] As with any drug candidate, the journey from discovery to clinical application is underpinned by robust analytical data that defines its identity, purity, potency, and stability. The reliability of this data is paramount, and it is achieved through meticulous method validation.

However, a drug's lifecycle is dynamic. Analytical methods may be transferred between laboratories, updated with new technology, or run in parallel to support different stages of development (e.g., a simple HPLC-UV for manufacturing versus a highly sensitive LC-MS/MS for bioanalysis). In these scenarios, a one-time validation is insufficient. We must ensure that the data generated, regardless of the method or location, is comparable and reliable. This is the core purpose of analytical method cross-validation .

This guide provides a comprehensive comparison of common analytical techniques for 1-Butyl-3,7-dihydro-purine-2,6-dione and presents a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Part 1: A Comparative Overview of Primary Analytical Techniques

The choice of an analytical method is driven by its intended purpose—the "fitness for purpose" principle that is the objective of any validation. For 1-Butyl-3,7-dihydro-purine-2,6-dione, the two most prevalent and powerful techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is the workhorse of pharmaceutical analysis. It separates the analyte from impurities and excipients based on its physicochemical properties as it passes through a packed column. A UV-Vis detector then quantifies the analyte by measuring its absorbance of light at a specific wavelength. For purine-based structures like 1-Butyl-3,7-dihydro-purine-2,6-dione, the maximum absorbance (λmax) is typically in the 270-285 nm range.[4]

Application & Rationale: This method is ideal for high-concentration assays where the sample matrix is relatively simple. Its robustness, cost-effectiveness, and straightforward operation make it the preferred choice for:

  • Assay and purity of the active pharmaceutical ingredient (API).

  • Quantification in finished product (e.g., tablets, capsules).

  • In-process controls during manufacturing.

The primary limitation is its specificity. While chromatographic separation is powerful, co-eluting impurities with similar UV spectra can interfere with quantification, potentially leading to an overestimation of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the superior separation power of HPLC with the exceptional sensitivity and selectivity of mass spectrometry.[5] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exquisitely selective, virtually eliminating interference from matrix components.

Application & Rationale: The unparalleled sensitivity and specificity of LC-MS/MS make it essential for applications involving complex biological matrices or when trace-level quantification is required.[1] Its primary uses include:

  • Pharmacokinetic (PK) studies: Measuring drug concentrations in plasma, urine, or tissue.[6]

  • Metabolite identification: Identifying and quantifying metabolic byproducts.

  • Impurity profiling: Detecting and quantifying impurities at very low levels.

The expertise required to develop and run LC-MS/MS methods is higher, as is the cost of the instrumentation. However, for bioanalysis, its performance is non-negotiable.

Part 2: The Cross-Validation Framework: Ensuring Data Comparability

Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[7] This is not merely a "pass/fail" exercise but an assessment of potential bias between methods, as emphasized in the ICH M10 guideline on bioanalytical method validation.[6][8]

When is Cross-Validation Required?

Cross-validation should be performed whenever data from different sources will be compared or combined within a regulatory submission.[9] Key scenarios include:

  • Inter-laboratory Transfer: Transferring a validated method from a development lab to a QC lab.

  • Method Change: A significant change is made to a validated method (e.g., different column, new instrument).

  • Different Methods: Data from two distinct methods (e.g., HPLC-UV and LC-MS/MS) are used across different studies in a program.

dot

Caption: Workflow for determining the need for and executing a cross-validation study.

Part 3: Experimental Protocols and Comparative Data

The following protocols are provided as robust starting points for the analysis of 1-Butyl-3,7-dihydro-purine-2,6-dione.

Protocol 1: HPLC-UV Method for Assay in Bulk Drug Substance
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Thermo Scientific Vanquish).[10]

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Ultrapure Water

    • Formic Acid (ACS grade)

    • 1-Butyl-3,7-dihydro-purine-2,6-dione Reference Standard

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm[4]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Validation Parameters:

    • Perform validation according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, and precision.[11]

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
  • Instrumentation: LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole).

  • Reagents & Materials:

    • Same as HPLC-UV method, but with LC-MS grade solvents.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a close structural analog.

    • Human Plasma (K2EDTA)

  • Chromatographic Conditions:

    • Utilize similar mobile phases and gradient as the HPLC-UV method, but on a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) with a lower flow rate (e.g., 0.4 mL/min) for improved sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 1-Butyl-3,7-dihydro-purine-2,6-dione: To be determined experimentally (e.g., m/z 209.1 -> 153.1)

      • Internal Standard: To be determined experimentally

    • Optimize collision energy and other source parameters for maximum signal.

  • Sample Preparation (Protein Precipitation): [12]

    • To 50 µL of plasma sample, add 10 µL of IS working solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

Comparative Performance Data (Hypothetical)

The choice between methods is a trade-off between the required performance and the application.

Table 1: Comparison of Typical Method Performance Characteristics

Performance Characteristic HPLC-UV (Bulk Assay) LC-MS/MS (Plasma Assay) Rationale for Difference
Linearity (r²) > 0.999 > 0.995 Both methods are highly linear in their respective ranges.
Range 1 - 200 µg/mL 0.5 - 1000 ng/mL HPLC-UV is suited for high concentrations; LC-MS/MS for trace levels.
Limit of Quantitation (LOQ) 1 µg/mL 0.5 ng/mL MS detection is thousands of times more sensitive than UV.
Accuracy (% Recovery) 98.0 - 102.0% 95.0 - 105.0% Both are highly accurate within their validated ranges.
Precision (%RSD) < 2.0% < 10.0% Higher variability is expected and accepted at lower concentrations.

| Specificity | Moderate | High | LC-MS/MS is highly specific due to MRM detection, crucial for complex matrices.[13] |

Protocol 3: Cross-Validation Experiment (HPLC-UV vs. LC-MS/MS)

This protocol is designed to compare results from the high-concentration HPLC-UV method with the LC-MS/MS method, which might be necessary if stability samples are analyzed by HPLC but a toxicology study requires LC-MS/MS.

  • Sample Preparation:

    • Prepare a set of quality control (QC) samples in a simple matrix (e.g., 50:50 water/acetonitrile) at three concentrations spanning the overlapping range of the two methods (e.g., 1, 5, and 50 µg/mL).

  • Analysis:

    • Analyze the QC samples (n=6 at each level) using the validated HPLC-UV method.

    • Dilute the same QC stock solutions to fall within the calibrated range of the LC-MS/MS method and analyze them (n=6 at each level).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each level, for each method.

    • Calculate the percent difference between the mean values obtained from the two methods for each concentration level.

    • Bias Assessment: The goal is to demonstrate that the methods are not systematically different. While ICH M10 does not provide universal acceptance criteria, a common industry practice is to aim for the mean difference to be within ±15-20%.[9]

Table 2: Hypothetical Cross-Validation Data

QC Level (Nominal) Method Mean Measured Conc. (µg/mL) %RSD % Difference from HPLC-UV
1 µg/mL HPLC-UV 1.03 1.8% N/A
LC-MS/MS 0.98 4.5% -4.9%
5 µg/mL HPLC-UV 5.09 1.2% N/A
LC-MS/MS 4.95 3.1% -2.8%
50 µg/mL HPLC-UV 50.2 0.9% N/A

| | LC-MS/MS | 48.9 | 2.5% | -2.6% |

Conclusion: A Unified Approach to Analytical Data

The cross-validation of analytical methods is a cornerstone of scientific integrity in drug development. For a compound like 1-Butyl-3,7-dihydro-purine-2,6-dione, the choice of HPLC-UV for routine assays and LC-MS/MS for sensitive bioanalysis is a logical and efficient strategy. By prospectively designing and executing cross-validation studies as outlined in this guide, researchers and scientists can ensure the long-term consistency and reliability of their data. This proactive approach not only satisfies regulatory expectations but also builds a robust and trustworthy data package that supports a compound throughout its entire lifecycle.[2]

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review Source: Taylor & Francis Online URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: On-Flow LC-MS/MS Method for Screening of Xanthine Oxidase Inhibitors Source: PubMed URL: [Link]

  • Title: Sample Preparation for Purine HPLC Assay Source: University of North Carolina at Chapel Hill URL: [Link]

Sources

structure-activity relationship of substituted purine-2,6-diones

A Head-to-Head Comparison of Synthetic Routes for Purine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The purine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of everything from nucleic acids (adenine and guanine) to essential cofactors and a vast array of therapeutic agents. The ability to efficiently and strategically synthesize substituted purines is therefore a critical skill for any researcher in drug discovery. This guide provides an in-depth, objective comparison of the two most historically significant and widely employed methods for constructing the purine ring system: the Traube and the Fischer syntheses. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and offer a clear comparative analysis to guide your synthetic strategy.

The Traube Purine Synthesis: Building from a Pyrimidine Foundation

First reported by Wilhelm Traube in 1900, this method is arguably the most versatile and widely used approach for purine synthesis. The core logic of the Traube synthesis is the construction of the imidazole ring onto a pre-existing, appropriately substituted pyrimidine precursor.

Mechanistic Overview

The Traube synthesis begins with a 4,5-diaminopyrimidine. The key transformation involves the introduction of the final carbon atom (which will become C8 of the purine) and subsequent cyclization. The general pathway proceeds as follows:

  • Formylation/Acylation: The 5-amino group of the diaminopyrimidine is typically more nucleophilic and is acylated by a one-carbon source, most commonly formic acid. This forms a 5-formamido-4-aminopyrimidine intermediate.

  • Cyclization: Under heating, this intermediate undergoes an intramolecular condensation (dehydration) to close the imidazole ring, yielding the final purine scaffold.

A common preparatory step for the required 4,5-diaminopyrimidine involves the nitrosation of a 4-amino-6-hydroxypyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.

Visualizing the Traube Workflow

Traube_Synthesis cluster_start Step 1: Precursor Preparation cluster_cyclization Step 2: Imidazole Ring Formation start 4-Aminopyrimidine nitroso 5-Nitroso-4-aminopyrimidine start->nitroso NaNO2, Acid diamino 4,5-Diaminopyrimidine nitroso->diamino Reduction (e.g., (NH4)2S, Na2S2O4) formyl 5-Formamido Intermediate diamino->formyl HCOOH purine Purine Scaffold formyl->purine Heat (Dehydration)

Caption: General workflow of the Traube Purine Synthesis.

Representative Experimental Protocol: Synthesis of Guanine

This protocol is adapted from established Traube synthesis procedures for guanine.

  • Step 1: Nitrosation of 2,4-diamino-6-hydroxypyrimidine.

    • Dissolve 2,4-diamino-6-hydroxypyrimidine in formamide.

    • Cool the solution to approximately 4°C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in a mixture of formamide and 98% formic acid, ensuring the reaction temperature does not exceed 10°C.

    • Stir the resulting mixture at 10°C for 2 hours. The formation of the 5-nitroso intermediate is often indicated by a color change.

  • Step 2: Reduction and Cyclization.

    • Heat the reaction mixture to 80°C.

    • Add sodium bisulfite (NaHSO₃) or a similar reducing agent (e.g., sodium hydrosulfite) portion-wise. The reduction of the nitroso group to the amine is typically accompanied by a loss of color.

    • Continue heating the reaction at 80-100°C for 1-2 hours to facilitate the cyclization of the in-situ generated 2,4,5-triamino-6-hydroxypyrimidine with the formic acid present.

    • Cool the reaction mixture and adjust the pH to induce precipitation of the crude guanine.

    • The crude product can be purified by recrystallization from dilute acid (e.g., 2N HCl) after treatment with activated charcoal to yield pure guanine.

The Fischer Purine Synthesis: A Classic Route from Uric Acid

Pioneered by the legendary chemist Emil Fischer, this was the first successful synthesis of purine itself. While less common today for creating diverse libraries due to its harsh conditions and specific starting material, it remains a historically significant and powerful method for accessing certain purine derivatives from readily available uric acid.

Mechanistic Overview

The Fischer synthesis is fundamentally a deoxygenation and reduction pathway starting from uric acid (a trioxypurine). The key steps are:

  • Chlorination: Uric acid is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to replace the oxygen atoms with chlorine, yielding 2,6,8-trichloropurine.

  • Reductive Dehalogenation: The chloro groups are subsequently removed. This can be done in a stepwise or complete fashion. For the synthesis of unsubstituted purine, a two-step reduction is common:

    • Partial reduction with hydroiodic acid (HI) to give 2,6-diiodopurine.

    • Complete reduction of the diiodopurine to purine using zinc dust.

The highly reactive chloro-substituted purine intermediates can also serve as versatile handles for introducing other nucleophiles (e.g., amines, alkoxides) at the C2, C6, and C8 positions.

Visualizing the Fischer Workflow

Fischer_Synthesis start Uric Acid (2,6,8-Trioxypurine) chloro 2,6,8-Trichloropurine start->chloro POCl3 or PCl5 iodo 2,6-Diiodopurine chloro->iodo HI / PH4I purine Purine iodo->purine Zn dust, H2O

Safety Operating Guide

1-Butyl-3,7-dihydro-purine-2,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide for 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine)

As a Senior Application Scientist, I recognize that handling heterocyclic building blocks requires more than just following a safety sheet; it requires an understanding of the chemical's mechanistic behavior. 1-Butyl-3,7-dihydro-purine-2,6-dione (1-Butylxanthine) is a critical intermediate in drug discovery, primarily utilized in the synthesis of potent A2B adenosine receptor antagonists and paraxanthine analogs . Because purine derivatives can exhibit potent biological activity, laboratory personnel must implement rigorous operational controls.

This guide provides self-validating protocols for the safe handling, experimental utilization, and environmentally compliant disposal of 1-butylxanthine.

Chemical Profile & Hazard Stratification

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. While 1-butylxanthine acts primarily as an irritant, its structural similarity to endogenous purines necessitates careful handling to prevent inadvertent biological exposure.

Table 1: Physicochemical and Hazard Profile of 1-Butylxanthine

Property / ClassificationDetailOperational Implication
Chemical Formula C9H12N4O2High nitrogen content; generates toxic NOx gases upon incineration.
Physical State Solid (Powder)High risk of aerosolization; must be handled in a ductless or exhausted fume hood.
Solubility Soluble in DMSO, DMF, hot waterWaste streams will primarily be organic or mixed aqueous-organic.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires standard PPE (nitrile gloves, safety goggles, lab coat).
RCRA Waste Code UnlistedMust be disposed of as non-RCRA hazardous waste via high-temp incineration.

Experimental Workflow: Silylation of 1-Butylxanthine

To contextualize the waste generated, we outline a standard synthetic workflow. 1-Butylxanthine is frequently silylated to increase its solubility and reactivity for subsequent N-alkylation steps 1.

Causality Check: Why silylate? The purine ring contains multiple hydrogen-bond donors (N-H) that make the bare molecule highly polar and poorly soluble in aprotic solvents. Silylation masks these groups, driving the molecule into the organic phase and preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, suspend 1 equivalent of 1-butylxanthine in 5 equivalents of anhydrous hexamethyldisilazane (HMDS) 1. Reasoning: Argon prevents ambient moisture from hydrolyzing the highly reactive HMDS before it can react with the purine.

  • Catalysis: Add a catalytic amount of ammonium sulfate 1.

  • Reaction: Heat the mixture at reflux (~130 °C) for 2-4 hours 1. Self-Validating System: The transition from a cloudy suspension to a clear solution serves as an immediate, visual validation that the tris(trimethylsilyl) derivative has successfully formed.

  • Concentration: Remove excess HMDS under reduced pressure. The resulting residue is the silylated intermediate.

  • Waste Generation: The primary waste from this step includes unreacted HMDS, ammonia gas (byproduct), and contaminated glassware.

Comprehensive Disposal Procedures

The disposal of 1-butylxanthine and its reaction byproducts must be strictly managed to prevent environmental contamination. Purine derivatives can be recalcitrant in standard wastewater treatment facilities and may disrupt local microbial ecosystems.

Step 1: Segregation and Quenching

  • Solid Waste: Collect unreacted or spilled 1-butylxanthine powder in a designated, sealable solid waste container. Do not mix with strong oxidizers.

  • Reaction Quenching (HMDS mixtures): If disposing of unreacted silylation mixtures, carefully quench residual HMDS by slowly adding it to a beaker of isopropanol on ice, followed by water. Reasoning: Direct addition to water causes a violent exothermic reaction and rapid evolution of ammonia gas. Isopropanol slows the kinetic rate of hydrolysis safely.

Step 2: Liquid Waste Management

  • Organic Streams: Solutions of 1-butylxanthine in DMSO, DMF, or quenched HMDS must be collected in a designated "Non-Halogenated Organic Waste" carboy.

  • Aqueous Streams: Aqueous washes containing trace 1-butylxanthine should be collected in an "Aqueous Waste" container. Ensure the pH is neutralized (pH 6-8) prior to capping to prevent pressure buildup from incompatible trace chemicals.

Step 3: Solid Waste & Contaminated Consumables

  • Empty vials, contaminated spatulas, and weighing paper must be disposed of in a biohazard/chemical solid waste bin.

  • Nitrile gloves used during handling should be treated as chemically contaminated and disposed of accordingly.

Step 4: Final Destruction

  • Incineration: The only acceptable method for final disposal of 1-butylxanthine is high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber. Reasoning: Incineration at temperatures exceeding 1000°C ensures complete destruction of the purine ring, while the scrubber neutralizes the toxic nitrogen oxides (NOx) generated during combustion.

DisposalWorkflow Start 1-Butylxanthine Waste Generation Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Start->Segregation Aqueous Aqueous Waste (pH 6-8) Segregation->Aqueous Organic Organic Solvent Waste (e.g., DMSO, DMF) Segregation->Organic Solid Solid Waste & PPE Segregation->Solid Incineration High-Temperature Incineration (EPA Compliant) Aqueous->Incineration If contaminated Organic->Incineration Solid->Incineration

Caption: Waste segregation and high-temperature incineration workflow for 1-butylxanthine.

Emergency Spill & Exposure Protocols

Immediate action is required to mitigate risks during an accidental release.

  • Powder Spill (Dry): Do not sweep dry powder, as this promotes aerosolization and inhalation risks. Instead, gently cover the spill with damp absorbent paper (using water or ethanol) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spill: Absorb the liquid with inert materials (e.g., vermiculite or sand). Place the saturated absorbent into a sealed chemical waste container. Wash the spill area with soap and water only after all visible residue is removed.

  • Personnel Exposure: In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move the individual to fresh air. Reasoning: Rapid dilution and removal of the chemical minimizes the duration of localized tissue irritation and prevents systemic absorption.

Mechanistic Context: A2B Adenosine Receptor Pathway

Understanding the end-use of 1-butylxanthine reinforces the necessity of strict handling. Derivatives of this compound are synthesized to act as potent antagonists of the A2B adenosine receptor . Accidental exposure to highly active derivatives could theoretically disrupt cAMP signaling pathways.

A2BPathway Antagonist 1-Butylxanthine Derivative (A2B Antagonist) Receptor A2B Adenosine Receptor (GPCR) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Activates (if unblocked) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases

Caption: Mechanism of action for 1-butylxanthine derivatives blocking the A2B signaling pathway.

References

  • Title: (PDF) 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists Source: ResearchGate URL: [Link]

Sources

Personal protective equipment for handling 1-Butyl-3,7-dihydro-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 1-Butyl-3,7-dihydro-purine-2,6-dione

As a Senior Application Scientist, I approach 1-Butyl-3,7-dihydro-purine-2,6-dione (commonly known as 1-butylxanthine) not merely as a routine reagent, but as a potent bioactive scaffold. Widely utilized as a critical precursor in the synthesis of A2B-selective adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors[1], this compound shares the fundamental pharmacological backbone of methylxanthines like theophylline and paraxanthine.

Accidental exposure—whether via inhalation of fine particulate dust or dermal absorption—can lead to systemic toxicity, including cardiovascular stimulation, nausea, and central nervous system effects[2]. Furthermore, long-term exposure to high dust concentrations of xanthine derivatives can cause respiratory complications such as pneumoconiosis[3]. Therefore, our safety protocols must be engineered to prevent both acute systemic absorption and chronic particulate inhalation. A protocol is only as robust as its built-in validation checks; the guidance below is designed as a self-validating system to ensure absolute operational safety.

Personal Protective Equipment (PPE) Matrix

To establish an impenetrable safety barrier, PPE selection must be driven by quantitative breakthrough data and material compatibility. When 1-butylxanthine is handled as a dry powder, electrostatic dispersion is the primary risk. When dissolved in penetrating organic solvents (e.g., DMSO or DMF) for biological assays, dermal breakthrough becomes the critical failure point.

Table 1: Quantitative PPE Specifications for 1-Butylxanthine Handling

PPE CategoryMaterial SpecificationQuantitative Standard / ThicknessBreakthrough TimeCausality / Rationale
Hand Protection Nitrile Rubber (NBR)> 0.11 mm (Brief) / > 0.40 mm (Prolonged)> 60 min (Class 3) / > 240 min (Class 5)Nitrile provides superior resistance to the organic solvents used to dissolve xanthines compared to latex, preventing transdermal API delivery[2].
Eye Protection Polycarbonate Safety GogglesEN 166 (EU) or NIOSH (US) compliantN/ATightly fitting goggles prevent micro-particulate ingress into the highly vascularized ocular mucosa[4].
Respiratory Protection Particulate RespiratorType P2/P3 (EN 143) or N95/P95 (US)> 94% (P2) or > 99.95% (P3) filtrationMitigates the inhalation of fine dust that can cause systemic absorption and chronic lung irritation[3][5].
Body Protection Anti-static Lab CoatTyvek® or tightly woven cottonN/APrevents electrostatic cling of low-density xanthine powders to garments, eliminating secondary exposure vectors[4].

Operational Workflow: Safe Handling & Weighing Protocol

Xanthine derivatives are often synthesized as fine, low-density crystalline powders that are highly prone to electrostatic charge buildup. When a charged spatula approaches, the powder can suddenly repel and aerosolize, bypassing standard draft shields and entering the operator's breathing zone.

Step 1: Environmental Preparation & Static Mitigation

  • Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm).

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. A steady inward deflection visually validates negative pressure.

  • Activate an anti-static ionizer bar directly next to the microbalance. Use only grounded stainless steel spatulas; avoid plastic tools which act as capacitive surfaces for static buildup.

Step 2: Weighing Dynamics

  • Place the anti-static weigh boat inside the microbalance draft shield. Tare the balance.

  • Self-Validation Check: Observe the balance readout before opening the chemical vial. If the reading fluctuates by more than ±0.1 mg, the draft shield is compromised by turbulent hood airflow. Adjust the sash height until the reading stabilizes. This physical stability perfectly validates your aerodynamic containment.

Step 3: Closed-System Solvent Transfer

  • If preparing stock solutions, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood before capping. Never transport dry, unsealed 1-butylxanthine powder across the laboratory.

Spill Response and Decontamination Methodology

Dry sweeping imparts kinetic energy to particles, overcoming gravity and allowing them to ride ambient air currents[5]. In the event of a localized spill, rapid wet-decontamination is required.

Step 1: Wet Containment

  • Do not brush or sweep. Gently cover the spilled powder with absorbent paper towels.

  • Dampen the towels with a 50/50 mixture of water and ethanol. This specific ratio leverages the alcohol's lower surface tension to rapidly wet the hydrophobic 1-butylxanthine particles, trapping them in the liquid phase.

Step 2: Concentric Wiping

  • Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone. Place used towels immediately into a sealable biohazard bag.

Step 3: Validation of Decontamination

  • Self-Validation Check: 1-Butylxanthine absorbs strongly in the UV range (typically ~270-280 nm). Swab the cleaned area with a solvent-dampened applicator, extract the swab into 1 mL of ethanol, and measure the UV absorbance at 275 nm against a blank. A flat baseline reading scientifically validates the complete removal of the chemical hazard.

Waste Disposal Plan

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and disposable PPE in a designated, sealable chemical waste container. Label explicitly as "Toxic Solid Waste: Xanthine Derivatives" to ensure proper downstream handling.

  • Liquid Waste: Segregate organic solvent waste containing 1-butylxanthine from general aqueous waste. Do not discharge into environmental drains, as purine-2,6-dione derivatives can be persistent in aquatic environments[4][5].

  • Destruction: Route all segregated waste to a licensed environmental facility for high-temperature incineration.

Workflow Visualization

G N1 PPE Donning (Nitrile, P3 Respirator) N2 Fume Hood Prep (Static Mitigation) N1->N2 Inspected N3 Weighing & Transfer (Closed System) N2->N3 Stabilized N4 Wet Decontamination (UV Validation) N3->N4 Completed N5 Waste Incineration (Segregated) N4->N5 Verified

Workflow for 1-butylxanthine handling, emphasizing static control and decontamination.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.